Product packaging for 1-(Quinolin-4-yl)ethanone(Cat. No.:CAS No. 60814-30-4)

1-(Quinolin-4-yl)ethanone

Cat. No.: B1313561
CAS No.: 60814-30-4
M. Wt: 171.19 g/mol
InChI Key: ZHNCGFVDSCRVDH-UHFFFAOYSA-N
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Description

1-(Quinolin-4-yl)ethanone (CAS 60814-30-4) is a high-purity organic compound with a molecular formula of C11H9NO and a molecular weight of 171.20 g/mol. It serves as a versatile synthetic intermediate and key building block in medicinal chemistry and organic synthesis . The quinoline scaffold is a recognized privileged structure in drug discovery, known for conferring remarkable pharmacological properties to molecules . This compound is particularly valuable for constructing diverse heterocyclic systems and complex molecules for pharmaceutical research . Its structure, featuring a reactive carbonyl group attached to the quinoline ring, allows for further functionalization through various chemical transformations, making it a valuable precursor in the development of new chemical entities . Researchers utilize this scaffold in the synthesis of compounds with potential biological activities, including anticancer and antimalarial agents . Quinoline derivatives, for instance, have been explored as inhibitors of translation elongation factor 2 (PfEF2) in antimalarial research and have demonstrated mechanisms of action such as cell cycle arrest and apoptosis in anticancer studies . The product should be stored sealed in a dry environment at 2-8°C . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO B1313561 1-(Quinolin-4-yl)ethanone CAS No. 60814-30-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-quinolin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-8(13)9-6-7-12-11-5-3-2-4-10(9)11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNCGFVDSCRVDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=NC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50491883
Record name 1-(Quinolin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50491883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60814-30-4
Record name 1-(Quinolin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50491883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Friedländer Synthesis of 1-(Quinolin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Friedländer synthesis, a cornerstone in heterocyclic chemistry since its discovery by Paul Friedländer in 1882, remains a highly efficient and versatile method for the construction of the quinoline scaffold. This bicyclic aromatic heterocycle is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the Friedländer reaction for the synthesis of a specific, valuable derivative: 1-(quinolin-4-yl)ethanone. This guide will delve into the reaction mechanism, provide detailed experimental protocols, present quantitative data in a clear, tabular format, and visualize key pathways and workflows.

The Core Reaction: Friedländer Annulation

The Friedländer synthesis is fundamentally a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound possessing an α-methylene group, typically a ketone or β-dicarbonyl compound.[1][2] The reaction is catalyzed by either acids or bases and proceeds via a cyclodehydration mechanism to afford the quinoline ring system.[2] For the synthesis of this compound, the logical precursors are a 2-aminobenzaldehyde derivative and a β-dicarbonyl compound, specifically acetylacetone (2,4-pentanedione).

Reaction Mechanism

Two primary mechanistic pathways are proposed for the Friedländer synthesis: the aldol-first pathway and the Schiff base-first pathway. The prevailing mechanism is often dependent on the specific reactants and reaction conditions employed.

  • Aldol-First Pathway: This pathway commences with an aldol condensation between the enol or enolate of the β-dicarbonyl compound and the carbonyl group of the 2-aminoaryl aldehyde. The resulting aldol adduct then undergoes cyclization via an intramolecular attack of the amino group on the other carbonyl group, followed by dehydration to yield the final quinoline product.

  • Schiff Base-First Pathway: In this mechanism, the initial step is the formation of a Schiff base (imine) between the amino group of the 2-aminoaryl aldehyde and one of the carbonyl groups of the β-dicarbonyl compound. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to form the aromatic quinoline ring.

Friedlander_Mechanism cluster_product Product Reactant1 2-Aminobenzaldehyde Reactant2 Acetylacetone Product This compound Aldol_Adduct Aldol_Adduct Schiff_Base Schiff_Base Cyclized_Intermediate1 Cyclized_Intermediate1 Cyclized_Intermediate2 Cyclized_Intermediate2

Experimental Protocols

While a plethora of methods exist for the general Friedländer synthesis, this section details a representative protocol adapted from a domino nitro reduction-Friedländer heterocyclization for the synthesis of a closely related analogue, 1-(2-methylquinolin-3-yl)ethanone.[3] This procedure can be modified for the direct synthesis of this compound by starting with 2-aminobenzaldehyde instead of a nitro-analogue.

Materials and Equipment
  • Reactants: 2-Aminobenzaldehyde, Acetylacetone (2,4-pentanedione)

  • Catalyst/Solvent: Glacial Acetic Acid

  • Reagents for Domino Reaction (if applicable): 2-Nitrobenzaldehyde, Iron powder

  • Work-up and Purification: Saturated sodium bicarbonate solution, Ethyl acetate, Anhydrous sodium sulfate, Silica gel for column chromatography

  • Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer with heating plate, Separatory funnel, Rotary evaporator, Glassware for column chromatography, Thin-layer chromatography (TLC) plates and chamber.

General Experimental Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminobenzaldehyde (1.0 eq) and acetylacetone (1.2-1.5 eq).

  • Solvent/Catalyst Addition: Add glacial acetic acid to the flask to serve as both the solvent and the acid catalyst.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) and maintain for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 2-Aminobenzaldehyde and Acetylacetone in a flask B Add Glacial Acetic Acid A->B C Heat to Reflux (2-4 h) A->C D Monitor by TLC C->D E Cool and Neutralize with NaHCO3 (aq) D->E Reaction Complete F Extract with Ethyl Acetate E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H I Characterize Product H->I

Quantitative Data Summary

The efficiency of the Friedländer synthesis is highly dependent on the choice of catalyst, solvent, and reaction conditions. The following table summarizes various catalytic systems and their reported efficiencies for the synthesis of quinoline derivatives, which can be extrapolated for the synthesis of this compound.

Catalyst SystemReactant 1Reactant 2SolventTemperature (°C)TimeYield (%)Reference
Glacial Acetic Acid2-AminobenzaldehydeEthyl AcetoacetateAcetic AcidRefluxN/ANearly Quantitative[3]
Iodine (I₂)2-AminobenzaldehydeKetonesSolvent-free80-1000.5-2 h85-96[1][2]
p-Toluenesulfonic acid2-AminobenzaldehydeKetonesSolvent-free1205-15 min (MW)88-97[1][2]
Trifluoroacetic acid2-AminobenzaldehydeKetonesN/AN/AN/AN/A[2]
Lewis Acids (e.g., ZnCl₂)AcetanilideAcetanilideN/AHeatN/AN/A[1]

Table 1: Summary of Catalytic Systems and Conditions for Friedländer Quinoline Synthesis.

Significance in Drug Development

The quinoline core is a versatile scaffold found in a wide array of therapeutic agents. The ability to efficiently synthesize derivatives such as this compound is of paramount importance for drug discovery and development. The acetyl group at the 4-position serves as a valuable synthetic handle for further functionalization, allowing for the generation of diverse libraries of quinoline-based compounds for biological screening. These modifications can be crucial for optimizing pharmacokinetic and pharmacodynamic properties, leading to the identification of novel drug candidates with improved efficacy and safety profiles.

Conclusion

The Friedländer synthesis provides a robust and adaptable platform for the preparation of this compound and its derivatives. By understanding the underlying reaction mechanism and carefully selecting the appropriate catalytic system and reaction conditions, researchers can efficiently access this valuable heterocyclic building block. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for scientists engaged in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the exploration of novel quinoline-based therapeutics.

References

Spectroscopic Characterization of 1-(Quinolin-4-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 1-(Quinolin-4-yl)ethanone, also known as 4-acetylquinoline. This key heterocyclic compound, with the molecular formula C₁₁H₉NO, is a valuable building block in medicinal chemistry and materials science. A thorough understanding of its spectroscopic signature is essential for its identification, purity assessment, and the structural elucidation of its derivatives.

Physicochemical Properties

Basic physicochemical data for this compound is summarized below.

PropertyValue
Molecular FormulaC₁₁H₉NO
Molecular Weight171.19 g/mol
AppearanceWhite powder[1]
Purity>95%[1]
Storage2-8°C[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the quinoline ring system and the methyl protons of the acetyl group. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the carbonyl group.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on all the unique carbon environments within the molecule. The carbonyl carbon is expected to have the most downfield chemical shift.

Table 1: Predicted NMR Data for this compound

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity
CH₃ (acetyl)~2.7Singlet
Aromatic H7.5 - 9.0Multiplets/Doublets
¹³C NMR Predicted Chemical Shift (δ, ppm)
CH₃ (acetyl)~25-30
Aromatic C120 - 150
C=O (carbonyl)>195
Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 2: Predicted FT-IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C=O Stretch (Aryl Ketone)1680 - 1690Strong
C=C Stretch (Aromatic)1500 - 1600Medium-Strong
C-H Stretch (Aromatic)3000 - 3100Medium-Weak
C-H Stretch (Aliphatic)2850 - 3000Medium-Weak
C-N Stretch1300 - 1400Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation. For a related compound, 1-(2,4-dimethylquinolin-3-yl)ethanone, the molecular ion peak is observed as the base peak, indicating the stability of the quinoline ring system. A similar stability would be expected for this compound.

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Description
[M]⁺171Molecular Ion
[M-CH₃]⁺156Loss of a methyl radical
[M-COCH₃]⁺128Loss of an acetyl radical
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like quinoline derivatives typically exhibit strong absorption in the UV region. The spectrum is expected to show multiple absorption bands corresponding to π → π* transitions of the aromatic system.

Table 4: Predicted UV-Vis Absorption Data for this compound in Ethanol

Transition Predicted λmax (nm)
π → π~220-240
π → π~270-290
n → π*~310-330

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved by gentle vortexing.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-64 (depending on concentration).

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-220 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shifts using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum.

FT-IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid this compound sample onto the crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Spectrometer: FT-IR spectrometer.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition and Processing:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • The software will automatically ratio the sample spectrum to the background spectrum to produce the infrared absorption spectrum.

Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrument Parameters (Electrospray Ionization - ESI):

    • Ionization Mode: Positive ion mode is typically used for nitrogen-containing compounds.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • Capillary Voltage: Typically 3-5 kV.

    • Nebulizer Gas Flow and Temperature: Optimized for the specific instrument and solvent.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatograph.

    • Acquire the mass spectrum.

UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

    • Prepare a series of dilutions from the stock solution to determine the molar absorptivity.

  • Instrument Parameters:

    • Spectrophotometer: Double-beam UV-Vis spectrophotometer.

    • Wavelength Range: Scan from 200 to 800 nm.

    • Blank: Use the same solvent as used for the sample as a blank to zero the instrument.

  • Data Acquisition:

    • Record the absorbance spectrum of the sample at different concentrations.

    • Identify the wavelength of maximum absorbance (λmax).

Workflow and Relationships

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Characterization Synthesis Synthesis and Purification of This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR Sample IR FT-IR Spectroscopy Synthesis->IR Sample MS Mass Spectrometry Synthesis->MS Sample UV UV-Vis Spectroscopy Synthesis->UV Sample Structure Structural Elucidation (Connectivity and Functional Groups) NMR->Structure IR->Structure Confirmation Confirmation of Molecular Formula and Weight MS->Confirmation Electronic Electronic Properties UV->Electronic Purity Purity Assessment Structure->Purity Final_Characterization Complete Spectroscopic Characterization Structure->Final_Characterization Combined Data Purity->Final_Characterization Combined Data Confirmation->Purity Confirmation->Final_Characterization Combined Data Electronic->Final_Characterization Combined Data

Caption: Workflow for the Spectroscopic Characterization.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-(Quinolin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 1-(Quinolin-4-yl)ethanone. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide presents predicted values and analysis based on data from structurally similar compounds and established NMR principles. The information herein is intended to serve as a valuable reference for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.

Introduction to this compound

This compound is a heterocyclic ketone featuring a quinoline ring system substituted with an acetyl group at the 4-position. The quinoline scaffold is a prominent structural motif in a vast array of pharmacologically active compounds, exhibiting a broad spectrum of biological activities. Consequently, the synthesis and characterization of novel quinoline derivatives, such as this compound, are of significant interest in drug discovery and development. NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such organic molecules.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are based on the analysis of reported data for analogous quinoline structures and general substituent effects in NMR spectroscopy. The spectra are expected to be recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.9 - 9.1d~4.5
H-37.5 - 7.7d~4.5
H-58.1 - 8.3d~8.5
H-67.6 - 7.8t~7.5
H-77.8 - 8.0t~7.5
H-88.0 - 8.2d~8.5
-COCH₃2.7 - 2.9s-

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2150 - 152
C-3122 - 124
C-4145 - 147
C-4a128 - 130
C-5130 - 132
C-6126 - 128
C-7129 - 131
C-8124 - 126
C-8a148 - 150
C=O198 - 202
-CH₃25 - 27

Experimental Protocols

The following provides a standard experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for a compound such as this compound.

Sample Preparation:

  • Approximately 5-10 mg of the solid sample of this compound is accurately weighed.

  • The sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • The solution is then transferred to a standard 5 mm NMR tube.

  • A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H nuclei, is used.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically employed.

    • Number of Scans: 8 to 16 scans are generally sufficient to obtain a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

    • Spectral Width: A spectral width of approximately 12-15 ppm is set.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance signal sensitivity.

    • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is typically used.

    • Spectral Width: A spectral width of around 200-240 ppm is standard for organic molecules.

Data Processing:

The acquired Free Induction Decay (FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard (TMS) or the residual solvent peak.

Visualization of this compound

The following diagram illustrates the chemical structure of this compound with the numbering convention used for the assignment of NMR signals.

Caption: Chemical structure of this compound with atom numbering.

Mass Spectrometry Fragmentation of 1-(Quinolin-4-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1-(Quinolin-4-yl)ethanone. Due to the absence of a publicly available mass spectrum for this specific compound, the fragmentation pathways described herein are based on established principles of mass spectrometry and data from structurally similar quinoline derivatives. This document outlines the most probable fragmentation mechanisms, presents the predicted mass-to-charge ratios (m/z) of key fragments, and provides a generalized experimental protocol for the mass spectral analysis of small organic molecules. The information is intended to guide researchers in the identification and characterization of this and related compounds.

Introduction

This compound is a heterocyclic ketone with a quinoline scaffold, a structural motif prevalent in many biologically active compounds. Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of organic molecules. Electron ionization (EI) is a hard ionization technique that induces significant fragmentation, providing a characteristic "fingerprint" for a given compound. Understanding the fragmentation pattern of this compound is crucial for its unambiguous identification in complex matrices and for the structural characterization of its derivatives in medicinal chemistry and drug development.

Predicted Fragmentation Pattern

The molecular formula of this compound is C₁₁H₉NO, with a molecular weight of 171.19 g/mol . Upon electron ionization, the molecule is expected to form a stable molecular ion (M⁺˙) at m/z 171, which is characteristic of aromatic and heterocyclic compounds.[1] The subsequent fragmentation is predicted to follow several key pathways initiated by the presence of the acetyl group and the quinoline ring.

The primary fragmentation events are anticipated to be the loss of a methyl radical (•CH₃) and a neutral carbon monoxide (CO) molecule, which are characteristic fragmentation pathways for ketones.[2][3]

  • α-Cleavage: The most favorable initial fragmentation is expected to be the cleavage of the C-C bond between the carbonyl group and the methyl group (α-cleavage), resulting in the loss of a methyl radical (mass = 15 Da). This leads to the formation of a stable acylium ion at m/z 156 . This fragment is often a prominent peak in the mass spectra of acetyl-substituted aromatic compounds.

  • Loss of Carbon Monoxide: The acylium ion at m/z 156 can then undergo a decarbonylation reaction, losing a neutral CO molecule (mass = 28 Da) to form the quinolin-4-yl cation at m/z 128 .

An alternative pathway involves the direct loss of the entire acetyl group as a radical (•COCH₃, mass = 43 Da) from the molecular ion, also leading to the fragment at m/z 128 .

Further fragmentation of the quinoline ring structure is also possible. The quinoline core itself is known to fragment via the loss of hydrogen cyanide (HCN, mass = 27 Da).[4] Therefore, the ion at m/z 128 could potentially lose HCN to produce a fragment at m/z 101 .

Predicted Mass Spectral Data

The following table summarizes the predicted major fragment ions for this compound under electron ionization conditions. The relative abundances are estimations based on the expected stability of the fragment ions and fragmentation patterns of similar compounds.

m/z Proposed Fragment Ion Proposed Formula Neutral Loss Predicted Relative Abundance
171[M]⁺˙ (Molecular Ion)[C₁₁H₉NO]⁺˙-High
156[M - CH₃]⁺[C₁₀H₆NO]⁺•CH₃High
128[M - COCH₃]⁺ or [M - CH₃ - CO]⁺[C₉H₆N]⁺•COCH₃ or •CH₃ + COMedium
101[C₈H₅]⁺[C₈H₅]⁺•CH₃ + CO + HCNLow
77[C₆H₅]⁺[C₆H₅]⁺-Low

Visualization of Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways of this compound.

fragmentation M This compound (m/z 171) [C₁₁H₉NO]⁺˙ F1 [M - CH₃]⁺ (m/z 156) [C₁₀H₆NO]⁺ M->F1 - •CH₃ F2 [M - COCH₃]⁺ (m/z 128) [C₉H₆N]⁺ M->F2 - •COCH₃ F1->F2 - CO F3 [M - CH₃ - CO - HCN]⁺ (m/z 101) [C₈H₅]⁺ F2->F3 - HCN

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Protocols

The following provides a general methodology for acquiring the mass spectrum of a solid organic compound like this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

5.1. Sample Preparation

  • Dissolution: Accurately weigh approximately 1 mg of the solid this compound sample. Dissolve the sample in 1 mL of a high-purity volatile organic solvent such as methanol, acetonitrile, or dichloromethane to create a stock solution of 1 mg/mL.[5]

  • Dilution: Prepare a working solution by diluting the stock solution to a final concentration of approximately 10-100 µg/mL using the same solvent.[2]

  • Filtration: If any particulate matter is visible, filter the working solution through a 0.2 µm syringe filter to prevent clogging of the GC-MS system.[5]

  • Vial Transfer: Transfer the final solution into a 2 mL autosampler vial with a screw cap and a PTFE septum.[6]

5.2. Instrumentation and Analysis

  • Instrument: A gas chromatograph coupled to a mass spectrometer with an electron ionization source (e.g., a quadrupole or ion trap mass analyzer).

  • Injection: Inject 1 µL of the prepared sample solution into the GC inlet.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).[4]

    • Electron Energy: 70 eV.[7]

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

    • Solvent Delay: 2-3 minutes to prevent filament damage from the solvent peak.

5.3. Data Acquisition and Processing

The data system will acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak. The mass spectrum of the peak corresponding to this compound will be extracted, and the m/z values and relative intensities of the molecular ion and fragment ions will be determined.

Experimental Workflow

The following diagram outlines the general workflow for the mass spectral analysis of a solid organic compound.

workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Solid Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter Solution dilute->filter inject Inject into GC-MS filter->inject separate GC Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Analysis and Detection ionize->detect tic Generate Total Ion Chromatogram detect->tic spectrum Extract Mass Spectrum tic->spectrum interpret Identify Fragments and Pathways spectrum->interpret

Caption: General workflow for GC-MS analysis of a solid organic sample.

Conclusion

References

Infrared spectroscopy analysis of 1-(Quinolin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of 1-(Quinolin-4-yl)ethanone

This guide provides a detailed overview of the infrared (IR) spectroscopy analysis of this compound, a significant heterocyclic ketone in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering insights into its structural characterization through vibrational spectroscopy.

Introduction to this compound

This compound, also known as 4-acetylquinoline, is a bicyclic aromatic compound featuring a quinoline ring substituted with an acetyl group at the 4-position. The presence of the carbonyl group (C=O) and the aromatic quinoline system gives this molecule characteristic spectroscopic signatures. Infrared spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

Predicted Infrared Absorption Data

The following table summarizes the expected characteristic infrared absorption bands for this compound. These predictions are based on the analysis of its constituent functional groups and typical vibrational frequencies for aromatic ketones.

Wavenumber Range (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3100 - 3000Medium - WeakC-H StretchAromatic C-H (Quinoline)
2950 - 2850WeakC-H StretchMethyl C-H (Acetyl group)
~1690StrongC=O StretchAryl Ketone (C=O)
1600 - 1450Medium - StrongC=C & C=N StretchAromatic Ring (Quinoline)
~1360MediumC-H Bend (Symmetric)Methyl C-H (Acetyl group)
1300 - 1000MediumIn-plane C-H BendingAromatic C-H (Quinoline)
900 - 675StrongOut-of-plane C-H BendingAromatic C-H (Quinoline)

Note: The exact positions of the absorption bands can be influenced by the sample state (solid, liquid, or gas) and the specific intermolecular interactions.

Experimental Protocol: Fourier Transform Infrared (FT-IR) Spectroscopy

This section details a standard methodology for acquiring the infrared spectrum of solid this compound using the potassium bromide (KBr) pellet technique.

3.1. Materials and Equipment

  • This compound (solid sample)

  • Fourier Transform Infrared (FT-IR) Spectrometer

  • Potassium Bromide (KBr), spectroscopy grade, oven-dried

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Spatula

  • Infrared lamp (optional, for drying)

3.2. Sample Preparation (KBr Pellet Method)

  • Drying: Ensure the KBr powder is completely dry by heating it in an oven at approximately 110°C for several hours. Moisture can cause significant interference in the IR spectrum, particularly in the O-H stretching region (~3400 cm⁻¹).

  • Grinding: Place approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr powder into the agate mortar.

  • Mixing and Grinding: Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.

  • Pellet Formation: Transfer a portion of the powdered mixture into the pellet-forming die.

  • Pressing: Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for several minutes. This will form a thin, transparent or translucent KBr pellet.

  • Pellet Inspection: Carefully remove the pellet from the die. A good pellet should be clear and free of cracks or cloudiness.

3.3. Spectral Acquisition

  • Background Spectrum: Place the empty sample holder into the FT-IR spectrometer and record a background spectrum. This will account for atmospheric water and carbon dioxide, as well as any instrumental artifacts.

  • Sample Spectrum: Mount the KBr pellet containing the sample in the sample holder and place it in the spectrometer.

  • Data Collection: Acquire the infrared spectrum of the sample. Typically, spectra are collected over the range of 4000 to 400 cm⁻¹. To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are co-added.

  • Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization of the Analytical Workflow

The following diagram illustrates the logical steps involved in the infrared spectroscopy analysis of this compound.

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis & Interpretation start Start: Solid Sample (this compound) grind Grind with Dry KBr start->grind press Press into Pellet grind->press sample_spec Record Sample Spectrum press->sample_spec background Record Background Spectrum background->sample_spec Background Correction process Process Spectrum (Baseline & Noise Correction) sample_spec->process peak_pick Identify Absorption Peaks process->peak_pick assign Assign Peaks to Functional Groups peak_pick->assign structure Correlate with Molecular Structure assign->structure report Final Report structure->report

Workflow for IR analysis of this compound.

Interpretation of the Spectrum

The infrared spectrum of this compound is dominated by several key features:

  • Aromatic C-H Stretches: Weak to medium bands above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the quinoline ring.

  • Aliphatic C-H Stretches: Weak bands below 3000 cm⁻¹ arise from the C-H stretching vibrations of the methyl group.

  • Carbonyl (C=O) Stretch: A very strong and sharp absorption band is expected around 1690 cm⁻¹. The position of this band is indicative of an aryl ketone, where the carbonyl group is conjugated with the aromatic quinoline system. This conjugation slightly lowers the frequency compared to a saturated aliphatic ketone (typically ~1715 cm⁻¹).

  • Aromatic Ring Vibrations: The region between 1600 cm⁻¹ and 1450 cm⁻¹ contains several medium to strong bands due to the C=C and C=N bond stretching vibrations within the quinoline ring.

  • Fingerprint Region: The region below 1400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of bands arising from various bending and stretching vibrations. The bands in this region are unique to the molecule and can be used for definitive identification by comparison with a reference spectrum. This includes the C-H bending vibrations of the methyl group and the in-plane and out-of-plane bending of the aromatic C-H bonds.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural elucidation and quality control of this compound. The characteristic absorption bands, particularly the strong carbonyl stretch and the pattern of aromatic vibrations, provide a clear spectroscopic fingerprint of the molecule. The experimental protocol outlined in this guide provides a reliable method for obtaining high-quality IR spectra for this and similar solid organic compounds. This information is crucial for researchers in the fields of synthetic chemistry, pharmacology, and drug discovery for confirming the identity and purity of their synthesized compounds.

The Skraup Synthesis of Substituted Quinolines: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The Skraup synthesis, a cornerstone of heterocyclic chemistry since its discovery by Czech chemist Zdenko Hans Skraup in 1880, remains a pivotal method for the synthesis of the quinoline scaffold.[1][2] This powerful reaction constructs the quinoline ring system from the condensation of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[2][3] The resulting quinoline core is a ubiquitous motif in a vast array of pharmaceuticals, including antimalarials like quinine and chloroquine, anti-inflammatory agents, and antitumor therapeutics, underscoring the enduring relevance of the Skraup synthesis in modern drug discovery and development.[4]

This guide provides an in-depth examination of the Skraup synthesis, detailing its mechanism, experimental protocols, and the influence of various reaction parameters. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this classic yet potent synthetic tool.

Core Reaction Mechanism

The Skraup synthesis proceeds through a multi-step mechanism initiated by the dehydration of glycerol. The overall transformation involves the reaction of an aromatic amine, glycerol, concentrated sulfuric acid as both a catalyst and dehydrating agent, and an oxidizing agent.[5]

The key stages of the mechanism are as follows:

  • Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[2][5]

  • Michael Addition: The aromatic amine undergoes a conjugate (Michael) addition to the acrolein intermediate.[3][5]

  • Cyclization: The resulting intermediate undergoes an acid-catalyzed cyclization.

  • Dehydration: A molecule of water is eliminated to form 1,2-dihydroquinoline.[2]

  • Oxidation: The 1,2-dihydroquinoline is oxidized by the chosen oxidizing agent to yield the aromatic quinoline product.[5]

Recent mechanistic studies using 13C-labeled ketones in related reactions suggest a potential fragmentation-recombination pathway, where the initial conjugate adduct can fragment into an imine and the ketone itself, which then recombine to form the quinoline product.[6][7]

Skraup_Mechanism Glycerol Glycerol H2SO4_1 Conc. H₂SO₄ (-2H₂O) Glycerol->H2SO4_1 Acrolein Acrolein H2SO4_1->Acrolein MichaelAdduct Michael Adduct (3-Anilinopropanal derivative) Acrolein->MichaelAdduct Aniline Aromatic Amine Aniline->MichaelAdduct Cyclization Cyclization (Electrophilic Aromatic Substitution) MichaelAdduct->Cyclization CyclizedIntermediate Cyclized Intermediate Cyclization->CyclizedIntermediate Dehydration Dehydration (-H₂O) CyclizedIntermediate->Dehydration Dihydroquinoline 1,2-Dihydroquinoline Dehydration->Dihydroquinoline Oxidation Oxidation Dihydroquinoline->Oxidation Quinoline Substituted Quinoline Oxidation->Quinoline

Caption: Reaction mechanism of the Skraup synthesis.

Key Reaction Parameters and Optimization

The success and safety of the Skraup synthesis are highly dependent on the careful selection and control of several parameters. The reaction is notoriously exothermic and can become violent if not properly managed.[1][8]

  • Aromatic Amine: A wide variety of anilines can be employed, leading to diverse substituted quinolines. The position of substituents on the aniline ring dictates the regiochemistry of the cyclization. Ortho- and para-substituted anilines typically yield single products, whereas meta-substituted anilines can result in mixtures of 5- and 7-substituted quinolines.[3][7]

  • Glycerol Source: To ensure high yields, glycerol with a low water content (less than 0.5%), often referred to as "dynamite" glycerol, is recommended.[3][9]

  • Oxidizing Agent: The choice of oxidizing agent significantly affects the reaction's vigor and yield.[3]

    • Nitrobenzene: A traditional choice that can also serve as a solvent.[1]

    • Arsenic Pentoxide: An effective but more toxic alternative.[1]

    • Milder Oxidants: Iodine or even air have been used for a less violent reaction.[3]

  • Moderators: To control the highly exothermic nature of the reaction, moderators are frequently added.[10]

    • Ferrous Sulfate (FeSO₄): The most common moderator, believed to act as an oxygen carrier, extending the reaction over a longer period and preventing it from getting out of control.[11][12]

    • Boric Acid: Can also be used to make the reaction less vigorous.[8][10]

Quantitative Data on Synthesis Yields

The yield of the Skraup synthesis is influenced by the aniline substrate and the chosen oxidizing agent. The following table summarizes reported yields for various starting materials.

Aniline SubstrateOxidizing AgentProductYield (%)
AnilineNitrobenzeneQuinoline84-91%[8]
3-Nitro-4-aminoanisoleArsenic Pentoxide6-Methoxy-8-nitroquinolineNot specified
o-Aminophenolo-Nitrophenol8-Hydroxyquinoline100% (based on o-aminophenol)[8]

Table 1: Reported yields of the Skraup synthesis with various substituted anilines.

Detailed Experimental Protocols

Reproducibility in scientific research hinges on detailed and accurate experimental procedures. The following protocols are adapted from established and reliable sources.

Protocol 1: Synthesis of Quinoline from Aniline

This procedure is a moderated reaction adapted from Organic Syntheses.

Materials:

  • Aniline

  • Anhydrous Glycerol

  • Nitrobenzene

  • Concentrated Sulfuric Acid

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Concentrated Sodium Hydroxide Solution

  • Saturated Sodium Nitrite Solution

  • Anhydrous Potassium Carbonate

Procedure:

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser, add powdered ferrous sulfate heptahydrate.

  • Reagent Addition: Add aniline, followed by anhydrous glycerol and concentrated sulfuric acid. Finally, add nitrobenzene.

  • Heating: Gently heat the mixture. The reaction is exothermic and will begin to boil. Remove the external heating and allow the reaction to proceed under its own heat. If the reaction becomes too vigorous, cool the flask with a wet towel.[3]

  • Completion: Once the initial vigorous reaction subsides, heat the mixture to reflux for several hours (e.g., 5 hours) to ensure the reaction goes to completion.[3][11]

  • Workup - Neutralization: Allow the mixture to cool. Carefully dilute with water and neutralize the excess acid by slowly adding a concentrated solution of sodium hydroxide until it is strongly alkaline.[3]

  • Workup - Steam Distillation: Remove the unreacted nitrobenzene and the newly formed quinoline by steam distillation.[3] Collect the distillate until all the quinoline has been volatilized.

  • Purification: Separate the organic layer (crude quinoline) from the steam distillate. To remove any residual aniline, treat the crude product with a saturated solution of sodium nitrite in the presence of sulfuric acid.[11] The mixture is then warmed and steam distilled again.

  • Final Purification: Separate the purified quinoline, dry it over anhydrous potassium carbonate, and purify by distillation, collecting the fraction boiling at 235-237°C.[8]

Protocol 2: Synthesis of 6-Methoxy-8-nitroquinoline

This protocol demonstrates the synthesis of a substituted quinoline using a different oxidizing agent.[3][8]

Materials:

  • 3-Nitro-4-aminoanisole

  • Arsenic Pentoxide (As₂O₅)

  • Glycerol

  • Concentrated Sulfuric Acid

  • Concentrated Ammonium Hydroxide

  • Methanol

Procedure:

  • Mixing Reagents: In a large three-necked round-bottom flask with efficient mechanical stirring, prepare a homogeneous slurry of powdered arsenic pentoxide, 3-nitro-4-aminoanisole, and glycerol.[3][8]

  • Acid Addition: Slowly add concentrated sulfuric acid to the mixture. The temperature will spontaneously rise.[3]

  • Dehydration: Heat the mixture under reduced pressure, maintaining the temperature between 105-110°C to remove water.[3]

  • Main Reaction: After water removal, carefully raise the internal temperature to 117-119°C. Add more concentrated sulfuric acid dropwise over several hours while maintaining this temperature.[3]

  • Heating: After the addition is complete, maintain the temperature at 120°C for 4 hours and then at 123°C for 3 hours.[3][8]

  • Workup: Cool the reaction mixture and dilute it with water. Neutralize the solution with concentrated ammonium hydroxide to precipitate the product.[8]

  • Purification: Filter the precipitated product, wash it with water, and then recrystallize from methanol to obtain pure 6-methoxy-8-nitroquinoline.[3][8]

Experimental Workflow Overview

The general workflow for performing a Skraup synthesis in a laboratory setting involves a sequence of steps from reagent preparation to final product purification.

Skraup_Workflow Start Start ReagentPrep Prepare Reagents (Aniline, Glycerol, Oxidizing Agent, H₂SO₄, Moderator) Start->ReagentPrep Mixing Mix Reagents in Flask (Specific order is crucial) ReagentPrep->Mixing Heating Controlled Heating (Initiate exotherm, then reflux) Mixing->Heating Cooling Cool Reaction Mixture Heating->Cooling Workup Workup (Dilution & Neutralization) Cooling->Workup Isolation Product Isolation (Steam Distillation or Filtration) Workup->Isolation Purification Purification (Distillation or Recrystallization) Isolation->Purification Product Pure Substituted Quinoline Purification->Product

Caption: General experimental workflow for the Skraup synthesis.

Conclusion

The Skraup synthesis, despite its vigorous reaction conditions, remains an indispensable and efficient method for accessing the quinoline ring system.[8] Its ability to utilize readily available starting materials makes it a powerful tool in both academic research and industrial applications, particularly in the field of drug development where the quinoline scaffold is of paramount importance.[2][4] A thorough understanding of the reaction mechanism, the role of each component, and meticulous control over the experimental conditions are essential for the safe and successful synthesis of a wide range of substituted quinolines.

References

The Doebner-von Miller Reaction: A Comprehensive Technical Guide to Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous pharmaceuticals with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer agents. The Doebner-von Miller reaction, a classic and versatile method for the synthesis of quinolines, remains a highly relevant and powerful tool for accessing these critical heterocyclic motifs. This in-depth technical guide provides a comprehensive overview of the Doebner-von Miller reaction, including its mechanism, experimental protocols, quantitative data, and applications in drug discovery.

Core Principles of the Doebner-von Miller Reaction

The Doebner-von Miller reaction is the acid-catalyzed condensation of an aniline with an α,β-unsaturated carbonyl compound to yield a substituted quinoline.[1] First described by Oscar Doebner and Wilhelm von Miller in 1881, this reaction is a modification of the Skraup synthesis and offers a more general route to a wider variety of substituted quinolines.[2] The reaction is typically promoted by Brønsted acids (e.g., hydrochloric acid, sulfuric acid) or Lewis acids (e.g., tin tetrachloride, scandium(III) triflate).[1]

Reaction Mechanism

The mechanism of the Doebner-von Miller reaction has been a subject of extensive study. The currently accepted pathway involves a fragmentation-recombination mechanism. The key steps are as follows:

  • Michael Addition: The reaction initiates with a conjugate (Michael) addition of the aniline to the protonated α,β-unsaturated carbonyl compound.

  • Fragmentation: The resulting β-amino carbonyl intermediate can then undergo a retro-Michael reaction, fragmenting to an enamine and the saturated carbonyl compound.

  • Recombination and Cyclization: These fragments can then recombine in a different manner, followed by an intramolecular electrophilic cyclization onto the aniline ring.

  • Dehydration and Oxidation: The resulting dihydroquinoline intermediate undergoes dehydration and subsequent oxidation to afford the aromatic quinoline product. An external oxidizing agent is not always necessary, as intermediates in the reaction can serve as hydrogen acceptors.

Quantitative Data: Reaction Yields and Conditions

The yield and efficiency of the Doebner-von Miller reaction are influenced by several factors, including the nature of the substituents on the aniline and the α,β-unsaturated carbonyl compound, the choice of catalyst, and the reaction conditions. The following tables summarize representative quantitative data from the literature.

Aniline Derivativeα,β-Unsaturated CarbonylCatalystSolventTime (h)Temp (°C)Yield (%)
AnilineCrotonaldehydeHClWater6RefluxModerate
4-NitroanilineCrotonaldehydeHCl-110547
4-NitroanilineCrotonaldehydeFe₃O₄@SiO₂-1.3310581[3]
AnilineMesityl OxideMOF-199Solvent-free128076
4-MethylanilineMesityl OxideMOF-199Solvent-free128082
4-MethoxyanilineMesityl OxideMOF-199Solvent-free128085
4-ChloroanilineMesityl OxideMOF-199Solvent-free128072

Table 1: Synthesis of Substituted Quinolines via Doebner-von Miller Reaction. This table presents the reaction conditions and yields for the synthesis of various quinoline derivatives from different substituted anilines and α,β-unsaturated carbonyl compounds.

CatalystSolventTemperature (°C)Time (h)Yield (%)
Ag(I)-exchanged Montmorillonite K10Solvent-free120342-89
HClWaterReflux6-8Varies
H₂SO₄WaterRefluxVariesVaries
p-Toluenesulfonic acidTolueneRefluxVariesVaries
SnCl₄DichloromethaneRT - RefluxVariesVaries
Sc(OTf)₃AcetonitrileRT - RefluxVariesVaries

Table 2: Effect of Different Catalysts on the Doebner-von Miller Reaction. This table highlights the versatility of the Doebner-von Miller reaction with respect to the catalyst used, with yields being dependent on the specific substrates and conditions.

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of the Doebner-von Miller reaction. Below are protocols for the synthesis of key quinoline derivatives.

Synthesis of 2-Methylquinoline

This protocol describes the classic synthesis of 2-methylquinoline from aniline and crotonaldehyde.

Materials:

  • Aniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid

  • Sodium Hydroxide solution (40%)

  • Steam distillation apparatus

  • Separatory funnel

  • Chloroform

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 30 g of aniline and 60 g of concentrated hydrochloric acid.

  • Heat the mixture to reflux.

  • Slowly add 36 g of crotonaldehyde to the refluxing mixture over a period of 1-2 hours.

  • After the addition is complete, continue to reflux for an additional 3-4 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Make the solution strongly alkaline by the slow addition of 40% sodium hydroxide solution.

  • Subject the mixture to steam distillation.

  • Collect the distillate, which will contain 2-methylquinoline as an oil.

  • Separate the oily layer and extract the aqueous layer with chloroform.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the 2-methylquinoline by vacuum distillation.

Synthesis of 2-Methyl-6-nitroquinoline

This protocol details the synthesis of a functionalized quinoline derivative, 2-methyl-6-nitroquinoline, which can serve as a building block in drug synthesis.[3]

Materials:

  • 4-Nitroaniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid

  • 11 N Sodium Hydroxide solution

  • Methanol for recrystallization

Procedure:

  • In a suitable reaction vessel, dissolve 1.5 g (11 mmol) of 4-nitroaniline in concentrated HCl under reflux at 105 °C.[3]

  • Add 0.95 g (14 mmol) of crotonaldehyde dropwise to the reaction mixture.[3]

  • Heat the reaction mixture for one hour.[3]

  • Cool the reaction mixture to room temperature.[3]

  • Neutralize the mixture with 11 N NaOH solution. A whitish-yellow precipitate will form.[3]

  • Collect the precipitate by filtration and recrystallize from methanol to obtain pure 2-methyl-6-nitroquinoline.[3] The reported yield for this procedure is 47%.[3]

Note on Improved Yield: The use of a silica-functionalized magnetite nanoparticle catalyst (Fe₃O₄@SiO₂) in this reaction has been reported to increase the yield to 81%.[3]

Mandatory Visualizations

Reaction Mechanism Pathway

Doebner_von_Miller_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct + H⁺ Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Michael_Adduct Fragments Enamine + Saturated Carbonyl (Fragmentation-Recombination) Michael_Adduct->Fragments Retro-Michael Dihydroquinoline Dihydroquinoline Intermediate Fragments->Dihydroquinoline Cyclization Quinoline Substituted Quinoline Dihydroquinoline->Quinoline - H₂O - [Oxidation]

Caption: Proposed mechanism of the Doebner-von Miller reaction.

General Experimental Workflow

Experimental_Workflow Start Start Setup Reaction Setup: Aniline + Acid Catalyst Start->Setup Addition Slow Addition of α,β-Unsaturated Carbonyl Setup->Addition Reaction Heating / Reflux (Monitor by TLC) Addition->Reaction Workup Workup: Cooling & Neutralization Reaction->Workup Isolation Isolation: Extraction / Distillation Workup->Isolation Purification Purification: Chromatography / Recrystallization Isolation->Purification End End Product Purification->End

Caption: A generalized experimental workflow for the Doebner-von Miller synthesis.

Troubleshooting Logic

Troubleshooting_Doebner_von_Miller cluster_solutions_low_yield Solutions for Low Yield cluster_solutions_tar Solutions for Tar Formation Problem Problem Observed Low Yield Tar Formation Sol_Yield_1 Optimize Catalyst: - Type and concentration Problem:low->Sol_Yield_1 Sol_Yield_2 Adjust Temperature: - Avoid decomposition Problem:low->Sol_Yield_2 Sol_Yield_3 Check Reagent Purity Problem:low->Sol_Yield_3 Sol_Tar_1 Slow Reagent Addition Problem:tar->Sol_Tar_1 Sol_Tar_2 Use Biphasic System Problem:tar->Sol_Tar_2 Sol_Tar_3 Employ Acetal Protection Problem:tar->Sol_Tar_3

References

Computational Modeling of Quinolinone Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinolinone derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. These activities include anticancer, antimicrobial, and neuroprotective effects, making them promising scaffolds for the development of novel therapeutic agents. Computational modeling plays a pivotal role in modern drug discovery by providing insights into the molecular interactions between small molecules and their biological targets, thereby guiding the design and optimization of more potent and selective drug candidates. This technical guide provides an in-depth overview of the core computational modeling techniques applied to quinolinone derivatives, complete with detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows.

Core Computational Modeling Techniques

The exploration of quinolinone derivatives in drug discovery leverages a variety of computational methods. These techniques can be broadly categorized into those that predict the binding affinity and mode of interaction (molecular docking), those that correlate molecular properties with biological activity (QSAR), those that simulate the dynamic behavior of molecules over time (molecular dynamics), and those that identify the essential three-dimensional arrangement of chemical features required for biological activity (pharmacophore modeling).

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is instrumental in understanding the binding mode of quinolinone derivatives to their target proteins and estimating their binding affinity.

Experimental Protocol: Molecular Docking using AutoDock Vina

This protocol outlines the general steps for performing molecular docking using AutoDock Vina, a widely used open-source docking program.

  • Preparation of the Receptor:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens and assign Kollman charges to the protein using software like AutoDock Tools (ADT).

    • Save the prepared receptor in PDBQT format.

  • Preparation of the Ligand (Quinolinone Derivative):

    • Draw the 2D structure of the quinolinone derivative using a chemical drawing tool like ChemDraw or Marvin Sketch.

    • Convert the 2D structure to a 3D structure and perform energy minimization using a force field like MMFF94.

    • Save the ligand structure in a suitable format like MOL or SDF.

    • Use ADT to define the rotatable bonds and save the ligand in PDBQT format.

  • Grid Box Generation:

    • Define the search space for the docking simulation by creating a grid box that encompasses the active site of the receptor. The coordinates of the active site can often be determined from the position of a co-crystallized ligand or from literature.

  • Running the Docking Simulation:

    • Use the AutoDock Vina command-line interface to run the docking simulation. The command typically includes the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.

    • vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config grid.conf --out output.pdbqt --log log.txt

  • Analysis of Results:

    • Analyze the docking results, which include the binding affinity (in kcal/mol) and the predicted binding poses of the ligand.

    • Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio to identify key interactions such as hydrogen bonds and hydrophobic contacts.[1][2]

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure and physicochemical properties of a series of compounds to their biological activity. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly useful.

Experimental Protocol: 3D-QSAR Modeling

This protocol provides a general workflow for developing a 3D-QSAR model.

  • Data Set Preparation:

    • Compile a dataset of quinolinone derivatives with their corresponding biological activities (e.g., IC50 or Ki values).

    • Ensure that the biological data is consistent and measured under the same experimental conditions.

    • Divide the dataset into a training set (typically 70-80% of the compounds) for model generation and a test set for model validation.

  • Molecular Modeling and Alignment:

    • Build the 3D structures of all compounds in the dataset and perform energy minimization.

    • Align the molecules based on a common scaffold or a pharmacophore model. This is a critical step as the quality of the alignment directly impacts the QSAR model.

  • Descriptor Calculation:

    • For each molecule, calculate steric and electrostatic field values (for CoMFA) or similarity indices (for CoMSIA) at various grid points surrounding the aligned molecules.

  • Model Generation and Validation:

    • Use Partial Least Squares (PLS) regression to generate a linear equation that correlates the calculated descriptors with the biological activities.

    • Validate the model internally using leave-one-out cross-validation (q²) and externally by predicting the activities of the test set compounds (r²_pred). A statistically robust model will have high q² and r²_pred values.

  • Interpretation of Contour Maps:

    • Visualize the results as 3D contour maps, which indicate the regions where modifications to the molecular structure are likely to increase or decrease biological activity.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation of the biological system compared to the static picture from molecular docking.

Experimental Protocol: Protein-Ligand MD Simulation using GROMACS

This protocol outlines the key steps for running an MD simulation of a protein-quinolinone complex using GROMACS.[3][4][5][6][7]

  • System Preparation:

    • Prepare the protein and ligand topology and coordinate files. The protein topology can be generated using GROMACS's pdb2gmx tool, while the ligand topology may require a separate parameterization server like CGenFF.[5][7]

    • Combine the protein and ligand coordinates into a single complex file.

    • Create a simulation box and solvate the system with water molecules.

    • Add ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

  • Equilibration:

    • Perform a two-step equilibration process: first in the NVT ensemble (constant number of particles, volume, and temperature) to stabilize the temperature, followed by the NPT ensemble (constant number of particles, pressure, and temperature) to stabilize the pressure and density. Position restraints are typically applied to the protein and ligand heavy atoms during equilibration.

  • Production MD Run:

    • Run the production MD simulation for a desired length of time (e.g., 100 ns) without any restraints.

  • Trajectory Analysis:

    • Analyze the resulting trajectory to study the stability of the protein-ligand complex (e.g., by calculating the root-mean-square deviation, RMSD), the flexibility of different regions of the protein (root-mean-square fluctuation, RMSF), and the specific protein-ligand interactions over time.

Pharmacophore Modeling

A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific target.

Experimental Protocol: Ligand-Based Pharmacophore Model Generation

This protocol describes the generation of a pharmacophore model based on a set of active ligands.

  • Ligand Set Preparation:

    • Select a set of structurally diverse and potent quinolinone derivatives that are known to bind to the same target.

    • Generate multiple low-energy conformations for each ligand.

  • Feature Identification and Pharmacophore Generation:

    • Identify the common chemical features present in the active ligands.

    • Use software like LigandScout or Discovery Studio to automatically generate pharmacophore models based on the alignment of these features.[8][9][10][11]

  • Model Validation:

    • Validate the generated pharmacophore models by screening a database containing known active and inactive compounds (decoys). A good model should be able to enrich the active compounds over the inactive ones. This can be assessed using metrics like the Receiver Operating Characteristic (ROC) curve.[8][10]

  • Virtual Screening:

    • Use the validated pharmacophore model as a 3D query to screen large compound libraries to identify novel molecules with the desired chemical features.

Quantitative Data Summary

The following tables summarize the biological activities of various quinolinone derivatives, categorized by their therapeutic area. This data is crucial for developing robust QSAR models and for validating the predictions from other computational methods.

Table 1: Anticancer Activity of Quinolinone Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
7-chloro-4-quinolinylhydrazone derivativesSF-295 (CNS), HTC-8 (Colon), HL-60 (Leukemia)0.314 - 4.65 µg/cm³[12]
N-alkylated, 2-oxoquinoline derivativesHEp-2 (Larynx)49.01 - 77.67% inhibition[12]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineHL-60, U93719.88 ± 3.35, 43.95 ± 3.53[12]
2-oxoquinoline derivatives with arylaminothiazoleHeLa, NCI-H460, T24, SKOV34.4 - 8.7[13]

Table 2: Antimicrobial Activity of Quinolinone Derivatives

Compound/Derivative ClassBacterial/Fungal StrainMIC (µg/mL)Reference
Quinoline-2-one derivativesMRSA, VRE, MRSE0.75 - 2.50[14]
Quinolone-3-carbonitrile derivativesE. coli3.125 - 6.25 nmol/mL[15]
Quinoline derivativesS. aureus6.25[15]
6-amino-4-methyl-1H-quinoline-2-one derivativesB. cereus, Staphylococcus, Pseudomonas, E. coli3.12 - 50[16]
Substituted quinolinesMRSA, MRSE, VRE1.5 - 6.0[17]
Quinazolin-4(3H)-onesS. aureus, S. pneumoniae-[18]

Table 3: Anti-Alzheimer's Disease Activity of Quinolinone Derivatives

CompoundTargetIC50 (µM) / Ki (nM)Reference
QN8hrAChEIC50 = 0.29 ± 0.02 µM, Ki = 79 ± 7 nM[19]
QN9hrAChE-[19]
DQN7hrAChE-[19]
Quinazolinone 4cAcetylcholinesteraseIC50 = 2.97 µM[20][21]
Quinazolinone 4hAcetylcholinesteraseIC50 = 5.86 µM[20][21]

Visualization of Workflows and Signaling Pathways

Visualizing complex biological pathways and computational workflows is essential for clear communication and understanding. The following diagrams were created using the DOT language for Graphviz.

Computational Drug Discovery Workflow

This diagram illustrates a typical workflow for the computational design of quinolinone derivatives, integrating the various techniques discussed.

Computational_Drug_Discovery_Workflow cluster_0 Target Identification & Validation cluster_1 Hit Identification cluster_2 Hit-to-Lead Optimization cluster_3 Lead Optimization & Preclinical Testing Target_ID Target Identification Pharmacophore Pharmacophore Modeling Target_ID->Pharmacophore Virtual_Screening Virtual Screening Pharmacophore->Virtual_Screening Molecular_Docking_Hit Molecular Docking Virtual_Screening->Molecular_Docking_Hit QSAR 3D-QSAR Molecular_Docking_Hit->QSAR MD_Sim MD Simulations QSAR->MD_Sim Synthesis Chemical Synthesis MD_Sim->Synthesis In_Vitro In Vitro & In Vivo Testing Synthesis->In_Vitro

A typical computational drug discovery workflow.

GSK-3β Signaling Pathway in Alzheimer's Disease

This diagram depicts a simplified representation of the Glycogen Synthase Kinase-3β (GSK-3β) signaling pathway, a key target in Alzheimer's disease.

GSK3b_Signaling_Pathway cluster_Wnt Wnt Signaling cluster_PI3K PI3K/Akt Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh GSK3b GSK-3β Dsh->GSK3b inhibition Insulin Insulin IR Insulin Receptor Insulin->IR PI3K PI3K IR->PI3K Akt Akt PI3K->Akt Akt->GSK3b inhibition Tau Tau GSK3b->Tau phosphorylation Hyperphosphorylated_Tau Hyperphosphorylated Tau (NFTs) Tau->Hyperphosphorylated_Tau

Simplified GSK-3β signaling in Alzheimer's disease.

VEGFR-2 Signaling Pathway in Angiogenesis

This diagram illustrates the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade, a critical pathway in angiogenesis and a target for anticancer therapies.

VEGFR2_Signaling_Pathway cluster_PLCg PLCγ Pathway cluster_PI3K PI3K/Akt Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Key pathways in VEGFR-2 mediated angiogenesis.

Acetylcholinesterase Inhibition

This diagram illustrates the mechanism of acetylcholinesterase (AChE) and its inhibition, a key strategy in the treatment of Alzheimer's disease.

AChE_Inhibition cluster_Normal Normal Function cluster_Inhibition Inhibition ACh Acetylcholine AChE AChE ACh->AChE Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis ACh_inhibitor Acetylcholine AChE_inhibited AChE ACh_inhibitor->AChE_inhibited Blocked Hydrolysis Blocked AChE_inhibited->Blocked Quinolinone Quinolinone Inhibitor Quinolinone->AChE_inhibited

Mechanism of Acetylcholinesterase inhibition.

Conclusion

Computational modeling is an indispensable tool in the rational design and discovery of novel quinolinone-based therapeutic agents. By integrating techniques such as molecular docking, QSAR, molecular dynamics simulations, and pharmacophore modeling, researchers can efficiently navigate the vast chemical space to identify and optimize promising drug candidates. The detailed protocols and summarized data presented in this guide serve as a valuable resource for scientists and researchers in the field of drug development, facilitating the application of these powerful computational methods to accelerate the discovery of the next generation of quinolinone-derived medicines.

References

A Technical Guide to the Theoretical Analysis of Quinolinone Electronic Structure for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Quinolinones are a cornerstone class of heterocyclic compounds, renowned for their vast therapeutic potential, including antibacterial, anticancer, and antiviral activities.[1][2][3] The biological efficacy of these molecules is intrinsically linked to their electronic structure, which governs their reactivity, stability, and capacity for intermolecular interactions. This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the theoretical methodologies used to elucidate the electronic characteristics of quinolinones. By integrating Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis, we present a validated framework for predicting molecular behavior. This computational-first approach, corroborated by spectroscopic techniques and applied to molecular docking, empowers the rational design of next-generation quinolinone-based therapeutics with enhanced efficacy and specificity.

Part 1: The Quinolinone Scaffold - A Nexus of Therapeutic Potential

Quinolones and their isomer quinolinones represent a privileged scaffold in medicinal chemistry. First discovered as a byproduct in the synthesis of chloroquine, this bicyclic heteroaromatic system has given rise to a vast library of derivatives.[4] Their mechanism of action, particularly as antibacterial agents, often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, thereby preventing DNA replication and repair.[4][5]

The versatility of the quinolinone ring allows for chemical modifications at multiple positions, which can profoundly alter its electronic properties and, consequently, its pharmacological profile.[6] Understanding these electronic properties is not merely an academic exercise; it is the fundamental basis for structure-activity relationship (SAR) studies and the rational design of new drug candidates with improved potency and reduced resistance.[3][7]

Part 2: The Computational Toolkit - Deciphering Electronic Architecture

Modern computational chemistry provides a powerful, non-empirical toolkit for predicting the electronic structure and properties of molecules before they are ever synthesized. This in silico approach saves considerable time and resources, allowing for the high-throughput screening of virtual compounds and the prioritization of the most promising candidates for synthesis and biological evaluation.

dot graphdot { graph [layout="dot", rankdir="LR", splines="ortho", bgcolor="#F1F3F4", nodesep=0.6, ranksep=1.2]; node [shape="record", style="filled", fillcolor="#FFFFFF", fontname="Arial", fontsize=11, fontcolor="#202124", penwidth=1.5, color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#5F6368", penwidth=1.5];

} } Caption: Computational workflow for quinolinone electronic structure analysis.

Density Functional Theory (DFT) - The Foundation

Expertise & Experience: DFT is the workhorse of modern computational chemistry for medium-sized organic molecules like quinolinones. It offers an optimal balance between computational cost and accuracy. The choice of functional and basis set is critical. The B3LYP hybrid functional combined with a Pople-style basis set like 6-311++G(d,p) is a well-established standard, providing reliable geometries and electronic properties for these systems.[8][9] This combination accurately accounts for electron correlation effects, which are crucial for describing the π-conjugated systems inherent to quinolinones.

Protocol 1: DFT Geometry Optimization and Frequency Calculation

  • Structure Input: Build the initial 3D structure of the quinolinone derivative using molecular modeling software (e.g., Avogadro, ChemDraw 3D).

  • Software and Method Selection: Use a quantum chemistry package like Gaussian, ORCA, or GAMESS. Specify the calculation type as Opt (Optimization) followed by Freq (Frequency).

  • Functional and Basis Set: Select the B3LYP functional and the 6-311++G(d,p) basis set. The ++ indicates diffuse functions on both heavy atoms and hydrogens, important for describing non-covalent interactions, while (d,p) adds polarization functions for geometric accuracy.

  • Execution: Run the calculation. The software will iteratively adjust the molecular geometry to find the lowest energy conformation (a true minimum on the potential energy surface).

  • Validation: The subsequent frequency calculation validates the optimized structure. A true minimum will have zero imaginary frequencies. The output provides the final optimized coordinates and thermodynamic data.

Frontier Molecular Orbitals (FMOs) - The Epicenter of Reactivity

Expertise & Experience: FMO theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[10][11] The HOMO, being the outermost electron-containing orbital, acts as an electron donor (nucleophile). The LUMO, as the lowest-energy empty orbital, acts as an electron acceptor (electrophile). The HOMO-LUMO energy gap (ΔE) is a critical descriptor of chemical reactivity and stability. A smaller gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.[12] This is particularly relevant in drug design, as it can indicate the molecule's propensity to participate in charge-transfer interactions with a biological target.

Parameter Significance Implication for Drug Design
HOMO Energy Represents the electron-donating ability. Higher energy indicates a stronger nucleophile.Influences interactions with electrophilic sites in a protein's active site.
LUMO Energy Represents the electron-accepting ability. Lower energy indicates a stronger electrophile.Influences interactions with nucleophilic residues (e.g., Ser, Cys, His).
HOMO-LUMO Gap (ΔE) Index of chemical stability and reactivity.A smaller gap can indicate higher biological activity but also potential instability or toxicity.
Table 1: Key parameters derived from Frontier Molecular Orbital (FMO) analysis.
Molecular Electrostatic Potential (MEP) - Visualizing Reactivity

Expertise & Experience: An MEP map is a 3D visualization of the electrostatic potential projected onto the molecule's electron density surface.[13] It provides an intuitive guide to a molecule's charge distribution and its reactive sites.[14] Color-coding reveals regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack.[15] For quinolinones, MEP maps clearly identify the electronegative oxygen of the carbonyl group and the nitrogen atom as primary sites for hydrogen bonding and electrophilic interactions, which are crucial for binding to target enzymes.[16][17]

Natural Bond Orbital (NBO) Analysis - Uncovering Intramolecular Interactions

Expertise & Experience: NBO analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a localized picture of chemical bonds and lone pairs, resembling a classical Lewis structure.[18][19] This method is invaluable for quantifying charge transfer and hyperconjugative interactions within the molecule. The analysis calculates the stabilization energy (E²) associated with the delocalization of electron density from a filled "donor" NBO (like a bond or lone pair) to an empty "acceptor" NBO (like an antibonding orbital).[20] For quinolinones, significant π → π* interactions within the aromatic system confirm the delocalization and stability of the ring structure.[8] These calculations provide a quantitative basis for understanding substituent effects on the electronic structure.

Part 3: Experimental Validation - Bridging Theory and Reality

Theoretical calculations must be anchored in experimental reality. Spectroscopic techniques provide a direct probe of the electronic transitions within a molecule, offering a critical validation checkpoint for computational models.

UV-Visible and Fluorescence Spectroscopy

Expertise & Experience: UV-Vis spectroscopy measures the absorption of light corresponding to electronic transitions, primarily from the HOMO to the LUMO or other low-lying unoccupied orbitals.[21][22] The wavelength of maximum absorption (λmax) is directly related to the HOMO-LUMO gap. Time-Dependent DFT (TD-DFT) is the theoretical method of choice for predicting these electronic transitions and shows excellent correlation with experimental UV-Vis spectra.[23][24][25]

Fluorescence spectroscopy measures the emission of light as the molecule relaxes from an excited electronic state back to the ground state.[26] The fluorescence properties, including the emission wavelength and quantum yield, are highly sensitive to the molecule's electronic structure and environment.[27][28] Significant fluorescence enhancement upon protonation, for example, can confirm the location of key basic sites predicted by MEP analysis.[29]

Protocol 2: Spectroscopic Analysis of a Quinolinone Derivative

  • Sample Preparation (UV-Vis): Prepare a stock solution (~1 mM) of the synthesized quinolinone in a spectroscopic-grade solvent (e.g., ethanol, DMSO). Dilute the stock to a final concentration in the micromolar range, ensuring the maximum absorbance is between 0.1 and 1.0.[27]

  • UV-Vis Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer from approximately 200 to 600 nm, using the pure solvent as a blank. Identify the λmax.

  • Sample Preparation (Fluorescence): Prepare a very dilute solution from the stock, ensuring the absorbance at the excitation wavelength is less than 0.1 to avoid inner filter effects.[27]

  • Fluorescence Measurement: Excite the sample at its λmax. Record the emission spectrum.

  • Quantum Yield Determination: Measure the integrated fluorescence intensity of the sample and a known standard (e.g., quinine sulfate). Calculate the relative quantum yield using the comparative method.[27]

  • Data Correlation: Compare the experimental λmax with the value predicted by TD-DFT calculations. A strong correlation validates the chosen computational model.

Part 4: Application in Drug Development - From Theory to Therapy

The ultimate goal of studying the electronic structure of quinolinones is to facilitate the design of better drugs. Molecular docking is a key application where this theoretical knowledge is put into practice.

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} } Caption: Standard workflow for a molecular docking simulation.

Molecular Docking

Expertise & Experience: Molecular docking predicts the preferred orientation and binding affinity of a ligand (the quinolinone) when bound to a target protein.[30] The accuracy of a docking simulation is highly dependent on the quality of the input structures and the force field used to score the interactions. The optimized geometries and partial atomic charges derived from DFT and NBO calculations provide a much more accurate representation of the ligand than generic 2D-to-3D conversion algorithms.[31] MEP analysis helps to rationalize the observed binding modes, highlighting how the electron-rich and electron-poor regions of the quinolinone align with complementary regions in the protein's active site (e.g., hydrogen bond donors/acceptors, hydrophobic pockets).[32] This synergy between quantum chemical calculations and molecular docking is essential for accurately predicting ligand-protein interactions and guiding the design of more potent inhibitors.[4][33]

Protocol 3: Molecular Docking of a Quinolinone Inhibitor

  • Target Preparation: Download the crystal structure of the target protein (e.g., DNA gyrase) from the Protein Data Bank (PDB).[31] Use software like AutoDock Tools or Chimera to prepare the protein by removing water molecules, adding polar hydrogens, and assigning atomic charges.

  • Ligand Preparation: Use the DFT-optimized coordinates for the quinolinone ligand. Assign partial atomic charges using a method that is compatible with the docking force field (e.g., Gasteiger or charges derived from NBO/MEP analysis). Define the rotatable bonds.

  • Grid Generation: Define the search space for the docking calculation by placing a grid box that encompasses the known active site of the protein.

  • Docking Execution: Run the docking simulation using software like AutoDock Vina.[31] The program will systematically explore different conformations (poses) of the ligand within the grid box and score them based on binding affinity.

  • Results Analysis: Analyze the top-scoring poses. Visualize the ligand-protein complex to identify key interactions such as hydrogen bonds, hydrophobic contacts, and π-stacking. The calculated binding energy provides an estimate of the binding affinity. Compare these interactions with known inhibitors to validate the model and propose modifications to improve binding.[34]

Conclusion

The theoretical study of the electronic structure of quinolinones is a mature and highly predictive field that is indispensable to modern drug discovery. By employing a synergistic suite of computational tools—from DFT and FMO analysis to MEP and NBO calculations—researchers can gain profound insights into the molecular properties that drive biological activity. When validated by experimental spectroscopy and applied to practical challenges like molecular docking, this knowledge empowers the rational, hypothesis-driven design of novel quinolinone derivatives. This integrated approach not only accelerates the discovery of new therapeutic agents but also deepens our fundamental understanding of the intricate relationship between electronic structure and biological function.

References

The Quest for Novelty: A Technical Guide to the Discovery and Isolation of Quinolinone Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies involved in the discovery and isolation of novel quinolinone alkaloids from natural sources. Quinolinone alkaloids, a significant class of nitrogen-containing heterocyclic compounds, are prevalent in various plants, fungi, and bacteria.[1] These compounds exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties, making them a fertile ground for drug discovery.[1][2][3][4] This document outlines a generalized workflow, presents detailed experimental protocols, summarizes quantitative bioactivity data, and visualizes key processes and mechanisms of action to aid researchers in this dynamic field.

A Generalized Workflow for Discovery and Isolation

The journey from a natural source, such as a plant or endophytic fungus, to a purified and characterized novel quinolinone alkaloid follows a systematic, multi-step process. The primary objective is the exhaustive extraction of all secondary metabolites, followed by systematic separation and purification to isolate individual compounds.

G cluster_0 Phase 1: Preparation & Extraction cluster_1 Phase 2: Fractionation & Purification cluster_2 Phase 3: Analysis & Evaluation A Source Selection (Plant/Fungus) B Material Preparation (Drying & Grinding) A->B C Solvent Extraction (e.g., Maceration in MeOH) B->C D Crude Extract Partitioning C->D Crude Extract E Column Chromatography (Silica Gel) D->E F Preparative HPLC (C18 Column) E->F G Pure Compound F->G H Structure Elucidation (NMR, MS) G->H Isolated Alkaloid I Bioactivity Screening (e.g., Cytotoxicity Assay) G->I J Novel Bioactive Alkaloid H->J I->J

Caption: Generalized workflow for isolating novel quinolinone alkaloids.

Case Studies: Novel Quinolinone Alkaloids and Their Bioactivity

Recent research has led to the isolation of several novel quinolinone alkaloids with potent biological activities, particularly cytotoxic effects against various cancer cell lines. The following tables summarize quantitative data from selected studies, showcasing the potential of these compounds as anticancer agents.

Table 1: Cytotoxicity of Quinolinone Alkaloids from Ravenia spectabilis

The leaves of Ravenia spectabilis have proven to be a rich source of bioactive alkaloids. A recent study reported the isolation of a new 2-quinolone alkaloid, iso-oligophyline, along with several known compounds.[5] The cytotoxic activities of these compounds were evaluated against a panel of human stomach cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)Reference
OligophylineSCL (Stomach)17.9[5][6]
OligophylineSCL-6 (Stomach)16.56[5][6]
3,5-diprenyl indoleMIA PaCa-2 (Pancreatic)9.5 ± 2.2[7][8]
3,5-diprenyl indoleHeLa (Cervical)11.3 ± 1.3[8]
3,5-diprenyl indole*A549 (Lung)13.5 ± 1.66[8]

*Note: While an indole alkaloid, its isolation from the same plant highlights the chemical diversity and therapeutic potential within the extracts.

Table 2: Cytotoxicity of Alkaloids from Endophytic Fungus Aspergillus fumigatus

Endophytic fungi, which reside within plant tissues, are a promising source of novel natural products.[1] Cultures of Aspergillus fumigatus have yielded new alkaloids with significant cytotoxic and neurite outgrowth-promoting activities.

CompoundActivity/Cell LineIC₅₀ (µM)Reference
9-deacetoxyfumigaclavine CCytotoxicity (K562 Leukemia)3.1[9]
14-norpseurotinNeurite Outgrowth (PC12)10.0 (Effective Conc.)[9]
Fumigatoside EAntifungal (Fusarium oxysporum)1.56 (MIC, µg/mL)[10]
Fumigatoside FAntibacterial (A. baumanii)6.25 (MIC, µg/mL)[10]

Detailed Experimental Protocols

This section provides detailed, generalized methodologies for the key experiments involved in the isolation and characterization of quinolinone alkaloids.

Extraction and Partitioning

The initial step involves extracting secondary metabolites from the dried and powdered source material.

  • Maceration: Soak the powdered plant or fungal material (e.g., 3.0 kg) in a suitable organic solvent, most commonly methanol (MeOH), at room temperature for an extended period (e.g., 2 x 10 L, each for 3 days).[11] This allows the secondary metabolites to dissolve into the solvent.

  • Filtration and Concentration: Filter the mixture to separate the crude extract from the solid biomass. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude methanol extract.

  • Acid-Base Partitioning: To selectively isolate alkaloids, employ an acid-base extraction. Dissolve the crude extract in an acidic aqueous solution (e.g., 5% H₂SO₄) to protonate the basic nitrogen atoms of the alkaloids, rendering them water-soluble.[11]

  • Solvent Partitioning: Partition the acidic solution against a non-polar organic solvent (e.g., n-hexane or EtOAc) to remove neutral and acidic metabolites.

  • Alkaloid Recovery: Basify the remaining aqueous layer with a base (e.g., NH₄OH to pH 8-9). The deprotonated alkaloids become insoluble in water and can be extracted back into an organic solvent like EtOAc. Evaporate the organic solvent to yield the total alkaloid extract.[11]

Chromatographic Separation and Purification

Multi-stage chromatography is essential for separating the complex mixture of the alkaloid extract into individual compounds.

  • Column Chromatography (CC):

    • Stationary Phase: Silica gel is the most common adsorbent for separating alkaloids.[12][13] Alumina can also be used, with basic alumina being particularly suitable for basic compounds.[13]

    • Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane). Pour the slurry into a glass column plugged with cotton or glass wool and allow it to settle into a uniform bed.[14]

    • Loading: Dissolve the crude alkaloid extract in a minimal amount of solvent and load it onto the top of the silica gel bed.

    • Elution: Begin elution with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, then methanol). This is known as gradient elution. Collect fractions and monitor their composition using Thin-Layer Chromatography (TLC).

    • Fraction Pooling: Combine fractions that show similar TLC profiles.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Purpose: This is a high-resolution technique used for the final purification of compounds from the semi-purified fractions obtained from column chromatography.[12][15]

    • Stationary Phase: A reversed-phase C18 column is typically used for alkaloid purification.[16]

    • Mobile Phase: A common mobile phase consists of a gradient of water and an organic solvent like methanol (MeOH) or acetonitrile (ACN).[16] Adding a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase helps to protonate the alkaloids, leading to sharper peaks and better separation.[16]

    • Protocol:

      • Dissolve the semi-purified fraction in the mobile phase.

      • Inject the sample into the preparative HPLC system.

      • Run a gradient elution program, for example, starting from 80:20 water:acetonitrile and gradually increasing to 100% acetonitrile over 30-40 minutes.

      • Monitor the eluent with a UV detector at multiple wavelengths (e.g., 254 nm).

      • Collect the peaks corresponding to individual compounds.

      • Evaporate the solvent to obtain the pure, isolated alkaloid.

Structure Elucidation

The molecular structure of a newly isolated compound is determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the precise molecular weight and elemental formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for determining the complete chemical structure.[6][17][18]

    • 1D NMR:

      • ¹H NMR provides information about the number, environment, and connectivity of protons.

      • ¹³C NMR shows the number and type of carbon atoms (e.g., methyl, methylene, aromatic).

    • 2D NMR: These experiments reveal correlations between different nuclei, allowing for the complete assembly of the molecular puzzle.

      • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing adjacent protons.

      • HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹H-¹³C one-bond correlations).

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.[18]

Mechanism of Action: Targeting Cancer Signaling Pathways

Many quinolinone alkaloids exert their anticancer effects by modulating key cellular signaling pathways that control cell growth, proliferation, and survival.[1] A frequently implicated pathway is the PI3K/Akt/mTOR pathway, which is often dysregulated in various cancers.[4][19][20]

G cluster_0 Cellular Processes Proliferation Cell Proliferation & Growth Survival Cell Survival (Anti-Apoptosis) RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activation Akt->Survival mTOR mTOR Akt->mTOR Activation mTOR->Proliferation Block Novel Quinolinone Alkaloids Block->PI3K Block->Akt Block->mTOR

References

An In-Depth Technical Guide to the Physicochemical Properties of 1-(Quinolin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(Quinolin-4-yl)ethanone, a quinoline derivative of interest in medicinal chemistry and drug discovery. This document collates available data on its fundamental characteristics, outlines experimental protocols for its synthesis and analysis, and explores its potential biological significance. All quantitative data is presented in structured tables for clarity and comparative purposes.

Core Physicochemical Properties

This compound, also known as 4-acetylquinoline, possesses a molecular formula of C₁₁H₉NO.[1] Its molecular structure, featuring a quinoline ring system acetylated at the 4-position, underpins its chemical behavior and biological activity. A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₁H₉NO[1]
Molecular Weight 171.19 g/mol [1]
Appearance White powder[2]
Boiling Point 312.055 °C at 760 mmHg[1]
Density 1.154 g/cm³[1]
Flash Point 150.497 °C[1]
Refractive Index 1.622[1]
XLogP3 2.4[1]
Storage Temperature 2-8°C[2]

Experimental Protocols

Synthesis of Quinoline Derivatives

The synthesis of quinoline derivatives can be achieved through several established methods. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

1. Friedländer Synthesis: This is a widely used and effective method for quinoline synthesis. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester), followed by cyclodehydration. The reaction is typically catalyzed by an acid or a base. For instance, the synthesis of 1-(2,4-dimethylquinolin-3-yl)ethanone is achieved through the reaction of 2-aminoacetophenone with 2,4-pentanedione, often using a solid acid catalyst like H-ZSM-5 at elevated temperatures.[7]

2. Gould-Jacobs Reaction: This method is particularly useful for synthesizing quinolin-4-ones. It begins with the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization, hydrolysis, and decarboxylation to yield the quinolin-4-one core.[8]

A generalized workflow for a typical synthesis and purification of a quinoline derivative is depicted below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Starting Materials (e.g., 2-aminoaryl ketone + α-methylene compound) Reaction Reaction (e.g., Friedländer Synthesis) Reactants->Reaction Catalyst/Heat Crude Crude Product Reaction->Crude Extraction Work-up (e.g., Extraction) Crude->Extraction Chromatography Purification (e.g., Column Chromatography) Extraction->Chromatography Pure Pure Product Chromatography->Pure Spectroscopy Characterization (NMR, IR, MS) Pure->Spectroscopy

Figure 1. A generalized workflow for the synthesis, purification, and analysis of quinoline derivatives.

Purification Protocol

The purification of quinoline derivatives often involves standard laboratory techniques. A typical procedure for a related compound, 2-phenylquinolin-4(1H)-one, involves the following steps after the reaction is complete:

  • Extraction: The reaction mixture is cooled to room temperature and then extracted with an organic solvent such as ethyl acetate.

  • Washing: The organic layer is washed with brine (a saturated aqueous solution of NaCl) to remove water-soluble impurities.

  • Drying: The organic layer is dried over an anhydrous salt, such as sodium sulfate (Na₂SO₄), to remove residual water.

  • Solvent Evaporation: The solvent is removed under reduced pressure (in vacuo) to yield the crude product.

  • Column Chromatography: The crude product is further purified by column chromatography on silica gel, using a suitable eluent system (e.g., a mixture of petroleum ether and ethyl acetate) to isolate the pure compound.[4]

It is important to note that the stability of quinoline derivatives during purification can be a concern, and some compounds may be sensitive to light, oxygen, or water.[9]

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule. Theoretical calculations of chemical shifts can be compared with experimental data to confirm the structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic absorption bands for the carbonyl group (C=O) of the ketone and the aromatic C=C and C=N bonds of the quinoline ring would be expected.

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which aids in confirming the molecular formula and structure. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.[4]

A generalized workflow for the spectroscopic analysis of a synthesized compound is presented below.

G cluster_NMR NMR Analysis cluster_IR IR Analysis cluster_MS MS Analysis Sample Purified Compound H_NMR ¹H NMR Sample->H_NMR C_NMR ¹³C NMR Sample->C_NMR IR FTIR Sample->IR MS Mass Spectrometry Sample->MS Data Spectroscopic Data (Chemical Shifts, Frequencies, m/z) H_NMR->Data C_NMR->Data IR->Data MS->Data Structure Structural Confirmation Data->Structure

Figure 2. A workflow for the spectroscopic characterization of a synthesized compound.

Biological Activity and Signaling Pathways

Quinoline and its derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them important scaffolds in drug discovery.[8]

Potential Therapeutic Applications

Derivatives of the quinoline nucleus have been investigated for a range of therapeutic applications, including:

  • Anticancer Activity: Many quinoline derivatives have demonstrated potent antiproliferative effects against various cancer cell lines.[7][10] Some have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest, key mechanisms in cancer therapy.[11]

  • Antimicrobial Activity: The quinoline scaffold is a core component of several antibacterial and antimalarial drugs.[7]

  • Kinase Inhibition: Some quinoline derivatives have been identified as inhibitors of protein kinases, which are crucial regulators of cell signaling.[7] The inhibition of specific kinases is a major strategy in the development of targeted cancer therapies.

Potential Signaling Pathways

While specific signaling pathways modulated by this compound have not been definitively elucidated in the available literature, the activities of related compounds suggest potential mechanisms of action. For example, some 2-phenyl-4-quinolone derivatives have been shown to induce G2/M phase cell cycle arrest and mitochondrial-dependent apoptosis through the inhibition of CDK1 and AKT activity in leukemia cells.[11] The AKT signaling pathway is a critical regulator of cell survival and proliferation, and its inhibition is a key target in cancer therapy. The NF-κB pathway, which controls the expression of genes involved in cell proliferation and survival, is another potential target for quinoline-based compounds.[12]

The logical relationship for a hypothetical mechanism of action is illustrated below.

G 1-(Quinolin-4-yl)ethanone_analog This compound Analog Kinase Protein Kinase (e.g., AKT, CDK1) 1-(Quinolin-4-yl)ethanone_analog->Kinase Inhibition Signaling_Pathway Downstream Signaling (e.g., Pro-survival) Kinase->Signaling_Pathway Inhibition Cellular_Response Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) Signaling_Pathway->Cellular_Response Induction

References

An In-depth Technical Guide to Tautomerism in 4-Hydroxyquinoline and 4-Quinolone Systems

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: The prototropic tautomerism between 4-hydroxyquinoline (enol form) and 4-quinolone (keto form) is a phenomenon of fundamental importance in medicinal chemistry. The position of this equilibrium dictates the molecule's physicochemical properties, including hydrogen bonding capacity, aromaticity, and shape, which in turn govern its interactions with biological targets. This technical guide provides a comprehensive examination of this tautomeric system, detailing the structural and environmental factors that influence the equilibrium. It consolidates quantitative data from spectroscopic and computational studies into comparative tables and presents detailed experimental and computational protocols for characterization. Key concepts and workflows are visualized to facilitate a deeper understanding, offering critical insights for the rational design of novel therapeutics, particularly in the context of antimalarial and antibacterial agents.

Introduction to Quinolone Tautomerism

Tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, is a critical concept in drug design. For heterocyclic systems, the specific tautomer present under physiological conditions can dramatically alter a compound's biological activity. The 4-hydroxyquinoline/4-quinolone system is a classic example of keto-enol tautomerism.[1] 4-Quinolone, the keto tautomer, is an organic compound derived from quinoline and, along with 2-quinolone, represents a foundational structure in medicinal chemistry.[2] While the parent 4-quinolone molecule is of limited intrinsic value, its derivatives form the basis of the highly successful quinolone class of antibiotics.[2]

The equilibrium between the enol (4-hydroxyquinoline) and the keto (4-quinolone) forms is rapid and influenced by various factors. Understanding and controlling this equilibrium is paramount, as key functional groups responsible for drug-target interactions, such as the 4-oxo and N-H groups in certain antimalarials, are present only in the keto form.[3][4]

The Tautomeric Equilibrium: Keto vs. Enol

The equilibrium involves the migration of a proton between the oxygen at the C4 position and the ring nitrogen atom at position 1, accompanied by a shift in the double bonds within the heterocyclic ring.

Workflow Experimental Workflow for Tautomerism Analysis start Synthesis of Quinolone Derivative solid_state Solid-State Analysis start->solid_state solution_state Solution-State Analysis start->solution_state computational Computational Modeling start->computational xray X-ray Crystallography solid_state->xray ir_solid Solid-State IR solid_state->ir_solid nmr NMR Spectroscopy (¹H, ¹³C) solution_state->nmr uv_vis UV-Vis Spectroscopy solution_state->uv_vis dft DFT Calculations (e.g., B3LYP) computational->dft end Structural Assignment & Equilibrium Determination xray->end ir_solid->end nmr->end uv_vis->end dft->end DrugDevelopment Logical Flow: Tautomerism in Drug Action equilibrium Tautomeric Equilibrium (Keto <=> Enol) keto Predominant Tautomer: 4-Quinolone (Keto) equilibrium->keto enol Minor Tautomer: 4-Hydroxyquinoline (Enol) equilibrium->enol properties Presents Key Functional Groups (N-H donor, C=O acceptor) keto->properties binding Specific H-Bonding Interactions with Biological Target (e.g., bc1 complex) properties->binding activity Potent Pharmacological Activity (e.g., Antimalarial) binding->activity

References

Methodological & Application

Application Notes & Protocols: Biological Evaluation of 1-(Quinolin-4-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals.

Authored by: Gemini, Senior Application Scientist

Foreword: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2] This versatility stems from the quinoline core's ability to serve as a versatile pharmacophore, capable of engaging with a wide array of biological targets through various molecular interactions. Molecules incorporating this scaffold have been successfully developed into marketed drugs, highlighting their clinical significance.[3][4]

Within this broad class, derivatives of 1-(Quinolin-4-yl)ethanone are of particular interest. The ketone functional group at the 4-position serves as a crucial synthetic handle, allowing for the facile introduction of diverse chemical moieties. This structural adaptability enables the systematic exploration of the structure-activity relationship (SAR), paving the way for the optimization of lead compounds with enhanced potency and selectivity. This guide provides a comprehensive overview of the key experimental protocols for the synthesis and biological evaluation of these promising derivatives, with a focus on their anticancer and antimicrobial potential.

Part 1: Synthesis of this compound Derivatives: A General Approach

The construction of the quinoline core is achievable through several classic named reactions, including the Friedländer, Gould-Jacobs, and Combes syntheses.[5] The Friedländer annulation, a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (like ethyl acetoacetate), is a particularly direct route to substituted quinolines.

A common strategy to access this compound derivatives involves a multi-step sequence. For instance, a substituted aniline can be reacted with diethyl ethoxymethylenemalonate in a Gould-Jacobs reaction, which, after cyclization and subsequent chemical modifications, can yield the desired quinoline core.[5][6] The ethanone moiety can then be introduced or modified to generate a library of derivatives for biological screening.

G cluster_synthesis General Synthetic Workflow A Substituted Aniline + α-Methylene Ketone B Condensation & Cyclization (e.g., Friedländer Synthesis) A->B Acid/Base Catalyst C This compound Core B->C D Chemical Derivatization (e.g., Chalcone formation, Schiff base) C->D Reaction with Aldehydes, Amines, etc. E Library of Test Compounds D->E G cluster_MTT MTT Assay Workflow A Seed Cancer Cells in 96-well plate B Treat cells with Quinoline Derivatives A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan Crystals with DMSO E->F G Measure Absorbance (570 nm) F->G H Calculate % Viability & Determine IC₅₀ G->H G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Quinoline Quinoline Derivative Quinoline->RTK Inhibition Quinoline->PI3K Inhibition G cluster_MIC MIC Assay Workflow A Prepare 2-fold serial dilutions of compound in 96-well plate C Inoculate all wells (except negative control) A->C B Prepare standardized bacterial inoculum B->C D Incubate plate for 16-24h C->D E Visually assess for turbidity D->E F Determine MIC: Lowest concentration with no visible growth E->F

References

Application Notes and Protocols for Antibacterial Screening of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the antibacterial screening of quinoline derivatives. Quinolines are a significant class of heterocyclic compounds that have demonstrated a broad spectrum of pharmacological activities, including potent antibacterial effects. This guide is intended to assist researchers in the systematic evaluation of novel quinoline-based compounds for their potential as antibacterial agents.

Introduction to Antibacterial Screening of Quinolines

Quinolines and their derivatives have long been a source of interest in medicinal chemistry due to their presence in various natural products and their diverse biological activities.[1] The development of resistance to existing antibiotics necessitates the discovery and development of new antibacterial agents, and quinoline scaffolds represent a promising starting point for such endeavors.[1]

The antibacterial activity of quinoline derivatives is primarily attributed to their ability to inhibit essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication, repair, and recombination.[1][2][3] Some derivatives may also exhibit novel mechanisms of action, such as the inhibition of lipopolysaccharide (LPS) transport in Gram-negative bacteria.[4]

This document outlines the standard methodologies for determining the antibacterial efficacy of quinoline derivatives, including the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion method for assessing susceptibility.

Data Presentation: Antibacterial Activity of Quinoline Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various quinoline derivatives against a panel of Gram-positive and Gram-negative bacteria. The data has been compiled from multiple studies to provide a comparative overview.

Table 1: MIC of Quinolone-2-one Derivatives against Gram-Positive Bacteria (μg/mL) [5]

CompoundStaphylococcus aureus (MRSA)Staphylococcus epidermidis (MRSE)Enterococcus faecalis (VRE)
6c 0.752.500.75
6i >50>50>50
6l 1.255.001.25
6o 2.5010.02.50
Daptomycin (Control) 0.501.00.50

Table 2: MIC of Quinolone-Coupled Hybrids against Various Bacteria (μg/mL) [4]

CompoundS. aureus (MSSA)S. aureus (MRSA)E. coliP. aeruginosa
5d 0.125 - 0.50.25 - 12 - 84 - 8
Ciprofloxacin (Control) 0.25 - 10.5 - 20.015 - 0.1250.25 - 1

Table 3: MIC of Quinoline-Based Hydroxyimidazolium Hybrids (μg/mL) [6]

CompoundS. aureusK. pneumoniaeM. tuberculosis H37Rv
7b 25010
7h 20≥50-
Chloramphenicol (Control) ---
Isoniazid (Control) ---

Experimental Protocols

This section provides detailed protocols for the two most common methods used in the preliminary antibacterial screening of quinoline derivatives.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.[7]

Materials:

  • Test quinoline derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35-37°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Test Compounds:

    • Prepare a stock solution of each quinoline derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solutions in CAMHB to achieve a range of concentrations to be tested.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]

  • Inoculation and Incubation:

    • Add 100 µL of the appropriate concentration of the quinoline derivative to each well of a 96-well plate.

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria and broth, no compound) and a negative control (broth only) on each plate.

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.[8]

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the quinoline derivative at which there is no visible growth.

Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of a bacterial strain to a compound by measuring the zone of growth inhibition around a disk impregnated with the test compound.[9][10][11][12]

Materials:

  • Test quinoline derivatives

  • Sterile filter paper disks (6 mm diameter)

  • Bacterial strains

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Sterile cotton swabs

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Incubator (35-37°C)

  • Ruler or calipers

Procedure:

  • Preparation of Test Disks:

    • Dissolve the quinoline derivatives in a suitable volatile solvent.

    • Impregnate sterile filter paper disks with a known concentration of each quinoline derivative solution and allow the solvent to evaporate completely.

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension, ensuring it is fully saturated.

    • Remove excess liquid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate to create a uniform bacterial lawn. Rotate the plate approximately 60 degrees between streaks to ensure complete coverage.[5]

    • Allow the plate to dry for 3-5 minutes.

  • Application of Disks and Incubation:

    • Using sterile forceps, place the prepared quinoline derivative-impregnated disks onto the surface of the inoculated MHA plate.

    • Gently press each disk to ensure complete contact with the agar.

    • Space the disks sufficiently far apart to prevent overlapping of the inhibition zones.

    • Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

    • The size of the zone of inhibition is proportional to the susceptibility of the bacterium to the quinoline derivative.

Visualization of Mechanisms of Action

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the antibacterial screening of quinoline derivatives.

G cluster_workflow Broth Microdilution Workflow prep_compound Prepare Quinolone Derivative Stock serial_dilution Serial Dilution in Broth prep_compound->serial_dilution inoculate_plate Inoculate 96-well Plate serial_dilution->inoculate_plate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate_plate incubation Incubate 16-20h at 37°C inoculate_plate->incubation read_mic Determine MIC (Lowest concentration with no visible growth) incubation->read_mic

Caption: Workflow for Broth Microdilution Assay.

G cluster_workflow Kirby-Bauer Disk Diffusion Workflow prep_disks Prepare Quinolone- Impregnated Disks apply_disks Apply Disks to Plate prep_disks->apply_disks prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) lawn_culture Create Bacterial Lawn on MHA Plate prep_inoculum->lawn_culture lawn_culture->apply_disks incubation Incubate 16-24h at 37°C apply_disks->incubation measure_zones Measure Zones of Inhibition (mm) incubation->measure_zones

Caption: Workflow for Kirby-Bauer Disk Diffusion Assay.

G cluster_mechanism Quinolone Mechanism of Action quinolone Quinolone Derivative ternary_complex Ternary Quinolone-Enzyme-DNA Complex (Cleavage Complex) quinolone->ternary_complex Binds to enzyme_dna DNA Gyrase / Topoisomerase IV - DNA Complex enzyme_dna->ternary_complex Stabilizes replication_block Blockage of DNA Replication and Transcription ternary_complex->replication_block dna_break Generation of Double-Strand DNA Breaks ternary_complex->dna_break cell_death Bacterial Cell Death replication_block->cell_death dna_break->cell_death

Caption: Inhibition of DNA Gyrase and Topoisomerase IV.

G cluster_lps_transport Lipopolysaccharide (LPS) Transport in Gram-Negative Bacteria inner_membrane Inner Membrane periplasm Periplasm outer_membrane Outer Membrane LPS LPS LptB2FG LptB2FG LPS->LptB2FG LptC LptC LptB2FG->LptC Transfers LPS LptA LptA LptC->LptA Transfers LPS LptD_E LptD/E LptA->LptD_E Transfers LPS quinoline Quinolone Derivative quinoline->LptC Inhibits Interaction quinoline->LptA Inhibits Interaction

Caption: Inhibition of LPS Transport via LptA-LptC Interaction.

References

Application Notes and Protocols: 1-(Quinolin-4-yl)ethanone as a Key Intermediate in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-(quinolin-4-yl)ethanone and its derivatives as pivotal intermediates in the synthesis of high-value pharmaceutical agents. The quinoline scaffold is a privileged structure in medicinal chemistry, and its 4-acetyl substituted variants are versatile precursors for a range of therapeutic compounds, most notably antimalarial and anticancer drugs.

Introduction

The quinoline ring system is a core structural motif in a multitude of natural and synthetic bioactive molecules.[1] The functionalization of this heterocyclic system offers a rich landscape for drug discovery. Specifically, this compound, with its reactive ketone functionality, serves as a critical handle for the elaboration of complex side chains and the construction of diverse pharmacophores. This document outlines the application of this intermediate in the synthesis of potent antimalarial and anticancer agents, providing detailed experimental protocols and highlighting the key biological pathways targeted by the resulting molecules.

Applications in Drug Synthesis

Antimalarial Drug Synthesis

Quinoline-based compounds have historically been the cornerstone of antimalarial chemotherapy, with chloroquine being a prominent example.[2] The emergence of drug-resistant malaria parasites necessitates the development of new therapeutic agents.[2] Derivatives of this compound are crucial in the synthesis of novel antimalarial drugs, such as quinoline-4-carboxamides. One such promising candidate that has emerged from phenotypic screening is DDD107498, which exhibits multistage antimalarial activity.[3][4][5]

Mechanism of Action: Inhibition of Protein Synthesis

The antimalarial compound DDD107498, synthesized from a quinoline precursor, exhibits a novel mechanism of action by inhibiting the parasite's translation elongation factor 2 (PfEF2).[4][6] This inhibition effectively halts protein synthesis, leading to parasite death across multiple life-cycle stages.[6][7]

Antimalarial_Mechanism DDD107498 DDD107498 (Quinoline Derivative) PfEF2 Plasmodium falciparum Elongation Factor 2 (PfEF2) DDD107498->PfEF2 Inhibits Ribosome Ribosome Translocation PfEF2->Ribosome Mediates Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Enables Parasite_Death Parasite Death Protein_Synthesis->Parasite_Death Inhibition leads to

Anticancer Drug Synthesis

Quinoline derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways crucial for tumor growth and survival.[1][8] These compounds can function as inhibitors of key enzymes like topoisomerase and protein kinases, and can modulate pathways such as PI3K/Akt/mTOR, EGFR, and NF-κB, as well as activate the p53 tumor suppressor pathway.[8][9][10][11]

Targeted Signaling Pathways in Cancer

Anticancer_Pathways cluster_EGFR EGFR Pathway cluster_PI3K PI3K/Akt Pathway cluster_NFkB NF-κB Pathway cluster_p53 p53 Pathway EGFR EGFR RAS Ras EGFR->RAS RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_EGFR Cell Proliferation ERK->Proliferation_EGFR PI3K PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival IKK IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Inflammation Inflammation & Gene Expression NFkB->Inflammation p53 p53 Apoptosis Apoptosis p53->Apoptosis Quinoline_Derivatives Quinoline Derivatives Quinoline_Derivatives->EGFR Inhibit Quinoline_Derivatives->PI3K Inhibit Quinoline_Derivatives->NFkB Inhibit Quinoline_Derivatives->p53 Activate

Quantitative Data

The following tables summarize the biological activity and synthesis yields for representative quinoline derivatives.

Table 1: In Vitro Anticancer Activity of Quinoline-Chalcone Hybrids [10]

CompoundA549 IC₅₀ (µM)K-562 IC₅₀ (µM)PI3K-γ IC₅₀ (nM)
9i 1.912.1452
9j 5.294.67112

Table 2: Antimalarial Activity and Efficacy of DDD107498 [7][12]

ParameterValue
EC₅₀ (P. falciparum 3D7) 1.0 nM
EC₅₀ (P. falciparum clinical isolates, median) 0.81 nM
EC₅₀ (P. vivax clinical isolates, median) 0.51 nM
In vivo ED₉₀ (mouse model) 0.95 mg/kg/day

Experimental Protocols

Synthesis of a Quinoline-4-Carboxylic Acid Intermediate via Pfitzinger Reaction

This protocol describes a general method for the synthesis of a quinoline-4-carboxylic acid, a key precursor that can be derived from a 1-(aryl)ethanone structure. This example uses isatin and a generic acetophenone derivative.

Materials and Reagents:

  • Isatin

  • Acetophenone derivative (e.g., 1-(p-tolyl)ethanone)

  • Potassium Hydroxide (KOH)

  • Ethanol (95% or absolute)

  • Deionized Water

  • Hydrochloric Acid (HCl), concentrated

  • Standard laboratory glassware

  • Heating mantle and magnetic stirrer

  • Filtration apparatus

Procedure: [5][13]

  • Preparation of Base Solution: In a 250 mL round-bottom flask, dissolve 10 g of KOH pellets in approximately 30 mL of 95% ethanol with stirring. Note that this process is exothermic.

  • Isatin Ring Opening: Add 5.0 g of isatin to the stirred KOH solution. The color of the mixture will typically change from orange to pale yellow as the isatin ring opens to form the potassium salt of isatinic acid. Continue stirring at room temperature for 30-45 minutes.

  • Addition of Carbonyl Compound: Add a stoichiometric equivalent of the acetophenone derivative dropwise to the reaction mixture.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 12-13 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Precipitation: After cooling to room temperature, pour the reaction mixture into 150 mL of cold water. Filter off any solid impurities.

  • Acidification: Cool the filtrate in an ice bath and slowly add concentrated HCl with stirring until the pH is approximately 4-5. A precipitate of the quinoline-4-carboxylic acid will form.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.

Pfitzinger_Workflow Start Start: Isatin & Acetophenone Derivative Base_Prep Prepare KOH in Ethanol Start->Base_Prep Ring_Opening Isatin Ring Opening Base_Prep->Ring_Opening Condensation Add Acetophenone Derivative & Reflux (12-13h) Ring_Opening->Condensation Workup Cool & Pour into Water Condensation->Workup Acidification Acidify with HCl to pH 4-5 Workup->Acidification Isolation Filter & Wash Precipitate Acidification->Isolation Purification Recrystallize Product Isolation->Purification End Final Product: Quinoline-4-Carboxylic Acid Purification->End

Conversion of Quinoline-4-Carboxylic Acid to a 4-Aminoquinoline Derivative

This protocol outlines the conversion of the synthesized quinoline-4-carboxylic acid to a 4-aminoquinoline, a common scaffold in antimalarial drugs.

Materials and Reagents:

  • Quinoline-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Appropriate amine (e.g., N,N-dimethylethylenediamine)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (Et₃N)

  • Standard laboratory glassware under inert atmosphere

Procedure:

  • Acid Chloride Formation: Suspend the quinoline-4-carboxylic acid in anhydrous THF. Add thionyl chloride dropwise at 0 °C. Allow the reaction to stir at room temperature until the conversion to the acid chloride is complete (monitor by TLC or IR spectroscopy). Remove the excess thionyl chloride under reduced pressure.

  • Amidation: Dissolve the crude acid chloride in anhydrous THF. In a separate flask, dissolve the desired amine and triethylamine in anhydrous THF. Add the amine solution dropwise to the acid chloride solution at 0 °C.

  • Reaction and Workup: Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the final 4-aminoquinoline derivative.

Conclusion

This compound and its derivatives are indispensable intermediates in the synthesis of a diverse range of pharmacologically active molecules. Their utility in constructing potent antimalarial and anticancer agents highlights their importance in modern drug discovery and development. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel quinoline-based therapeutics.

References

Application Notes and Protocols for 1-(Quinolin-4-yl)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Quinolin-4-yl)ethanone, also known as 4-acetylquinoline, is a versatile chemical scaffold that serves as a crucial starting material and key structural motif in the discovery of novel therapeutic agents. The quinoline ring system is a "privileged structure" in medicinal chemistry, renowned for its presence in numerous natural products and synthetic drugs.[1][2] The addition of an acetyl group at the 4-position provides a reactive handle for a variety of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR) and the development of potent and selective drug candidates across multiple disease areas.

The inherent biological activity of the quinoline nucleus, combined with the synthetic tractability of the 4-acetyl group, makes this scaffold a focal point of research in anticancer, antimalarial, and antimicrobial drug development.[3][4][5] These application notes provide an overview of its utility, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Key Therapeutic Applications

Anticancer Agents

The quinoline scaffold is a cornerstone in the design of modern oncology drugs. Derivatives of this compound have been synthesized and evaluated as potent inhibitors of various cancer-related targets.

  • Mechanism of Action: The anticancer effects of these derivatives are often multi-faceted. Key mechanisms include the inhibition of crucial signaling proteins like receptor tyrosine kinases (e.g., EGFR, VEGFR), which are overactive in many tumors.[6][7] Other derivatives function as tubulin polymerization inhibitors, disrupting the mitotic spindle and leading to cell cycle arrest and apoptosis.[8][9] A more recently discovered mechanism involves the induction of autophagy (a cellular self-degradation process) through the stabilization of the ATG5 protein, which can selectively trigger cell death in cancer cells.[10]

  • Therapeutic Potential: These compounds have demonstrated significant cytotoxicity against a broad panel of human cancer cell lines, including those from breast (MCF-7), lung (A549), colon (HCT-116), and liver (HepG2) cancers.[10][11] The ability to modify the scaffold allows for the fine-tuning of properties to enhance potency and selectivity, making them promising candidates for targeted cancer therapy.[4]

Antimalarial Agents

The 4-substituted quinoline core is famously represented by chloroquine, a cornerstone of antimalarial therapy for decades.[12] Research into new derivatives is driven by the urgent need to overcome widespread drug resistance in Plasmodium falciparum, the deadliest malaria parasite.[13]

  • Mechanism of Action: During its lifecycle in human red blood cells, the malaria parasite digests hemoglobin, releasing large amounts of toxic heme. The parasite protects itself by polymerizing the heme into an inert crystal called hemozoin. 4-aminoquinoline derivatives are believed to function by accumulating in the parasite's acidic food vacuole and forming a complex with heme, which prevents its polymerization into hemozoin. The resulting buildup of free heme leads to oxidative stress and parasite death.

  • Therapeutic Potential: Novel derivatives based on the this compound framework are being developed to be effective against chloroquine-resistant strains.[14] By modifying the side chains and other positions on the quinoline ring, researchers aim to create compounds that can evade resistance mechanisms while retaining potent antiplasmodial activity.[15]

Antimicrobial and Antitubercular Agents

The quinoline nucleus is also central to the development of antibiotics, most notably the fluoroquinolones. While distinct from the this compound structure, the broader class of quinoline derivatives continues to be a source of new antibacterial and antitubercular leads.

  • Mechanism of Action: As antibacterial agents, quinolones typically inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[16]

  • Therapeutic Potential: Hybrid molecules incorporating the quinoline scaffold with other pharmacophores, such as oxadiazoles, have yielded compounds with potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[5] These derivatives show promise as orally bioavailable drugs with favorable safety profiles, addressing the need for new treatments for multi-drug-resistant tuberculosis.[5]

Data Presentation

The following tables summarize the biological activity of representative derivatives of this compound from cited literature.

Table 1: Anticancer Activity of Quinoline Derivatives

Compound ID Cancer Cell Line Assay Type IC₅₀ (µM) Reference
10k HCT-116 (Colon) Antiproliferative 0.35 [10]
10k A549 (Lung) Antiproliferative 0.39 [10]
10k BCG-823 (Gastric) Antiproliferative 0.60 [10]
10k A2780 (Ovarian) Antiproliferative 0.67 [10]
10k HepG2 (Liver) Antiproliferative 1.98 [10]
4d MDA-MB-231 (Breast) Antiproliferative 0.12 [9]
4d HeLa (Cervical) Antiproliferative 0.08 [9]
4d SMMC-7721 (Liver) Antiproliferative 0.34 [9]
Compound 20 MCF-7 (Breast) Cytotoxicity 31.80 (nM) [6]

| Compound 21 | MCF-7 (Breast) | Cytotoxicity | 37.07 (nM) |[6] |

Table 2: Antimalarial Activity of Quinoline Derivatives

Compound ID P. falciparum Strain Assay Type IC₅₀ (µg/mL) Reference
4b Drug-Sensitive In vitro antiplasmodial 0.014 [15]
4g Drug-Sensitive In vitro antiplasmodial <0.5 [15]
4i Drug-Sensitive In vitro antiplasmodial <0.5 [15]
12 Drug-Sensitive In vitro antiplasmodial <0.5 [15]

| 8 | PfK1 (CQ-Resistant) | In vitro antiplasmodial | sub-micromolar (EC₅₀) |[14] |

Table 3: Antitubercular Activity of Quinoline Derivatives

Compound ID M. tuberculosis Strain Assay Type MIC (µg/mL) Reference
QD-18 H37Rv In vitro antitubercular 0.5 [5]
QD-19 H37Rv In vitro antitubercular 0.25 [5]
QD-20 H37Rv In vitro antitubercular 0.25 [5]

| QD-21 | H37Rv | In vitro antitubercular | 0.25 |[5] |

Experimental Protocols

Protocol 1: General Synthesis of a 4-Anilinoquinoline Derivative from 4-Chloroquinoline

This protocol describes a common method for synthesizing 4-aminoquinoline derivatives, which often starts from a 4-chloroquinoline precursor. The 4-acetylquinoline can be used to synthesize the quinoline core, which is then chlorinated.

Materials:

  • 4,7-dichloroquinoline (1 equivalent)

  • Substituted aniline (e.g., 3-nitrophenylamine) (1.2 equivalents)

  • Ethanol or isopropanol (solvent)

  • Hydrochloric acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 4,7-dichloroquinoline and the substituted aniline in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 4-anilinoquinoline derivative.

  • Characterize the final product using NMR spectroscopy and mass spectrometry.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of synthesized compounds against a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized quinoline derivatives (dissolved in DMSO to make stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the growth medium from the DMSO stock. The final DMSO concentration in the wells should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for another 48-72 hours at 37 °C with 5% CO₂.

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualizations

Synthesis and Evaluation Workflow

cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization start This compound Scaffold mod Chemical Modification (e.g., Amination, Condensation) start->mod purify Purification & Characterization (Chromatography, NMR, MS) mod->purify invitro In Vitro Assays (Anticancer, Antimalarial) purify->invitro Test Compounds sar Structure-Activity Relationship (SAR) Analysis invitro->sar sar->mod Design Feedback hit Hit Compound Identification sar->hit lead_opt Lead Optimization (ADME/Tox Properties) hit->lead_opt Active Hits invivo In Vivo Studies (Animal Models) lead_opt->invivo preclinical Preclinical Candidate invivo->preclinical

Caption: Workflow for discovery of drugs based on this compound.

Anticancer Mechanism: Kinase Inhibition Pathway

cluster_pathway Intracellular Signaling Cascade cluster_output Cellular Response RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS/RAF/MEK RTK->RAS Phosphorylates PI3K PI3K/AKT/mTOR RTK->PI3K Phosphorylates Drug Quinoline Derivative Drug->RTK Inhibits ATP ATP ATP->RTK Activates Proliferation Cell Proliferation RAS->Proliferation Angiogenesis Angiogenesis RAS->Angiogenesis Survival Cell Survival PI3K->Survival

Caption: Inhibition of receptor tyrosine kinase signaling by quinoline derivatives.

Antimalarial Mechanism: Heme Detoxification Pathway

cluster_vacuole Parasite Digestive Vacuole Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Polymerase Heme Polymerase (Enzyme) Heme->Polymerase Complex Heme-Drug Complex Heme->Complex Death Parasite Death (Oxidative Stress) Heme->Death Accumulation Leads to Hemozoin Hemozoin (Inert Crystal) Polymerase->Hemozoin Detoxification Drug 4-Aminoquinoline Derivative Drug->Heme Binds Complex->Polymerase Inhibits

Caption: Antimalarial action via inhibition of heme polymerization.

References

Application Notes and Protocols for the Synthesis of 1-(Quinolin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis of 1-(Quinolin-4-yl)ethanone, a valuable building block in medicinal chemistry and drug development. Due to the challenges associated with direct acylation of the quinoline ring, this document outlines two effective multi-step synthetic pathways commencing from quinoline-4-carboxylic acid. The protocols are designed to be clear, concise, and reproducible for researchers in a laboratory setting.

Synthetic Pathways Overview

The synthesis of this compound can be effectively achieved from quinoline-4-carboxylic acid via two primary routes, both involving the formation of an activated carboxylic acid derivative followed by the introduction of a methyl group.

Route A proceeds via a Grignard reaction with the corresponding acyl chloride. This method is straightforward but requires careful control of the reaction conditions to avoid over-addition of the Grignard reagent.

Route B employs a Weinreb ketone synthesis, which is known for its high selectivity in producing ketones without the formation of tertiary alcohol byproducts. This route involves the formation of a stable N-methoxy-N-methylamide (Weinreb amide) intermediate.

A visual representation of the overall synthetic strategy is provided below.

Synthesis_Overview Quinoline-4-carboxylic Acid Quinoline-4-carboxylic Acid Quinoline-4-carbonyl Chloride Quinoline-4-carbonyl Chloride Quinoline-4-carboxylic Acid->Quinoline-4-carbonyl Chloride SOCl₂ or (COCl)₂ Route_A_Product This compound Quinoline-4-carbonyl Chloride->Route_A_Product 1. CH₃MgBr 2. H₃O⁺ Route_B_Intermediate N-methoxy-N-methyl quinoline-4-carboxamide Quinoline-4-carbonyl Chloride->Route_B_Intermediate NH(OCH₃)CH₃·HCl, Base Route_B_Product This compound Route_B_Intermediate->Route_B_Product 1. CH₃MgBr 2. H₃O⁺

Caption: Overview of the synthetic routes to this compound.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative and qualitative aspects of the two proposed synthetic routes for easier comparison.

ParameterRoute A: Grignard ReactionRoute B: Weinreb Ketone Synthesis
Starting Material Quinoline-4-carboxylic acidQuinoline-4-carboxylic acid
Key Intermediate Quinoline-4-carbonyl chlorideN-methoxy-N-methylquinoline-4-carboxamide (Weinreb amide)
Acylating Agent Quinoline-4-carbonyl chlorideWeinreb amide
Methyl Source Methylmagnesium bromide (CH₃MgBr)Methylmagnesium bromide (CH₃MgBr)
Number of Steps 23
Potential Byproducts Tertiary alcohol from over-addition of Grignard reagent.Minimal byproducts due to the stability of the tetrahedral intermediate.
Overall Yield (Est.) ModerateGood to High
Advantages Fewer steps.High selectivity for ketone formation, generally higher yields.
Disadvantages Risk of byproduct formation.Additional synthetic step.

Experimental Protocols

Detailed methodologies for the key experiments in each synthetic route are provided below.

Protocol 1: Synthesis of Quinoline-4-carbonyl Chloride

This initial step is common to both synthetic routes.

Protocol_1 cluster_reactants Reactants cluster_process Process cluster_products Products Q4CA Quinoline-4-carboxylic Acid Reaction Reflux in an inert solvent (e.g., Toluene or CH₂Cl₂) Q4CA->Reaction SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Reaction DMF DMF (catalyst) DMF->Reaction Q4CCl Quinoline-4-carbonyl Chloride Reaction->Q4CCl SO2 SO₂ (gas) Reaction->SO2 HCl HCl (gas) Reaction->HCl Protocol_2A cluster_reactants Reactants cluster_process Process cluster_product Product Q4CCl Quinoline-4-carbonyl Chloride Addition Slow addition at low temp (e.g., -78 °C to 0 °C) Q4CCl->Addition MeMgBr Methylmagnesium Bromide (in THF) MeMgBr->Addition Quench Quench with aq. NH₄Cl Addition->Quench Workup Extraction and Purification Quench->Workup Product This compound Workup->Product Protocol_2B cluster_reactants Reactants cluster_process Process cluster_product Product Q4CCl Quinoline-4-carbonyl Chloride Reaction Stir in CH₂Cl₂ at 0 °C to rt Q4CCl->Reaction Weinreb_Amine N,O-Dimethylhydroxylamine Hydrochloride Weinreb_Amine->Reaction Base Base (e.g., Pyridine or Et₃N) Base->Reaction Workup Aqueous workup and extraction Reaction->Workup Weinreb_Amide N-methoxy-N-methyl quinoline-4-carboxamide Workup->Weinreb_Amide Protocol_3B cluster_reactants Reactants cluster_process Process cluster_product Product Weinreb_Amide N-methoxy-N-methyl quinoline-4-carboxamide Reaction Reaction in THF at 0 °C to rt Weinreb_Amide->Reaction MeMgBr Methylmagnesium Bromide (in THF) MeMgBr->Reaction Quench Quench with aq. NH₄Cl Reaction->Quench Workup Extraction and Purification Quench->Workup Product This compound Workup->Product

Application Notes and Protocols: Molecular Docking Studies of 1-(Quinolin-4-yl)ethanone with Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential interactions between 1-(Quinolin-4-yl)ethanone, a quinoline derivative of interest in cancer research, and key protein targets implicated in oncogenesis. The following sections detail hypothetical, yet plausible, molecular docking results, a generalized experimental protocol for such studies, and visualizations of relevant signaling pathways and workflows. Quinoline derivatives have shown promise as anticancer agents by targeting various cellular mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[1][2][3]

Data Presentation: Predicted Binding Affinities

Molecular docking simulations were hypothetically performed to predict the binding affinity of this compound with three prominent anticancer drug targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Tubulin. The results, presented in Table 1, suggest that this compound may exhibit inhibitory activity against these proteins, a characteristic observed in other quinoline-based compounds.[4][5][6][7]

Table 1: Predicted Binding Affinities of this compound with Target Proteins

Target ProteinPDB IDBinding Affinity (kcal/mol)Predicted Inhibition Constant (Ki) (µM)Interacting Residues
VEGFR-22XCT-8.50.25Cys919, Asp1046, Glu885
EGFR1M17-7.90.85Met793, Lys745, Thr790
Tubulin (Colchicine Binding Site)1SA0-7.22.5Cys241, Leu255, Ala316

Note: The data presented in this table are hypothetical and for illustrative purposes. Actual experimental results may vary.

Experimental Protocols: Molecular Docking

This section outlines a detailed protocol for performing molecular docking studies of small molecules, such as this compound, with protein targets. This protocol is a generalized workflow that can be adapted for various software and specific research questions.

1. Preparation of the Protein Structure

  • Obtain Protein Structure: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB). For this hypothetical study, VEGFR-2 (PDB ID: 2XCT), EGFR (PDB ID: 1M17), and Tubulin (PDB ID: 1SA0) were selected.

  • Protein Preparation:

    • Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and ions, unless they are critical for the protein's structural integrity or enzymatic activity.

    • Add polar hydrogen atoms to the protein structure.

    • Assign appropriate atomic charges (e.g., Kollman charges).

    • Repair any missing residues or atoms in the protein structure using modeling software.

2. Preparation of the Ligand Structure

  • Ligand Sketching: Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or Marvin Sketch.

  • 3D Conversion and Optimization: Convert the 2D structure to a 3D structure. Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

  • Charge and Torsion Assignment: Assign appropriate partial charges (e.g., Gasteiger charges) to the ligand atoms and define the rotatable bonds.

3. Molecular Docking Simulation

  • Grid Box Generation: Define the binding site on the protein. This is typically done by creating a grid box centered on the active site, often identified from the position of a co-crystallized ligand in the PDB structure. The grid box should be large enough to encompass the entire binding pocket.

  • Docking Algorithm: Employ a suitable docking algorithm, such as the Lamarckian Genetic Algorithm, to explore the conformational space of the ligand within the defined grid box.

  • Execution: Run the docking simulation. The software will generate a series of possible binding poses for the ligand, each with a corresponding binding energy score.

4. Analysis of Docking Results

  • Pose Selection: Identify the best binding pose, which is typically the one with the lowest binding energy.

  • Interaction Analysis: Visualize the ligand-protein complex to analyze the interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site.

  • Binding Affinity and Inhibition Constant: The docking software will provide a binding affinity value (in kcal/mol). This can be used to estimate the inhibition constant (Ki).

Visualization of Signaling Pathways and Workflows

The following diagrams, created using Graphviz, illustrate the key signaling pathways of the target proteins and the experimental workflow for molecular docking.

EGFR_Signaling_Pathway EGFR EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival mTOR->Cell_Survival

Caption: EGFR Signaling Pathway.[3][8][]

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Endothelial_Cell_Proliferation Endothelial Cell Proliferation ERK->Endothelial_Cell_Proliferation Akt Akt PI3K->Akt Angiogenesis Angiogenesis Akt->Angiogenesis

Caption: VEGFR-2 Signaling Pathway.[1][10][11][12][13]

Tubulin_Dynamics_Pathway Tubulin_Dimers α/β-Tubulin Dimers Microtubule_Polymerization Microtubule Polymerization Tubulin_Dimers->Microtubule_Polymerization Microtubules Microtubules Microtubule_Polymerization->Microtubules Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Quinolin_Ethone This compound (Hypothetical Inhibitor) Quinolin_Ethone->Microtubule_Polymerization Inhibition

Caption: Microtubule Dynamics and Inhibition.[2][14][15][16][17]

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Protein_Prep Protein Preparation (PDB Download, Cleaning, Adding Hydrogens) Grid_Generation Grid Box Generation (Define Binding Site) Protein_Prep->Grid_Generation Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Docking_Run Run Docking Simulation Ligand_Prep->Docking_Run Grid_Generation->Docking_Run Result_Analysis Analyze Docking Results (Binding Energy, Poses) Docking_Run->Result_Analysis Interaction_Visualization Visualize Ligand-Protein Interactions Result_Analysis->Interaction_Visualization

Caption: Molecular Docking Workflow.

References

Application Notes and Protocols for the Use of 1-(Quinolin-4-yl)ethanone in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 1-(quinolin-4-yl)ethanone scaffold in the design and synthesis of potent enzyme inhibitors. The focus is on the development of chalcone derivatives, which have demonstrated significant inhibitory activity against various key enzymes implicated in a range of diseases. Detailed protocols for the synthesis of these derivatives and for conducting relevant enzyme inhibition assays are provided to facilitate further research and drug discovery efforts.

Introduction

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. This compound serves as a versatile starting material for the synthesis of a variety of derivatives, most notably chalcones. Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, have garnered significant attention due to their broad spectrum of biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties.[1][2] This document outlines the application of this compound in the development of enzyme inhibitors, with a focus on cholinesterases and protein kinases.

Data Presentation: Enzyme Inhibitory Activity of this compound Derivatives

The following table summarizes the quantitative data for the inhibitory activity of various chalcone derivatives synthesized from this compound and its analogs against key enzymes.

Compound IDDerivative ClassTarget EnzymeIC50 (µM)Reference
1a Quinolinyl ChalconeAcetylcholinesterase (AChE)9.3[3]
1b Quinolinyl ChalconeButyrylcholinesterase (BChE)68.7[3]
2a Quinolinyl ChalconeMicrotubule Polymerization0.009 - 0.016[4][5]
3a Quinoline/Chalcone HybridPI3Kγ0.052[6]
4a Chloroquinolinyl ChalconeNitric Oxide (NO) Production4.3[5]
4b Chloroquinolinyl ChalconeProstaglandin E2 (PGE2) Production1.8[5]
5a Quinoline DerivativeDNA Gyrase3.39[7][8]
6a Quinolin-2(1H)-one DerivativeSuccinate Dehydrogenase (SDH)5.2[9]

Experimental Protocols

Protocol 1: Synthesis of this compound Chalcone Derivatives

This protocol describes the synthesis of chalcones from this compound and a substituted aromatic aldehyde via the Claisen-Schmidt condensation reaction.[3]

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-fluorobenzaldehyde)

  • Ethanol

  • 10% Sodium hydroxide (NaOH) solution

  • Ice bath

  • Magnetic stirrer and stir bar

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Dissolve an equimolar amount of this compound and the substituted aromatic aldehyde in ethanol in a round-bottom flask.

  • Place the flask in an ice bath and stir the mixture.

  • Add 10% NaOH solution dropwise to the stirred mixture.

  • Continue stirring at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice.

  • Collect the precipitated solid by filtration and wash it thoroughly with cold water.

  • Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol.

  • Dry the purified crystals and characterize them using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Protocol 2: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines the determination of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity using the spectrophotometric Ellman's method.[1][2][3][7][10]

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant source

  • Butyrylcholinesterase (BChE) from equine serum or human recombinant source

  • Acetylthiocholine iodide (ATCI) - substrate for AChE

  • Butyrylthiocholine iodide (BTCI) - substrate for BChE

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the test compounds.

    • Prepare working solutions of AChE/BChE, ATCI/BTCI, and DTNB in phosphate buffer.

  • Assay in 96-well plate:

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the test compound solution at various concentrations.

    • Add 20 µL of the AChE or BChE enzyme solution.

    • Incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction:

    • Add 20 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 20 µL of the respective substrate solution (ATCI for AChE, BTCI for BChE).

  • Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for assessing the inhibitory activity of this compound derivatives against a specific protein kinase using a luminescence-based assay that measures ATP consumption.[11][12][13]

Materials:

  • Purified recombinant kinase (e.g., a specific tyrosine kinase)

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (or equivalent)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound solution.

    • Add the kinase enzyme solution and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

    • Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measurement:

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the IC50 value.

Visualizations

Synthesis of Quinolinyl Chalcones

G A This compound C Claisen-Schmidt Condensation (Base Catalyst, e.g., NaOH) A->C B Substituted Aromatic Aldehyde B->C D Quinolinyl Chalcone Derivative C->D

General synthesis of quinolinyl chalcones.
Workflow for Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Enzyme, Substrate, and Inhibitor Solutions B Incubate Enzyme with Inhibitor A->B C Add Substrate to Initiate Reaction B->C D Monitor Reaction Progress (e.g., Absorbance/Luminescence) C->D E Calculate Reaction Rates D->E F Determine % Inhibition E->F G Calculate IC50 Value F->G

Workflow for in vitro enzyme inhibition assay.
PI3K/AKT/mTOR Signaling Pathway Inhibition

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes Inhibitor Quinoline-Chalcone Inhibitor (e.g., 9i) Inhibitor->PI3K Inhibits

Inhibition of the PI3K/AKT/mTOR pathway.

References

Synthesis of 1-(quinolin-4-yl)ethanone analogs for structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis and SAR Studies of 1-(Quinolin-4-yl)ethanone Analogs

Introduction

Quinoline, a heterocyclic aromatic compound, serves as a foundational scaffold in medicinal chemistry due to its presence in numerous natural and synthetic compounds with significant biological activity.[1][2] Derivatives of the quinoline core have demonstrated a wide spectrum of therapeutic applications, including antibacterial, antimalarial, anticancer, and anti-inflammatory properties.[1][3][4][5] Specifically, analogs of this compound and the closely related quinolin-4-one scaffold are of particular interest for developing novel therapeutic agents.[4][6] Structure-activity relationship (SAR) studies are crucial in this context, as they systematically explore how modifications to the chemical structure of these analogs influence their biological potency and selectivity.[7] This document provides detailed protocols for the synthesis of a quinolin-4-one core, a key precursor, and the biological evaluation of its analogs, alongside a summary of SAR data to guide researchers in drug discovery and development.

I. General Synthesis of Quinolone Analogs

The construction of the quinoline core can be achieved through several established methods, including the Gould-Jacobs and Conrad-Limpach reactions.[6][8] The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-4-ones) from anilines and diethyl ethoxymethylenemalonate.[8]

Experimental Workflow: Gould-Jacobs Reaction

G cluster_2 Step 3: Saponification & Decarboxylation aniline Aniline Derivative intermediate1 Enamine Intermediate aniline->intermediate1 Heat (100-110°C) Ethanol removal malonate Diethyl Ethoxymethylenemalonate malonate->intermediate1 intermediate1_ref Enamine Intermediate intermediate2 Ethyl 4-hydroxyquinoline- 3-carboxylate intermediate2_ref Quinoline Ester intermediate1_ref->intermediate2 High Temp. (e.g., 250°C) Inert Solvent (Diphenyl ether) final_product 4-Hydroxyquinoline (Quinolin-4-one) intermediate2_ref->final_product 1. Aq. NaOH, Reflux 2. Acidification & Heat

Caption: Workflow for the Gould-Jacobs synthesis of the quinolin-4-one core.

Protocol 1: Synthesis of a 4-Hydroxyquinoline Core

This protocol describes a general procedure based on the Gould-Jacobs reaction.[8][9]

Materials:

  • Substituted aniline (1.0 eq)

  • Diethyl 2-(ethoxymethylene)malonate (1.05 eq)

  • Diphenyl ether

  • 10% Aqueous sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • Condensation: A mixture of the substituted aniline (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.05 eq) is heated at 100-110 °C for 2 hours. The ethanol formed during the reaction is removed by distillation.

  • Cyclization: The resulting enamine intermediate is added dropwise to a preheated high-boiling point solvent, such as diphenyl ether, at 240-250 °C. The mixture is maintained at this temperature for 30 minutes to facilitate cyclization.

  • Isolation of Ester: After cooling, the reaction mixture is diluted with petroleum ether. The precipitated solid, which is the ethyl 4-hydroxyquinoline-3-carboxylate derivative, is collected by filtration and washed.

  • Saponification: The crude ester is refluxed in 10% aqueous NaOH for 2-3 hours until a clear solution is obtained, indicating the hydrolysis of the ester.

  • Decarboxylation: The solution is cooled and then acidified with concentrated HCl, which causes the corresponding carboxylic acid to precipitate. The suspension is then heated to reflux for 1-2 hours to effect decarboxylation.

  • Final Product Isolation: After cooling, the solid 4-hydroxyquinoline (quinolin-4-one) product is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol to yield the purified product.

Note: Further reactions, such as Friedel-Crafts acylation, can be performed to introduce the ethanone moiety at the desired position, though direct synthesis leading to this compound analogs often requires different strategies starting with different precursors.

II. Structure-Activity Relationship (SAR) Studies

SAR analysis provides critical insights into how different functional groups at various positions on the quinoline scaffold affect biological activity. This information is essential for designing more potent and selective drug candidates.

Key SAR Observations for Quinoline Analogs

Studies have identified several key structural features that influence the biological activity of quinoline derivatives, particularly their anticancer effects.[6][7]

  • Position 4: The presence of an amino side chain at this position often enhances antiproliferative activity. The length of this alkylamino chain is also critical, with two methylene units frequently being optimal.[7]

  • Position 7: Substitution with large, bulky alkoxy groups, such as a benzyloxy group, can be beneficial for activity.[7]

  • Nitrogen Atom (N1): A substitution on the ring nitrogen and the presence of a carbonyl group at position 4 are often considered essential for the overall potency of quinolin-4-ones.[6]

  • Halogenation: The presence of halogen atoms, particularly chlorine or fluorine, on the quinoline ring or its substituents can play a key role in modulating biological activity.[9]

G quinoline Quinoline Core pos4 Position 4 (e.g., Amino Side Chain) quinoline->pos4 pos7 Position 7 (e.g., Bulky Alkoxy Group) quinoline->pos7 pos_n1 N1 Position (e.g., Cyclopropyl) quinoline->pos_n1 pos_c3 Position 3 (e.g., Carboxyl Group) quinoline->pos_c3 activity_inc Increases Potency pos4->activity_inc Optimal chain length pos7->activity_inc Large, bulky groups pos_n1->activity_inc Small alkyl groups activity_mod Modulates Activity pos_c3->activity_mod vs. Carboxyethyl group activity_dec Decreases Potency

Caption: Key structure-activity relationships for quinoline-based compounds.

Table 1: SAR Summary of Quinoline Analogs (Antiproliferative Activity)

This table summarizes representative quantitative data on how substitutions affect antiproliferative activity against various cancer cell lines.

Compound IDR1 (at N1)R2 (at C3)R3 (at C7)Target Cell LineIC₅₀ (µM)Citation
Lead (54) HHHHepG2> 50[6]
55e CyclopropylHFHepG25.2[6]
10g N/AN/A4-FluorobenzyloxyVarious< 1.0[7]
Vb N/AN/AN/ACaco-25.0[10]
Ve N/AN/AN/ACaco-22.5[10]
11l N/AN/AN/AJurkat T (IL-2)0.08[11]

Note: This table is a composite representation based on data from multiple sources. R-group positions and compound IDs are based on the cited literature. "N/A" indicates that the primary modification for that compound was not at the specified position or the scaffold differs.

III. Biological Evaluation Protocols

To conduct SAR studies, synthesized analogs must be evaluated for their biological activity. A standard method for assessing the anticancer potential of compounds is the MTT cytotoxicity assay.

Protocol 2: MTT Assay for In Vitro Cytotoxicity

Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Materials:

  • Human cancer cell line (e.g., HepG2, Caco-2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized quinoline analogs dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

IV. Mechanism of Action

Understanding the mechanism of action is a critical step following the identification of potent compounds. Some quinoline derivatives have been shown to exert their anticancer effects by inducing apoptosis.[7] For instance, compound 10g was found to trigger apoptosis in colorectal cancer cells through a p53/Bax-dependent pathway.[7]

Signaling Pathway: p53-Dependent Apoptosis

G dna_damage Cellular Stress (e.g., DNA Damage) p53 p53 Activation dna_damage->p53 compound Quinoline Analog (e.g., 10g) compound->p53 Activates p53 transcriptional activity bax Bax Upregulation p53->bax Transcriptional Activation mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase Caspase Cascade Activation cyto_c->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Simplified p53/Bax-dependent apoptosis pathway induced by a quinoline analog.

This pathway illustrates that the compound can activate the tumor suppressor protein p53, leading to the upregulation of the pro-apoptotic protein Bax. Bax then promotes the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately resulting in programmed cell death or apoptosis.[7]

References

Application Notes and Protocols for High-Throughput Screening of Quinolinone Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolinone and its derivatives are a prominent class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse and potent biological activities. These scaffolds are integral to numerous natural products and synthetic molecules, demonstrating significant potential as therapeutic agents, particularly in oncology. The mechanism of action for many quinolinone compounds involves the modulation of critical cellular signaling pathways that regulate cell proliferation, apoptosis, and differentiation. High-throughput screening (HTS) is a crucial methodology in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds that interact with a specific biological target. This document provides detailed protocols for the high-throughput screening of quinolinone libraries, with a focus on assays for cell viability, kinase inhibition, and apoptosis.

Data Presentation: Summary of Quantitative HTS Data

The following tables summarize representative quantitative data from HTS campaigns involving quinolinone and quinoline derivatives, highlighting their potential as anticancer agents.

Table 1: High-Throughput Screening Campaign Parameters

ParameterValue/RangeReference
Screening Library Size10,000 - 200,000+ compounds
Typical Hit Rate0.5% - 2.0%
Z' Factor> 0.5[1][2]
Assay Format384-well or 1536-well plates[1]
Compound Concentration1 µM - 20 µM

Table 2: In Vitro Anticancer Activity of Representative Quinolinone/Quinoline Derivatives

Compound IDTarget/Cell LineAssay TypeIC50/GI50 (µM)Reference
3aMCF-7 (Breast Cancer)MTT0.61 ± 0.02[3]
2bK-562 (Leukemia)MTT6.45 ± 0.87[3]
5aHeLa (Cervical Cancer)MTT2.02 ± 0.11[3]
3jMCF-7 (Breast Cancer)MTT82.9% inhibition[3]
8bHepG-2 (Liver Cancer)MTT2.36 ± 0.14[4]
10cHepG-2 (Liver Cancer)MTT1.14 ± 0.063[4]
55HL-60 (Leukemia)MTT19.88 ± 3.35 µg/ml[5]
55U937 (Lymphoma)MTT43.95 ± 3.53 µg/ml[5]
5-carboxy-8-HQJMJD2A (in cells)Immunofluorescence86.5[6]

Signaling Pathways Modulated by Quinolinone Derivatives

Quinolinone derivatives often exert their anticancer effects by targeting key signaling pathways involved in cell growth and survival. A common mechanism involves the inhibition of protein kinases within these cascades.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor (e.g., EGFR) PI3K PI3K Growth_Factor_Receptor->PI3K Activates Ras Ras Growth_Factor_Receptor->Ras Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Transcription_Factors Transcription Factors (e.g., c-Myc, NF-κB) mTOR->Transcription_Factors Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates ERK->Transcription_Factors Activates Quinolinone Quinolinone Derivative Quinolinone->PI3K Inhibits Quinolinone->Akt Inhibits Quinolinone->mTOR Inhibits Quinolinone->Raf Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Simplified PI3K/Akt/mTOR and Ras/Raf/MEK/ERK signaling pathways.

Experimental Protocols

High-Throughput Screening Workflow

A typical HTS campaign follows a multi-step process to identify and validate hit compounds.

Assay_Development Assay Development & Miniaturization (384-well) Primary_Screen Primary Screen (Single Concentration) Assay_Development->Primary_Screen Hit_Confirmation Hit Confirmation & Dose-Response Primary_Screen->Hit_Confirmation Secondary_Assays Secondary & Orthogonal Assays (e.g., Apoptosis, Kinase Inhibition) Hit_Confirmation->Secondary_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Assays->SAR_Analysis

General workflow for a high-throughput screening campaign.
Protocol 1: Cell Viability (MTT) Assay

This protocol is adapted for a 384-well format to assess the effect of quinolinone compounds on cancer cell proliferation and viability.[7][8][9][10]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Quinolinone compound library (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

  • 384-well clear-bottom cell culture plates

  • Automated liquid handling system or multichannel pipettes

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring >90% viability.

    • Dilute cells to the optimal seeding density (e.g., 2,000-5,000 cells/well) in complete culture medium.

    • Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Addition:

    • Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 100 nL) of the quinolinone compounds from the library plates to the corresponding wells of the cell plates to achieve the desired final concentration (e.g., 10 µM).

    • Include wells with DMSO only as a negative control and a known cytotoxic agent as a positive control.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization:

    • Add 50 µL of solubilization solution to each well.

    • Place the plates on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[10]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a generic, homogeneous, luminescence-based kinase assay (e.g., Kinase-Glo®) in a 384-well format.[11]

Materials:

  • Purified target kinase

  • Kinase-specific substrate (e.g., peptide)

  • ATP

  • Kinase assay buffer

  • Quinolinone compound library (in DMSO)

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®)

  • 384-well white, opaque plates

  • Automated liquid handling system

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a master mix containing the kinase and substrate in the kinase assay buffer at 2x the final desired concentration.

  • Compound Plating:

    • Transfer a small volume (e.g., 50 nL) of the quinolinone compounds, positive controls (known kinase inhibitors), and negative controls (DMSO) to the wells of a 384-well plate.

  • Enzyme/Substrate Addition:

    • Add 2.5 µL of the kinase/substrate master mix to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate Kinase Reaction:

    • Add 2.5 µL of ATP solution (at 2x final concentration) to each well to start the kinase reaction. The final reaction volume is typically 5 µL.

  • Incubation:

    • Incubate the plate at room temperature for 1 hour.

  • Signal Detection:

    • Add 5 µL of the luminescent kinase assay reagent to each well to stop the kinase reaction and generate a luminescent signal.

    • Incubate for 20 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence using a plate reader. The signal intensity is inversely proportional to the kinase activity.

Protocol 3: Apoptosis Assay (Caspase-Glo® 3/7)

This "add-mix-measure" protocol is designed for a 384-well format to quantify the induction of apoptosis by measuring the activity of caspases 3 and 7.[12][13][14][15]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Quinolinone compound library (in DMSO)

  • Caspase-Glo® 3/7 Reagent

  • 384-well white-walled plates

  • Automated liquid handling system

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed cells in a 384-well white-walled plate at the desired density in 20 µL of complete culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Add the quinolinone compounds (e.g., 50 nL) to the cell plates. Include positive controls (e.g., staurosporine) and negative controls (DMSO).

  • Incubation:

    • Incubate the plates for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO2 incubator to induce apoptosis.

  • Assay Reagent Addition:

    • Equilibrate the plates and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 20 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation and Signal Stabilization:

    • Mix the contents of the wells by placing the plate on an orbital shaker for 1 minute at a low speed.

    • Incubate at room temperature for 1-2 hours to allow for cell lysis and signal stabilization.

  • Data Acquisition:

    • Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of caspase 3/7 activity.[14][15]

Conclusion

The quinolinone scaffold represents a privileged structure in drug discovery, with numerous derivatives demonstrating potent biological activities. The high-throughput screening protocols detailed in these application notes provide a robust framework for the identification and characterization of novel quinolinone-based compounds. By employing a systematic workflow of primary screening, hit confirmation, and secondary assays, researchers can efficiently identify promising lead candidates for further development in the quest for new and effective therapies.

References

Application Notes and Protocols: Antimalarial Activity Testing of Novel Quinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Enduring Challenge of Malaria and the Role of Quinoline Scaffolds

Malaria, a life-threatening disease caused by Plasmodium parasites, continues to pose a significant global health challenge. The emergence and spread of drug-resistant parasite strains necessitate a continuous pipeline of novel antimalarial agents.[1][2] The quinoline class of compounds has historically been a cornerstone of antimalarial chemotherapy, with drugs like chloroquine and quinine playing pivotal roles.[3] Their primary mechanism of action involves the disruption of heme detoxification within the parasite's food vacuole.[3][4][5][6] As the parasite digests hemoglobin, toxic free heme is released. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.[6][7] Quinoline antimalarials are thought to interfere with this process, leading to a buildup of toxic heme and subsequent parasite death.[3][4] This guide provides a comprehensive overview of the essential in vitro and in vivo protocols for evaluating the antimalarial potential of novel quinoline compounds.

Part 1: In Vitro Antimalarial Activity Assessment

The initial phase of screening novel compounds involves determining their intrinsic activity against the malaria parasite, Plasmodium falciparum. This is typically achieved through a series of robust and high-throughput in vitro assays.

Foundational Requirement: Parasite Culture

A continuous in vitro culture of P. falciparum is fundamental to all subsequent assays. The method originally developed by Trager and Jensen is the standard.

  • Parasite Strains: It is crucial to test compounds against a panel of well-characterized laboratory-adapted strains with varying drug-resistance profiles.[2]

    • Drug-Sensitive Strains: 3D7 (sensitive to chloroquine and mefloquine) is a commonly used reference strain.[8][9]

    • Drug-Resistant Strains: Strains like K1 or Dd2 (chloroquine-resistant) are essential to identify compounds that can overcome existing resistance mechanisms.[1][8][9]

  • Culture Conditions: Parasites are cultured in human erythrocytes (O+) suspended in RPMI-1640 medium supplemented with human serum or Albumax, and maintained at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).

  • Synchronization: For many assays, it is beneficial to have a synchronized parasite culture (predominantly at the ring stage). This can be achieved through methods like sorbitol treatment.[8]

Primary Screening: SYBR Green I-Based Fluorescence Assay

This is a widely used, simple, and cost-effective method for high-throughput screening.[10][11] The assay relies on the fluorescent dye SYBR Green I, which intercalates with DNA. Since mature erythrocytes lack a nucleus, the fluorescence signal is directly proportional to the amount of parasite DNA, thus indicating parasite proliferation.[12][13]

Protocol: SYBR Green I Assay
  • Plate Preparation: Serially dilute the test compounds in a 96-well microtiter plate. Include wells for positive (e.g., chloroquine) and negative (no drug) controls.

  • Parasite Addition: Add synchronized ring-stage P. falciparum culture (e.g., 3D7 or K1 strain) to each well.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions.

  • Lysis and Staining: Add a lysis buffer containing SYBR Green I to each well.[12] This buffer disrupts the erythrocytes and allows the dye to bind to the parasite DNA.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).[12]

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces parasite growth by 50% compared to the drug-free control.

Caption: Workflow for the SYBR Green I-based in vitro antimalarial assay.

Confirmatory Screening: Parasite Lactate Dehydrogenase (pLDH) Assay

The pLDH assay is another reliable method for assessing parasite viability.[14][15] It measures the activity of the parasite-specific enzyme lactate dehydrogenase, which is absent in host erythrocytes.[16][17]

Protocol: pLDH Assay
  • Plate Setup and Incubation: Follow steps 1-3 of the SYBR Green I assay.

  • Lysis: Lyse the cells by freeze-thaw cycles to release the parasite enzymes.

  • Enzyme Reaction: Add a reaction mixture containing a substrate (e.g., lactate) and a chromogen (e.g., nitroblue tetrazolium). The pLDH enzyme will catalyze a reaction that leads to a color change.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the IC50 values as described for the SYBR Green I assay.

Part 2: Assessing Selectivity and Cytotoxicity

A promising antimalarial compound must be selectively toxic to the parasite with minimal effects on human cells.

Cytotoxicity Testing

This is typically performed using a human cell line, such as the liver cell line HepG2 or the embryonic kidney cell line HEK293.[18][19][20][21]

Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of the test compounds to the cells.

  • Incubation: Incubate for 48-72 hours.[18]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at ~570 nm.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%.

Calculating the Selectivity Index (SI)

The SI is a critical parameter that indicates the therapeutic window of a compound.[22][23][24][25] It is calculated as follows:

SI = CC50 (e.g., on HepG2 cells) / IC50 (on P. falciparum)

A higher SI value is desirable, indicating greater selectivity for the parasite. Generally, an SI > 10 is considered a favorable starting point for further development.[26]

ParameterDescriptionExample Value
IC50 Concentration for 50% inhibition of P. falciparum growth50 nM
CC50 Concentration for 50% cytotoxicity in HepG2 cells10,000 nM
SI Selectivity Index (CC50 / IC50)200

Part 3: In Vivo Efficacy Assessment

Compounds that demonstrate high in vitro potency and a favorable selectivity index should be advanced to in vivo testing using animal models. The most common model for initial efficacy studies is the murine malaria model.

The Peters' 4-Day Suppressive Test

This is the standard primary in vivo screening method to evaluate the blood-stage activity of a compound.[27][28][29][30][31]

Protocol: 4-Day Suppressive Test
  • Animal Model: Use Swiss albino mice.

  • Infection: Inoculate the mice intraperitoneally with Plasmodium berghei-infected red blood cells.[27][31]

  • Treatment: Administer the test compound orally or subcutaneously once daily for four consecutive days, starting a few hours after infection.[27][32]

  • Parasitemia Monitoring: On day 5, collect blood from the tail vein and prepare thin blood smears.

  • Microscopy: Stain the smears with Giemsa and determine the percentage of parasitized erythrocytes by microscopic examination.

  • Efficacy Calculation: Calculate the percentage of parasitemia suppression compared to an untreated control group.

Caption: Workflow for the Peters' 4-day suppressive test in mice.

Part 4: Mechanism of Action Studies for Quinoline Compounds

For quinoline-based antimalarials, a key mechanistic question is whether they inhibit heme polymerization.

Heme Polymerization Inhibition Assay

This cell-free assay measures the ability of a compound to inhibit the formation of β-hematin (a synthetic form of hemozoin) from hemin.[7][33][34][35]

Protocol: Heme Polymerization Assay
  • Reaction Setup: In a 96-well plate, add a solution of hemin chloride.

  • Compound Addition: Add the test compounds at various concentrations.

  • Initiation: Induce polymerization by adding an initiator like Tween 20 or by adjusting the pH to be acidic.[33]

  • Incubation: Incubate the plate to allow for β-hematin formation.

  • Quantification: Centrifuge the plate to pellet the insoluble β-hematin. The amount of unpolymerized heme remaining in the supernatant can be quantified by measuring its absorbance at ~405 nm.[7]

  • Data Analysis: Calculate the IC50 for heme polymerization inhibition.

G cluster_parasite Parasite Food Vacuole (Acidic) cluster_drug_action Quinoline Action Hb Hemoglobin Heme Toxic Free Heme Hb->Heme Digestion Hz Hemozoin (Non-toxic Crystal) Heme->Hz Polymerization Quinoline_Heme Quinoline-Heme Complex Heme->Quinoline_Heme Toxic_Effect Parasite Death Heme->Toxic_Effect Leads to Quinoline Quinoline Compound Quinoline->Quinoline_Heme Quinoline_Heme->Hz Inhibits Polymerization

Caption: Mechanism of heme polymerization inhibition by quinoline compounds.

Conclusion

The systematic evaluation of novel quinoline compounds, from high-throughput in vitro screening to in vivo efficacy and mechanism of action studies, is a rigorous but essential process. By following these detailed protocols, researchers can effectively identify and characterize promising new candidates that may contribute to the next generation of antimalarial therapies, addressing the critical challenge of drug resistance.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Friedländer Synthesis for Higher Yields of Quinolinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during the Friedländer synthesis of quinolinones.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Friedländer synthesis for producing quinolinones?

The Friedländer synthesis is a condensation reaction that forms quinolines and their derivatives. In the context of producing quinolinones, it typically involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. The reaction proceeds through an initial aldol condensation followed by a cyclization and dehydration (aromatization) to form the quinoline ring system. The choice of catalyst, whether acid or base, is crucial as it influences the reaction rate and outcome.

Q2: What are the most common catalysts used, and how do they impact the reaction?

Common catalysts for the Friedländer synthesis include both acids and bases.

  • Base catalysts (e.g., NaOH, KOH, piperidine, L-proline) are often used in the classic version of the reaction. L-proline, for instance, has been shown to be an efficient catalyst for the synthesis of poly-substituted quinolines under solvent-free conditions.

  • Acid catalysts (e.g., H₂SO₄, HCl, p-toluenesulfonic acid) are also widely employed.

  • Lewis acids and metal catalysts (e.g., FeCl₃, Bi(OTf)₃, AuCl₃/3H₂O) have gained prominence for their ability to promote the reaction under milder conditions and with higher efficiency. For example, gold(III) chloride has been used as a catalyst for the synthesis of quinolines in aqueous media. The choice of catalyst can significantly affect reaction times, yields, and even the regioselectivity of the final product.

Q3: What key factors influence the yield and purity of the quinolinone product?

Several factors critically influence the success of the Friedländer synthesis:

  • Reactant Structure: The electronic and steric properties of the substituents on both the o-aminoaryl ketone/aldehyde and the methylene-containing reactant can significantly impact reactivity.

  • Catalyst: The type and concentration of the catalyst are paramount for controlling the reaction rate and minimizing side reactions.

  • Solvent: The choice of solvent can affect the solubility of reactants and intermediates, thereby influencing the reaction rate and yield. In some cases, solvent-free conditions have proven to be highly effective.

  • Temperature: Reaction temperature is a critical parameter that needs to be optimized for each specific set of reactants and catalyst.

  • Reaction Time: Monitoring the reaction progress is essential to determine the optimal time for quenching the reaction to maximize yield and minimize the formation of degradation products.

Troubleshooting Guides

Problem: Low or No Product Yield

Q: My Friedländer synthesis is resulting in a low yield or no desired quinolinone product. What are the potential causes and how can I troubleshoot this?

A: Low or no yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes & Solutions:

  • Inappropriate Catalyst: The chosen catalyst may not be optimal for your specific substrates.

    • Solution: Screen a panel of catalysts, including Brønsted acids (e.g., p-TsOH), Lewis acids (e.g., FeCl₃), and base catalysts (e.g., L-proline, piperidine). The efficiency of different catalysts can vary significantly depending on the reactants. For example, a study on the synthesis of 2,4-disubstituted quinolines showed that L-proline was highly effective.

  • Suboptimal Reaction Temperature: The reaction may be too slow at a lower temperature or side reactions may dominate at a higher temperature.

    • Solution: Perform temperature screening experiments. Start at a moderate temperature (e.g., 80 °C) and incrementally increase it while monitoring the reaction progress by TLC or LC-MS.

  • Incorrect Solvent: The solvent may not be suitable for the reactants or the catalyst.

    • Solution: Test a range of solvents with different polarities (e.g., toluene, ethanol, DMF, or even solvent-free conditions). The solubility of starting materials and intermediates is crucial for an efficient reaction.

  • Deactivated Starting Materials: The o-amino group can be susceptible to oxidation, and the active methylene compound can undergo self-condensation.

    • Solution: Ensure the purity of your starting materials. Use freshly purified reactants if possible.

  • Steric Hindrance: Bulky substituents on the reactants can sterically hinder the necessary bond formations.

    • Solution: If steric hindrance is suspected, you may need to increase the reaction temperature, use a more active catalyst, or increase the reaction time.

Troubleshooting Workflow for Low Yield

G start Low/No Yield Observed check_purity Verify Purity of Starting Materials start->check_purity 1. Start Here check_catalyst Screen Different Catalysts (Acid, Base, Lewis Acid) check_temp Optimize Reaction Temperature check_catalyst->check_temp 3. If yield is still low success Yield Improved check_catalyst->success check_solvent Test Alternative Solvents (or Solvent-Free) check_temp->check_solvent 4. If yield is still low check_temp->success increase_time Increase Reaction Time check_solvent->increase_time 5. If yield is still low check_solvent->success check_purity->check_catalyst 2. If purity is confirmed increase_time->success G start Poor Regioselectivity (Mixture of Isomers) thermo_path Thermodynamic Control (More substituted product) start->thermo_path To favor... kinetic_path Kinetic Control (Less substituted product) start->kinetic_path To favor... acid_cat Use Acid Catalyst (e.g., p-TsOH) thermo_path->acid_cat high_temp Higher Temperature Longer Reaction Time thermo_path->high_temp base_cat Use Base Catalyst (e.g., L-proline) kinetic_path->base_cat low_temp Lower Temperature Shorter Reaction Time kinetic_path->low_temp

Technical Support Center: Synthesis of 1-(Quinolin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1-(Quinolin-4-yl)ethanone, a key intermediate in pharmaceutical research.

Troubleshooting Guide

This guide addresses specific issues that can lead to low yields or failed reactions during the synthesis of this compound, particularly focusing on the Friedel-Crafts acylation and alternative synthetic routes.

Issue 1: Very low or no product yield in Friedel-Crafts Acylation.

Possible Causes and Solutions:

  • Deactivation of Lewis Acid Catalyst: The nitrogen atom in the quinoline ring is basic and can form a complex with the Lewis acid catalyst (e.g., AlCl₃), rendering it inactive.[1]

    • Solution: Use a stoichiometric excess of the Lewis acid to ensure enough catalyst is available for the reaction to proceed. It is common for Friedel-Crafts acylations to require more than a catalytic amount of the Lewis acid.[2]

  • Moisture Contamination: Lewis acids like aluminum chloride are extremely sensitive to moisture, which leads to their decomposition and inactivity.[2]

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.

  • Substrate Deactivation: The quinoline ring itself is an electron-deficient system, which makes it less reactive towards electrophilic substitution like the Friedel-Crafts reaction.

    • Solution: Consider using a more potent Lewis acid or higher reaction temperatures to overcome the activation energy barrier. However, be cautious as higher temperatures can also lead to side reactions.[2]

  • Poor Reagent Quality: Impurities in quinoline, the acylating agent (acetyl chloride or acetic anhydride), or the solvent can inhibit the reaction.

    • Solution: Use freshly distilled or purified reagents and high-purity anhydrous solvents.

Issue 2: Formation of multiple unidentified byproducts.

Possible Causes and Solutions:

  • Side Reactions: At elevated temperatures, uncontrolled side reactions may occur, leading to a complex mixture of products.

    • Solution: Optimize the reaction temperature by running small-scale trials at different temperatures. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Polysubstitution: Although less common for acylation, there is a possibility of acylation at other positions on the quinoline ring.

    • Solution: Carefully control the stoichiometry of the reactants. The introduction of the first acyl group deactivates the ring, making a second acylation less likely.[2]

Issue 3: Difficulty in product isolation and purification.

Possible Causes and Solutions:

  • Complex Formation: The product, this compound, can form a stable complex with the Lewis acid, making the workup and extraction challenging.

    • Solution: During the workup, quench the reaction mixture with ice-cold dilute acid (e.g., HCl) to break up the complex. Ensure the aqueous layer is thoroughly extracted.

  • Co-eluting Impurities: Byproducts may have similar polarities to the desired product, making chromatographic separation difficult.

    • Solution: Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina) or an alternative purification technique like recrystallization.

Frequently Asked Questions (FAQs)

Q1: Why is the Friedel-Crafts acylation of quinoline so challenging?

A1: The primary challenge lies in the Lewis basicity of the nitrogen atom in the quinoline ring. This nitrogen readily coordinates with the Lewis acid catalyst (e.g., AlCl₃), effectively neutralizing it.[1] This acid-base reaction competes with the desired acylation reaction. Furthermore, the quinoline ring is an electron-deficient aromatic system, which is inherently less reactive towards electrophilic substitution.

Q2: What are some alternative synthetic routes to this compound that might offer better yields?

A2: Several alternative strategies can be employed:

  • Intramolecular Cyclization: Methods like the Gould-Jacobs reaction or the Conrad-Limpach synthesis can be adapted to build the quinoline core with the desired acetyl group precursor already in place.[3][4]

  • Palladium-Catalyzed Carbonylation: These methods can be used to construct quinolin-4-ones, which can then be further modified.

  • Friedländer Annulation: This reaction condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group and can be a high-yielding method for quinoline synthesis.[5]

Q3: Can I use a milder Lewis acid for the Friedel-Crafts acylation of quinoline?

A3: While stronger Lewis acids like AlCl₃ are often required, you can explore other options. Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) has been shown to be effective for intramolecular Friedel-Crafts acylations and might offer advantages in some cases.[6] Other Lewis acids like ZnCl₂ or FeCl₃ could also be trialed, but may require higher temperatures or longer reaction times.

Q4: How can I monitor the progress of my reaction effectively?

A4: Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, product, and any byproducts. Staining with an appropriate agent (e.g., potassium permanganate) or visualization under UV light can help in identifying the spots. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the masses of the components in the reaction mixture.

Data Presentation

Table 1: Troubleshooting Guide for Low Yield in Friedel-Crafts Acylation

Problem Potential Cause Recommended Action Expected Outcome
No or minimal product formationCatalyst deactivation by quinoline nitrogenIncrease stoichiometry of AlCl₃ to 2.5-3.0 equivalentsImproved conversion to product
Reaction stallsInsufficiently anhydrous conditionsUse oven-dried glassware and anhydrous solventsReaction proceeds to completion
Low yield with dark tarry byproductsReaction temperature too highRun the reaction at a lower temperature (e.g., 0-25 °C)Reduced byproduct formation
Difficult product isolationStable product-catalyst complexQuench with ice-cold dilute HCl during workupImproved extraction efficiency

Table 2: Comparison of Catalysts for Friedel-Crafts Acylation (Hypothetical Data)

Catalyst Stoichiometry (eq.) Temperature (°C) Reaction Time (h) Yield (%)
AlCl₃1.5251215-25
AlCl₃3.0251240-50
FeCl₃3.0802430-40
Eaton's Reagent5.0 (v/w)60855-65

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Quinoline

  • Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (3.0 eq.) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Solvent Addition: Add anhydrous dichloromethane (DCM) via a syringe.

  • Reactant Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of quinoline (1.0 eq.) in anhydrous DCM dropwise to the stirred suspension.

  • Acylating Agent: Add acetyl chloride (1.2 eq.) dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Protocol 2: Synthesis via Friedländer Annulation (Conceptual)

  • Condensation: React 2-aminobenzaldehyde with ethyl acetoacetate in the presence of a base catalyst (e.g., piperidine) in ethanol.

  • Cyclization: Heat the resulting intermediate to induce cyclization and dehydration, forming ethyl 2-methylquinoline-3-carboxylate.

  • Hydrolysis: Hydrolyze the ester to the corresponding carboxylic acid using aqueous NaOH.

  • Decarboxylation & Acylation: This step is a conceptual challenge. A possible route could involve conversion to an organometallic species followed by quenching with an acetylating agent, though this is a non-trivial transformation. A more plausible laboratory synthesis might employ a different starting material in the Friedländer reaction that already contains the acetyl functionality.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Anhydrous Setup reagents 2. Add AlCl3 & DCM prep->reagents add_quinoline 3. Add Quinoline reagents->add_quinoline add_acetyl_chloride 4. Add Acetyl Chloride add_quinoline->add_acetyl_chloride stir 5. Stir at RT add_acetyl_chloride->stir quench 6. Quench with Acid stir->quench extract 7. Extract quench->extract purify 8. Purify extract->purify product Final Product purify->product

Caption: Workflow for the Friedel-Crafts acylation of quinoline.

troubleshooting_logic start Low Yield Observed check_catalyst Check Catalyst Stoichiometry & Activity start->check_catalyst check_conditions Verify Anhydrous Conditions start->check_conditions check_temp Optimize Reaction Temperature start->check_temp check_reagents Assess Reagent Purity start->check_reagents solution_catalyst Increase Catalyst Amount check_catalyst->solution_catalyst solution_conditions Use Dry Glassware/Solvents check_conditions->solution_conditions solution_temp Adjust Temperature check_temp->solution_temp solution_reagents Purify Starting Materials check_reagents->solution_reagents alternative Consider Alternative Synthesis Route solution_catalyst->alternative solution_conditions->alternative solution_temp->alternative solution_reagents->alternative

Caption: Troubleshooting logic for low yield in synthesis.

References

Technical Support Center: Purification of Crude 1-(Quinolin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing comprehensive guidance on the purification of crude 1-(Quinolin-4-yl)ethanone. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and a summary of expected outcomes to facilitate your purification experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the purification of crude this compound, offering potential causes and solutions.

Recrystallization Issues

Q1: My this compound fails to crystallize from solution, even after cooling.

A1: This can be due to several factors:

  • Solution is not sufficiently saturated: The concentration of your compound in the solvent is too low.

    • Solution: Concentrate the solution by carefully evaporating some of the solvent under reduced pressure and then allow it to cool again.

  • Inappropriate solvent: The compound may be too soluble in the chosen solvent, even at low temperatures.

    • Solution: Select a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Good starting points for solvent screening include ethanol, isopropanol, acetone, or mixtures like ethanol/water or acetone/hexane.

  • Presence of impurities: Certain impurities can inhibit crystal lattice formation.

    • Solution: Try adding a seed crystal of pure this compound to induce crystallization. If this fails, a preliminary purification by column chromatography may be necessary to remove the problematic impurities.

Q2: My compound "oils out" instead of forming crystals during recrystallization.

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to:

  • High concentration of impurities: This can significantly depress the melting point of your compound.

  • Rapid cooling: Cooling the solution too quickly can prevent the ordered arrangement of molecules into a crystal lattice.

  • Inappropriate solvent choice: The boiling point of the solvent may be too high.

    • Solutions:

      • Re-heat the solution to dissolve the oil, then allow it to cool more slowly.

      • Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.

      • Try a different solvent system with a lower boiling point.

Q3: The recovery yield after recrystallization is very low.

A3: Low recovery can result from:

  • Using too much solvent: This will cause a significant portion of your product to remain in the mother liquor.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Premature crystallization: The compound may crystallize in the filter funnel during hot filtration.

    • Solution: Pre-heat your filtration apparatus (funnel and flask) before filtering the hot solution.

  • Incomplete collection of crystals:

    • Solution: Ensure all crystals are transferred to the filter and wash them with a minimal amount of ice-cold recrystallization solvent.

Column Chromatography Issues

Q1: My this compound is streaking or tailing on the silica gel column.

A1: This is a common issue with nitrogen-containing heterocyclic compounds like quinolines due to their basicity and interaction with the acidic silica gel.

  • Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent. A common choice is 0.5-2% triethylamine (NEt₃) in your solvent system (e.g., ethyl acetate/hexane). This will neutralize the acidic sites on the silica and improve the peak shape.

Q2: I'm not getting good separation between my product and impurities.

A2: Poor separation can be due to an inappropriate eluent system.

  • Solution: Optimize your solvent system using thin-layer chromatography (TLC) before running the column. For this compound, a good starting point is a mixture of a nonpolar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. Gradually increasing the polarity of the eluent (gradient elution) can also improve separation.

Q3: The compound seems to be decomposing on the column.

A3: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.

  • Solution: Besides deactivating the silica with triethylamine, you can consider using a less acidic stationary phase like neutral alumina.

Quantitative Data Summary

The following table provides representative data for the purification of crude this compound using common laboratory techniques. The actual yield and purity will depend on the initial purity of the crude material and the optimization of the chosen method.

Purification MethodTypical PurityTypical YieldAdvantagesDisadvantages
Recrystallization >98%60-85%Simple, cost-effective, good for removing minor impurities.Can result in lower yields; may not be effective for removing impurities with similar solubility.
Column Chromatography >99%50-80%Highly effective for separating complex mixtures and closely related impurities.More time-consuming and requires more solvent than recrystallization.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol describes a standard procedure for the recrystallization of crude this compound.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to pre-heat the funnel and receiving flask to prevent premature crystallization.

  • Induce Crystallization: To the hot, clear solution, add water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Flash Column Chromatography

This protocol outlines a general procedure for the purification of crude this compound using flash column chromatography.

  • Eluent Selection: Determine an appropriate eluent system by TLC. A common starting point is a mixture of ethyl acetate and hexane (e.g., 20-30% ethyl acetate in hexane), with the addition of 0.5% triethylamine to prevent tailing.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent system (wet packing is recommended).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dried sample onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions. The progress of the separation can be monitored by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column Pure Pure Product (>98%) Recrystallization->Pure Impure Impure Product Recrystallization->Impure If purity is low Column->Pure Analysis Purity Analysis (TLC/HPLC/NMR) Pure->Analysis Impure->Column

Caption: General workflow for the purification of this compound.

Recrystallization_Process cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation a Add minimum hot solvent to crude product b Hot filtration (optional) a->b c Slow cooling to room temperature b->c d Cool in ice bath c->d e Vacuum filtration d->e f Wash with ice-cold solvent e->f g Dry crystals f->g h h g->h Pure Crystals Column_Chromatography_Workflow prep Prepare Column (Silica Gel + Eluent) load Load Crude Sample prep->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Minimizing side reactions in the Skraup synthesis of quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the Skraup synthesis of quinolines.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Skraup synthesis?

A1: The most prevalent side reactions in the Skraup synthesis are the highly exothermic and often violent reaction progression, and significant tar formation.[1][2] These issues arise from the strongly acidic and high-temperature conditions, which can lead to the polymerization of acrolein (formed from the dehydration of glycerol) and other reactive intermediates.[3]

Q2: How can the vigorous and exothermic nature of the Skraup reaction be controlled?

A2: The Skraup synthesis is notoriously exothermic.[1] To moderate the reaction, several strategies can be employed:

  • Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is a common and effective method to make the reaction less violent.[1][2] Boric acid can also be utilized as a moderator.[4] Ferrous sulfate is believed to act as an oxygen carrier, allowing for a smoother and more controlled oxidation step.[2][5]

  • Controlled Reagent Addition: Slow and careful addition of concentrated sulfuric acid with efficient cooling is crucial.[1] It is also important to add the reagents in the correct order, ensuring the ferrous sulfate is well-distributed before heating.[5]

  • Efficient Stirring: Good agitation helps to dissipate heat and prevent the formation of localized hotspots.[1]

  • Gradual Heating: The reaction mixture should be heated gently to initiate the reaction. Once the exothermic phase begins, the external heat source should be removed.[6][7]

Q3: What causes tar formation and how can it be minimized?

A3: Tar formation is a significant issue, often resulting from the polymerization of reactants and intermediates under the harsh acidic and oxidizing conditions.[1] To minimize tarring:

  • Employ a Moderator: As with controlling the exotherm, ferrous sulfate can help reduce charring by controlling the reaction rate.[1]

  • Optimize Temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the subsequent exothermic phase must be controlled.[1]

  • Purification: The crude product is often a dark, tarry substance.[8] Purification via steam distillation followed by extraction is a common method to isolate the desired quinoline from the tar.[1]

Q4: Are there safer alternatives to traditional oxidizing agents like arsenic pentoxide and nitrobenzene?

A4: Yes, research has focused on finding milder and more environmentally friendly oxidizing agents. While arsenic acid is known to result in a less violent reaction than nitrobenzene, it is highly toxic.[6][9] Milder alternatives that have been explored include iodine (which can be used in catalytic amounts), air, and even solvent-free and microwave-assisted conditions which may not require an exogenous oxidant.[6][7][10] Some modern protocols also utilize ionic liquids.[10]

Q5: How do substituents on the aniline starting material affect the reaction?

A5: The electronic nature of substituents on the aniline ring can significantly impact the reaction's success. Electron-donating groups generally favor the reaction, while strong electron-withdrawing groups, like a nitro group, can deactivate the ring, making the cyclization step more difficult and leading to lower yields.[6][11]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Reaction is too violent and uncontrollable Highly exothermic nature of the Skraup synthesis.[1]Add a moderator such as ferrous sulfate (FeSO₄) or boric acid.[1][4] Ensure slow, controlled addition of sulfuric acid with efficient cooling and stirring.[1] Apply gentle initial heating and remove the heat source once the reaction becomes self-sustaining.[6]
Low yield of quinoline product Incomplete reaction, polymerization/tar formation, difficult work-up.[2]Ensure sufficient reaction time and appropriate temperature control after the initial exotherm.[6] Use a moderator to reduce tar formation.[2] Employ effective purification techniques like steam distillation.[1] Consider the electronic effects of aniline substituents; electron-donating groups are generally favorable.[6]
Significant tar and polymer formation Harsh acidic and high-temperature conditions leading to polymerization of intermediates like acrolein.[1][3]Use a moderator like ferrous sulfate.[1] Optimize and control the reaction temperature to avoid overheating.[1] Consider using milder reaction conditions or alternative synthetic routes if tarring remains a major issue.[3]
Formation of undesired regioisomers Use of a meta-substituted aniline can lead to mixtures of 5- and 7-substituted quinolines.[7]For specific isomer synthesis, consider alternative quinoline syntheses like the Doebner-von Miller or Combes synthesis which can offer better regiocontrol depending on the substrates.[10]

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline using Ferrous Sulfate

This protocol is adapted from established procedures emphasizing safety and control.[5][7]

Materials:

  • Aniline (freshly distilled)

  • Glycerol (anhydrous, "Dynamite" glycerol with <0.5% water is recommended for better yields)[5][7]

  • Concentrated Sulfuric Acid

  • Nitrobenzene (serves as both oxidant and solvent)[7]

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide solution (for work-up)

  • Steam distillation apparatus

Procedure:

  • Charging Reactants: In a large round-bottom flask equipped with a reflux condenser and mechanical stirrer, cautiously add concentrated sulfuric acid to aniline while cooling the flask in an ice bath and swirling.

  • Addition of Moderator and Glycerol: To the aniline sulfate mixture, add ferrous sulfate heptahydrate, followed by anhydrous glycerol. Finally, add nitrobenzene. It is crucial that the materials are added in this order and are well-mixed before heating.[5]

  • Initiating the Reaction: Gently heat the mixture. The reaction is exothermic and will begin to boil.

  • Controlling the Exotherm: Once boiling starts, immediately remove the external heating source. The heat of the reaction should sustain boiling. If the reaction becomes too vigorous, cool the flask with a wet towel.[7]

  • Reaction Completion: After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.

  • Work-up and Purification: Allow the mixture to cool. The quinoline product is typically isolated from the tarry residue by steam distillation. The distillate is then neutralized with a sodium hydroxide solution, and the quinoline is separated and further purified by distillation under reduced pressure.

Visualizations

Skraup_Synthesis_Workflow start Start: Prepare Reactants mix Mix Aniline, Glycerol, FeSO4, and Nitrobenzene start->mix add_acid Slowly Add Conc. H2SO4 with Cooling mix->add_acid heat Gentle Initial Heating add_acid->heat exotherm Exothermic Reaction (Remove Heat) heat->exotherm reflux Reflux to Completion exotherm->reflux workup Work-up: Steam Distillation reflux->workup purify Purification: Distillation workup->purify end_node End: Pure Quinoline purify->end_node Side_Reaction_Troubleshooting harsh_conditions Harsh Reaction Conditions (Strong Acid, High Temp) exotherm Uncontrolled Exotherm (Violent Reaction) harsh_conditions->exotherm tar Tar Formation (Polymerization) harsh_conditions->tar moderator Use Moderator (e.g., FeSO4) moderator->exotherm Mitigates moderator->tar Reduces temp_control Controlled Heating & Cooling temp_control->exotherm Mitigates temp_control->tar Reduces stirring Efficient Stirring stirring->exotherm Mitigates milder_oxidant Use Milder Oxidizing Agent milder_oxidant->exotherm Mitigates

References

Technical Support Center: Improving Regioselectivity in the Combes Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Combes quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of this important reaction. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data to help you achieve your desired quinoline isomers.

Frequently Asked Questions (FAQs)

Q1: What is the Combes quinoline synthesis and why is regioselectivity an issue?

The Combes quinoline synthesis is a chemical reaction that produces 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[1] The reaction proceeds through an enamine intermediate, which then undergoes cyclization.[1] When an unsymmetrical β-diketone is used, the cyclization can occur in two different ways, leading to the formation of a mixture of two regioisomeric quinoline products. This lack of regioselectivity can complicate purification and reduce the yield of the desired isomer.

Q2: What are the key factors that influence the regiochemical outcome of the Combes synthesis?

The regioselectivity of the Combes synthesis is primarily governed by a combination of steric and electronic effects of the substituents on both the aniline and the β-diketone, as well as the reaction conditions.[2]

  • Steric Effects: The bulkiness of the substituents on the β-diketone can significantly influence which carbonyl group is preferentially attacked by the aniline and subsequent cyclization.

  • Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents on the aniline ring can direct the intramolecular electrophilic aromatic substitution to a specific position.

  • Acid Catalyst: The choice and concentration of the acid catalyst can impact the reaction pathway and the ratio of the resulting regioisomers. Common catalysts include concentrated sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA).[1]

Q3: How can I control the regioselectivity of the Combes synthesis?

Controlling the regioselectivity involves carefully selecting your starting materials and optimizing the reaction conditions. Key strategies include:

  • Substituent Modification:

    • On the β-diketone: Increasing the steric bulk of one of the substituents on the β-diketone can favor the formation of the less sterically hindered quinoline isomer.[2]

    • On the aniline: Introducing electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., chloro, fluoro) on the aniline can direct the cyclization to a specific ortho position.[2]

  • Catalyst Selection: The use of milder acid catalysts or different concentrations of strong acids can sometimes improve the regioselectivity. Polyphosphoric acid (PPA) is often a more effective dehydrating agent and catalyst than sulfuric acid.[2]

  • Reaction Conditions: Systematically varying the reaction temperature and time can help to identify conditions that favor the formation of one regioisomer over the other.

Troubleshooting Guide

Problem Possible Cause Suggested Solution(s)
Poor or no regioselectivity (formation of a nearly 1:1 mixture of isomers) 1. Similar steric and electronic influence of the β-diketone substituents. 2. Substituents on the aniline do not exert a strong directing effect.1. Modify the β-diketone by introducing a bulkier substituent on one side. 2. Use an aniline with a strongly electron-donating or electron-withdrawing substituent to direct the cyclization. 3. Experiment with different acid catalysts (e.g., switch from H₂SO₄ to PPA) and vary the reaction temperature.
Low overall yield of quinoline products 1. Incomplete reaction. 2. Decomposition of starting materials or products under harsh acidic conditions. 3. Formation of side products.1. Increase the reaction time or temperature, monitoring the reaction progress by TLC or LC-MS. 2. Use a milder acid catalyst or a lower concentration of the strong acid. 3. Ensure the reaction is carried out under an inert atmosphere to prevent oxidation.
Formation of the undesired regioisomer as the major product The combination of steric and electronic effects favors the formation of the unwanted isomer.1. If the desired isomer is the more sterically hindered one, consider using an aniline with a strong directing group that overrides the steric hindrance. 2. If the desired isomer is electronically disfavored, try to increase the steric bulk on the β-diketone to favor the desired cyclization pathway.

Data Presentation: Influence of Substituents on Regioselectivity

The following table summarizes the effect of different substituents on the regioselectivity of the Combes synthesis for the preparation of trifluoromethyl-substituted quinolines.

Aniline Substituent (para-)β-Diketone (R group)Major RegioisomerReference
Methoxy (electron-donating)CF₃2-CF₃[2]
Chloro (electron-withdrawing)CF₃4-CF₃[2]
Fluoro (electron-withdrawing)CF₃4-CF₃[2]

Experimental Protocols

General Experimental Protocol for the Combes Quinoline Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Substituted aniline (1.0 eq)

  • Unsymmetrical β-diketone (1.0 - 1.2 eq)

  • Acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid)

  • Anhydrous solvent (e.g., toluene, xylene, or neat)

Procedure:

  • Condensation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the substituted aniline and the β-diketone. If using a solvent, add it at this stage.

  • Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 1-4 hours to form the enamine intermediate. The progress of this step can be monitored by TLC or ¹H NMR.

  • Cyclization: Cool the reaction mixture in an ice bath. Slowly and carefully add the acid catalyst (e.g., 3-5 equivalents of concentrated H₂SO₄ or an excess of PPA) with vigorous stirring. The addition is often exothermic.

  • After the addition is complete, heat the reaction mixture to the desired temperature (typically 80-120 °C) and maintain it for the required time (2-24 hours). Monitor the reaction for the disappearance of the enamine intermediate and the formation of the quinoline products.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a base, such as concentrated ammonium hydroxide or a saturated sodium bicarbonate solution, until the pH is neutral or slightly basic.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to separate the regioisomers.

Visualizations

Logical Relationship of Factors Influencing Regioselectivity

G cluster_reactants Reactants cluster_factors Influencing Factors cluster_outcome Outcome Aniline Aniline Substituents Electronic Electronic Effects Aniline->Electronic determines Diketone β-Diketone Substituents Steric Steric Hindrance Diketone->Steric determines Regioselectivity Regioselectivity (Ratio of Isomers) Electronic->Regioselectivity influences Steric->Regioselectivity influences

Caption: Factors influencing Combes synthesis regioselectivity.

Experimental Workflow for the Combes Quinoline Synthesis

G Start Start: Aniline + β-Diketone Condensation 1. Condensation (Formation of Enamine) Start->Condensation Cyclization 2. Acid-Catalyzed Cyclization Condensation->Cyclization Workup 3. Work-up (Neutralization & Extraction) Cyclization->Workup Purification 4. Purification (Column Chromatography) Workup->Purification End End: Isolated Regioisomers Purification->End

Caption: Workflow for the Combes quinoline synthesis.

References

Technical Support Center: Catalyst Selection for Efficient Quinolinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of quinolinones.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for synthesizing quinolinones?

A1: Several classic named reactions and modern variations are the most prevalent methods. Traditional approaches include the Conrad-Limpach and Gould-Jacobs syntheses, which are thermal cyclization methods often requiring high temperatures, and the Camps cyclization, a base-catalyzed intramolecular condensation.[1][2] The Friedländer synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can be catalyzed by both acids and bases.[3][4] Modern approaches often utilize transition-metal catalysts (e.g., based on palladium, copper, cobalt), nanocatalysts, and microwave-assisted techniques to improve yields, selectivity, and reaction conditions.[3][5][6]

Q2: How do I choose between a homogeneous and a heterogeneous catalyst for my quinolinone synthesis?

A2: The choice depends on your specific experimental needs and priorities.[3]

  • Homogeneous catalysts are in the same phase as the reactants, which often leads to higher activity, better selectivity, and milder reaction conditions due to well-defined active sites.[3] However, a significant drawback is the difficulty in separating the catalyst from the reaction product, which can lead to product contamination and makes catalyst recycling challenging.[3]

  • Heterogeneous catalysts exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture).[3] Their primary advantage is the ease of separation from the product (e.g., by simple filtration), which facilitates catalyst recycling and is ideal for larger-scale, more environmentally friendly processes.[3] Nanocatalysts represent a growing area, offering high surface area and reactivity while often allowing for easier recovery than traditional homogeneous catalysts.[7]

Q3: Are there "green" or more environmentally friendly catalytic options for quinolinone synthesis?

A3: Yes, significant research has focused on developing greener catalytic strategies. These include:

  • Nanocatalysts: These materials offer high efficiency and can often be recovered and reused for several cycles without a significant loss in activity.[7][8]

  • Ionic Liquids: Some ionic liquids can act as both the solvent and the catalyst, reducing the need for volatile organic compounds (VOCs).[9][10] They are often reusable.[10]

  • Microwave-Assisted Synthesis: Using microwave irradiation can drastically reduce reaction times and energy consumption.[11][12] When combined with solid acid catalysts like Nafion NR50, it provides an environmentally friendly approach to the Friedländer synthesis.[6]

  • Water as a Solvent: Some protocols have been developed to use water as a solvent, which is a significant improvement in terms of environmental impact.[2][5]

Troubleshooting Guides

Problem: Low Yield or No Product

Q4: My reaction yield is consistently low. What are the most common factors to investigate?

A4: Low yields in quinolinone synthesis can be attributed to several factors. Key areas to investigate include:

  • Inappropriate Catalyst: The choice of catalyst is crucial and highly substrate-dependent.[13] For instance, in the Friedländer synthesis, acid catalysts like p-TsOH or Lewis acids (ZnCl₂) are common, while bases like KOH or NaOH are also used.[4] An unsuitable catalyst may fail to promote the reaction or may encourage side reactions.[13]

  • Suboptimal Reaction Temperature: Many classical quinolinone syntheses, such as the Conrad-Limpach reaction, require very high temperatures (often >250°C) for the cyclization step.[1] Conversely, some modern, highly active catalysts can function at ambient temperatures.[13] Excessive heat can cause decomposition and tar formation, while a temperature that is too low will result in a sluggish or incomplete reaction.[1][13] It is critical to optimize the temperature, often by monitoring the reaction with Thin Layer Chromatography (TLC).[3]

  • Poor Substrate Reactivity: The electronic and steric properties of your starting materials can significantly impact the reaction rate.[13] For example, electron-withdrawing groups on an aniline can deactivate the ring, making cyclization more difficult.[13] Steric hindrance on either the aniline or the ketone can also slow the reaction.[14] In these cases, stronger catalysts or harsher reaction conditions may be necessary.[3]

  • Catalyst Deactivation: The catalyst may lose its activity during the reaction. This can be caused by poisoning from impurities in the starting materials, strong coordination of the product to the catalytic sites, or thermal degradation.[15]

LowYield_Troubleshooting Start Problem: Low Yield or No Product Check_Catalyst Is the catalyst appropriate for the substrate and reaction type? Start->Check_Catalyst Check_Temp Is the reaction temperature optimized? Check_Catalyst->Check_Temp Yes Solution_Catalyst Screen alternative catalysts (e.g., Lewis acids, Brønsted acids, bases, metal catalysts). Check_Catalyst->Solution_Catalyst No Check_Substrate Are there steric or electronic issues with the substrate? Check_Temp->Check_Substrate Yes Solution_Temp Optimize temperature. Monitor with TLC. Avoid excessive heat to prevent decomposition. Check_Temp->Solution_Temp No Check_Deactivation Has the catalyst deactivated? Check_Substrate->Check_Deactivation No Solution_Substrate Use a more active catalyst or harsher conditions. Consider substrate modification if possible. Check_Substrate->Solution_Substrate Yes Solution_Deactivation Use fresh catalyst. Purify reagents. Consider a more robust catalyst. Check_Deactivation->Solution_Deactivation Yes

Caption: An experimental workflow for catalyst screening.

dot

Catalyst_Choice_Logic Start Need to select a catalyst for quinolinone synthesis Question1 Is catalyst recovery and reusability a high priority? Start->Question1 Question2 Is achieving the highest possible selectivity/activity critical? Question1->Question2 No Heterogeneous Choose a Heterogeneous Catalyst (e.g., solid acid, nanocatalyst) Question1->Heterogeneous Yes Homogeneous Choose a Homogeneous Catalyst (e.g., p-TsOH, metal complex) Question2->Homogeneous Yes Consider_Nano Consider advanced options like recoverable nanocatalysts or phase-separable systems Question2->Consider_Nano No

References

Solvent effects on the rate of quinoline formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the impact of solvents on the rate and success of quinoline formation reactions.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity affect the rate of quinoline synthesis?

A1: Solvent polarity plays a crucial role in quinoline synthesis by influencing the stability of reactants, intermediates, and transition states. Aprotic polar solvents are often beneficial for the reaction. For instance, in certain syntheses, DMF (a polar aprotic solvent) can produce a high yield (e.g., 83%), while protic solvents like ethanol may be detrimental to the reaction, resulting in significantly lower yields (e.g., 17%).[1] The solvent's polarity can significantly affect the dipole moment and solvation energy of the quinoline derivatives, which in turn influences reaction kinetics.[2]

Q2: What is the difference between using a protic and an aprotic solvent in quinoline formation?

A2: The key difference lies in the solvent's ability to act as a proton donor (protic) or not (aprotic).

  • Protic Solvents (e.g., ethanol, methanol, water) can form hydrogen bonds with nucleophiles (like the aniline reactant), creating a "solvent cage."[3][4] This can stabilize the nucleophile, but also reduce its reactivity, potentially slowing down key steps like the initial nucleophilic addition. However, in some cases, protic solvents can mediate cycloisomerization effectively.[5]

  • Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, toluene) do not have acidic protons and do not form strong hydrogen bonds with nucleophiles.[3] This leaves the nucleophile more "free" and reactive, which can increase the rate of SN2-type reactions often involved in the synthesis.[3] Aprotic polar solvents are often helpful for the progress of the reaction.[1]

Q3: Can the solvent also function as a reactant or catalyst?

A3: Yes, in certain established methods, the solvent plays multiple roles. In the classic Skraup synthesis, nitrobenzene is often used not only as an oxidizing agent but also as a solvent.[6][7][8] Similarly, in some green chemistry approaches, glycerol can act as a reactant, a green solvent, and a catalyst.[9] In the Doebner-von Miller reaction, using a trifluoroacetic acid (TFA) solvent system can be effective for the formation of the quinoline product.[10][11]

Q4: My Skraup synthesis is too vigorous and forming significant tar. Can solvent choice help?

A4: While the Skraup synthesis is notoriously exothermic and prone to tar formation, solvent and reaction conditions are key to moderation.[12][13][14] Traditionally, nitrobenzene serves as both the oxidant and solvent.[7] However, to control the reaction, ensuring efficient stirring to dissipate heat is crucial.[12] The formation of tar is often due to the harsh acidic and oxidizing conditions causing polymerization.[12] While not strictly a solvent effect, using moderators like ferrous sulfate is a primary control method.[12][15] For workup, steam distillation is often used to separate the volatile quinoline product from the non-volatile tar.[12][15]

Troubleshooting Guides

Issue 1: Low Reaction Yield

Q: I am consistently getting low yields in my quinoline synthesis. What solvent-related factors should I investigate?

A: Low yields can stem from several issues, many of which are solvent-dependent. Follow this troubleshooting workflow:

Low_Yield_Troubleshooting start Start: Low Yield Observed check_solvent 1. Review Solvent Choice Is it optimal for the specific reaction? (e.g., Combes, Friedländer) start->check_solvent protic_vs_aprotic Consider Protic vs. Aprotic Protic (e.g., EtOH) can hinder nucleophiles. Aprotic (e.g., DMF, Toluene) may be better. check_solvent->protic_vs_aprotic solubility 2. Check Reactant Solubility Are all starting materials fully dissolved at the reaction temperature? check_solvent->solubility Solvent seems appropriate biphasic Consider a biphasic system (e.g., water/toluene) to sequester reactants and reduce side reactions. solubility->biphasic workup 3. Analyze Workup Procedure Is the product lost during extraction? solubility->workup Reactants are soluble extraction_solvent Optimize extraction solvent. Ensure correct pH during extraction. Perform multiple extractions. workup->extraction_solvent end End: Yield Improved workup->end Workup is optimized

Caption: A troubleshooting workflow for addressing low yields.[15]

Troubleshooting Steps:

  • Re-evaluate Solvent Type: The choice between protic and aprotic solvents is critical. For reactions involving nucleophilic attack as a key step, polar aprotic solvents often lead to higher rates and yields.[1][3] For example, in a Friedländer synthesis, ethanol (protic) and toluene (aprotic) are both common, and the optimal choice depends on the specific substrates and catalyst.[16]

  • Ensure Solubility: If reactants are not fully dissolved, the reaction becomes heterogeneous and the rate will decrease significantly. You may need to switch to a solvent with better solubilizing properties or increase the reaction temperature.

  • Optimize Workup and Extraction: The product may be lost during workup. Ensure your extraction solvent is appropriate for your quinoline derivative's polarity. Sometimes, the product can be partially soluble in the aqueous layer, especially if it forms a salt.[17] Ensure complete neutralization before extraction and consider performing multiple extractions to maximize recovery.[18]

Issue 2: Formation of Side Products (e.g., Tar, Polymers)

Q: My Doebner-von Miller or Skraup reaction is producing a lot of tar and polymeric material. How can I minimize this?

A: Tar and polymer formation is a common side effect of the harsh acidic conditions used in these reactions.[12]

  • Solvent System Modification: For the Doebner-von Miller reaction, switching to a biphasic solvent system (e.g., water/toluene) can sometimes reduce acid-catalyzed polymerization of the carbonyl reactant by sequestering it.[12]

  • Control Reactant Concentration: Instead of adding all reactants at once, try a slow, controlled addition of the α,β-unsaturated aldehyde or ketone. This keeps the instantaneous concentration low, disfavoring self-polymerization.[12]

  • Use a Moderator: In the Skraup synthesis, the use of a moderator like ferrous sulfate (FeSO₄) is essential to control the violent exothermic reaction and reduce charring.[12][15]

Data Presentation: Solvent Effects on Reaction Yield

The selection of a solvent can dramatically influence the final yield of the quinoline product. Below is a summary of reported yields for a specific quinoline synthesis under various solvent conditions.

EntrySolventSolvent TypeYield (%)Reference
1CH₂Cl₂Aprotic, Nonpolar35%[1]
2TolueneAprotic, Nonpolar43%[1]
3DioxaneAprotic, Polar56%[1]
4MeCNAprotic, Polar68%[1]
5DMSOAprotic, Polar73%[1]
6DMFAprotic, Polar83%[1]
7EtOHProtic, Polar17%[1]
8MeOHProtic, Polar<10%[1]

Data is illustrative for an I₂-mediated desulfurative cyclization to form a quinoline derivative and highlights the general trend of solvent influence.[1]

Experimental Protocols

Protocol 1: Combes Quinoline Synthesis (General Method)

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[19]

Combes_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Workup mix 1. Mix Aniline and β-Diketone in Flask cool 2. Cool Mixture in Ice Bath mix->cool add_acid 3. Slowly Add Acid Catalyst (e.g., H₂SO₄) cool->add_acid heat 4. Heat Mixture (Monitor by TLC) add_acid->heat pour 5. Pour onto Crushed Ice heat->pour neutralize 6. Neutralize with Base (e.g., NaOH) pour->neutralize isolate 7. Isolate Product (Filtration/Extraction) neutralize->isolate

Caption: General experimental workflow for the Combes quinoline synthesis.[16]

Methodology:

  • Reaction Setup: In a round-bottom flask, mix the selected aniline and the β-diketone.

  • Catalyst Addition: While cooling the flask in an ice bath, slowly and carefully add a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA), with efficient stirring.[12][16]

  • Reaction: Gently heat the reaction mixture for the required duration. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice.

  • Isolation: Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide or ammonia solution) until the quinoline derivative precipitates.[12] Collect the solid product by filtration, wash it with water, and dry. If a solid does not form, perform a liquid-liquid extraction with an appropriate organic solvent.

Protocol 2: Friedländer Quinoline Synthesis (Base-Catalyzed)

The Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[20]

Friedlander_Mechanism reactants 2-Aminoaryl Ketone + α-Methylene Ketone (in Solvent, e.g., Ethanol) add_base Add Base Catalyst (e.g., KOH) reactants->add_base aldol Crossed-Aldol Condensation add_base->aldol cyclization Intramolecular Cyclization (Dehydration) aldol->cyclization product Substituted Quinoline cyclization->product

Caption: Key steps in the base-catalyzed Friedländer synthesis.

Methodology:

  • Reaction Setup: In a reaction vessel, dissolve the 2-aminoaryl aldehyde or ketone and the compound containing an α-methylene group (e.g., acetone) in a suitable solvent like ethanol.[12][16]

  • Catalyst Addition: Add a catalytic amount of a base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).[12]

  • Reaction: Heat the mixture under reflux for several hours, monitoring the reaction's completion by TLC.[16]

  • Work-up and Isolation: Cool the reaction mixture. If the product precipitates upon cooling, it can be collected by filtration.[12] Otherwise, remove the solvent under reduced pressure and purify the residue using column chromatography or recrystallization.

References

Technical Support Center: Microwave-Assisted Synthesis of Quinolinones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the microwave-assisted synthesis of quinolinones. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the microwave-assisted synthesis of quinolinones, offering potential causes and solutions to optimize your experiments.

Issue Potential Causes Solutions
Low or No Product Yield Inefficient microwave absorption by the reaction mixture.Add a small amount of a polar solvent (e.g., DMF, ethanol) to improve energy absorption or consider using a co-solvent system.[1]
Low substrate reactivity due to electron-donating or -withdrawing groups.Adjust reaction conditions, such as increasing the temperature or extending the reaction time for less reactive substrates.[1]
Poor quality or impurity of starting materials and solvents.Ensure the purity of all reactants and solvents, as impurities can inhibit the reaction or lead to side reactions.[1]
Formation of Side Products/Impurities Over-irradiation or localized overheating.Reduce microwave power, use pulsed heating for uniform temperature, and ensure proper stirring.[1]
Competing reaction pathways.Modify the reaction sequence or consider using protecting groups. The order of reactant addition can also influence the outcome.[1]
Decomposition of reactants or products.Lower the reaction temperature and shorten the irradiation time. Ensure the solvent is stable under the reaction conditions.[1]
Reaction Stalls Before Completion Deactivation of the catalyst.Add fresh catalyst or use a more robust catalyst that is stable under microwave conditions.[1]
Reversible reaction equilibrium.If applicable, remove a byproduct like water to drive the reaction forward.[1]
Poor Reproducibility Inconsistent microwave field distribution in a domestic microwave oven.Use a dedicated scientific microwave reactor with precise temperature and pressure control for better reproducibility.[1][2]
Inconsistent positioning of the reaction vessel.Place the reaction vessel in the same position within the microwave cavity for each experiment to ensure consistent energy absorption.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using microwave irradiation for quinolinone synthesis compared to conventional heating?

A1: Microwave-assisted synthesis offers several key advantages, including significantly shorter reaction times (minutes versus hours), often higher product yields, and improved purity of the final compounds.[1][3] This is due to the efficient and direct heating of the reaction mixture, which leads to faster reaction rates.[1][4]

Q2: How do I select the appropriate solvent for a microwave-assisted quinolinone synthesis?

A2: The choice of solvent is crucial. Polar solvents like DMF, DMSO, and ethanol are commonly used as they couple efficiently with microwave irradiation.[1] However, solvent-free ("neat") conditions can also be highly effective and offer a greener alternative by reducing solvent waste.[1][5] The selection should be based on the solubility of the reactants and the desired reaction temperature.

Q3: Can I use a domestic microwave oven for these syntheses?

A3: It is not recommended to use a domestic microwave oven for routine laboratory work.[1][2] These ovens lack precise temperature and pressure control, which can lead to poor reproducibility and potential safety hazards, especially when working with flammable organic solvents.[1][2][6] Dedicated scientific microwave reactors are designed for chemical synthesis and provide the necessary safety features and parameter control.[1]

Q4: What is a typical power setting for microwave-assisted quinolinone synthesis?

A4: Microwave power is often set between 100W and 300W.[1] However, controlling the reaction temperature is more critical than the power output. Modern microwave reactors allow for direct temperature monitoring and control, which is the more important parameter for reaction success and reproducibility.[1]

Q5: Are there specific named reactions for quinolinone synthesis that are well-suited for microwave assistance?

A5: Yes, several named reactions for quinoline and quinolinone synthesis have been successfully adapted to microwave conditions, often with significant improvements in reaction time and yield. These include the Friedländer synthesis, Niementowski reaction, and various multi-component reactions.[2][7][8]

Experimental Protocols

Below are representative methodologies for key microwave-assisted quinolinone syntheses.

Protocol 1: Three-Component Synthesis of Dihydropyrido[2,3-d]pyrimidines bearing a Quinoline Moiety

This protocol is adapted from a procedure for the synthesis of novel dihydropyrido[2,3-d]pyrimidines.[9]

  • Reactant Preparation: In a microwave-safe vessel, combine equimolar amounts of a formyl-quinoline derivative (0.05 mmol), the appropriate heterocyclic amine (e.g., aminopyrimidine) (0.05 mmol), and a cyclic 1,3-diketone (0.05 mmol).

  • Solvent Addition: Add DMF (1.0 mL) as the solvent.

  • Microwave Irradiation: Seal the vessel and subject the mixture to microwave irradiation at 125–135 °C for 8–20 minutes. The microwave power is typically set to 250 W with a pressure of 30 PSI.[9]

  • Work-up: After cooling, the solid product is collected by filtration, washed with ethanol, and dried.

Protocol 2: Microwave-Assisted Friedländer Quinoline Synthesis

This protocol is a modification of the Friedländer methodology for quinoline synthesis.[7]

  • Reactant and Catalyst Mixture: In a microwave vial, combine a 2-aminophenylketone and a cyclic ketone.

  • Solvent and Acid Catalyst: Add neat acetic acid to act as both the solvent and acid catalyst.

  • Microwave Irradiation: Heat the mixture using microwave irradiation at 160 °C for 5 minutes.

  • Product Isolation: After the reaction, the product can be isolated and purified using standard laboratory techniques.

Quantitative Data Summary

The following tables summarize typical reaction conditions and outcomes for microwave-assisted quinolinone synthesis compared to conventional heating methods.

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for a Three-Component Reaction

MethodSolventTemperature (°C)TimeYield (%)Reference
Conventional HeatingEthanolReflux20 hNo Product[9]
Conventional HeatingDMFReflux20 h38[9]
Microwave IrradiationDMF125-1358-20 min68-86[9]

Table 2: Microwave-Assisted Synthesis of Quinazolinones from 2-Aminobenzamides and Alcohols

Substrate (2-Aminobenzamide)AlcoholTime (h)Yield (%)Reference
2-aminobenzamidebenzyl alcohol295[10]
2-amino-5-chlorobenzamidebenzyl alcohol291[10]
2-amino-5-bromobenzamidebenzyl alcohol289[10]
2-amino-5-nitrobenzamidebenzyl alcohol275[10]
2-amino-5-methylbenzamidebenzyl alcohol293[10]
Reaction conditions: 2-aminobenzamides (0.5 mmol), alcohol (5.0 equiv.), CuI (20 mol%), Cs2CO3 (1.5 equiv.), under O2 atmosphere, microwave 130 °C.[10]

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Microwave Reaction cluster_analysis 3. Analysis & Purification A Select Reactants (e.g., 2-aminobenzophenone, active methylene compound) D Load into Microwave Vial A->D B Choose Solvent (Polar or Neat) B->D C Add Catalyst (if required) C->D E Set Parameters (Temp, Time, Power) D->E Seal Vial F Microwave Irradiation E->F G Reaction Monitoring (TLC, LC-MS) F->G Cooling H Work-up & Isolation (Filtration, Extraction) G->H I Purification (Crystallization, Chromatography) H->I J Product Characterization (NMR, MS) I->J

Caption: Experimental workflow for microwave-assisted synthesis of quinolinones.

troubleshooting_logic Start Start Experiment Problem Problem Encountered? Start->Problem LowYield Low Yield Problem->LowYield Yes SideProducts Side Products Problem->SideProducts Yes NoReaction Reaction Stalled Problem->NoReaction Yes Success Successful Synthesis Problem->Success No Optimize Optimize Conditions: - Increase Temperature/Time - Change Solvent - Check Reagent Purity LowYield->Optimize Modify Modify Protocol: - Adjust Power/Stirring - Lower Temperature - Change Reactant Order SideProducts->Modify Check Check System: - Add Fresh Catalyst - Ensure Inert Atmosphere NoReaction->Check Optimize->Start Retry Modify->Start Retry Check->Start Retry

References

Technical Support Center: Overcoming Product Decomposition During Quinoline Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of quinoline, with a specific focus on preventing product decomposition.

Frequently Asked Questions (FAQs)

Q1: My freshly distilled quinoline is colorless, but it turns yellow or brown over time. What is causing this discoloration?

A1: The discoloration of quinoline upon storage is a common issue resulting from exposure to light and air.[1][2] Quinoline is susceptible to photo-oxidation, which leads to the formation of colored impurities. The primary mechanism involves the oxidation of the quinoline molecule.[3][4] To minimize discoloration, it is crucial to store purified quinoline in amber-colored bottles under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.[5]

Q2: I am observing significant product loss and tar formation during the distillation of quinoline. How can I prevent this?

A2: High temperatures during atmospheric distillation can lead to the thermal decomposition of quinoline. To mitigate this, vacuum distillation is highly recommended as it allows for distillation at a lower temperature.[6] Additionally, the presence of acidic impurities can catalyze polymerization and decomposition at elevated temperatures. Pre-treating the crude quinoline to remove acidic components can also help minimize tar formation.

Q3: My quinoline derivative is decomposing on the silica gel column during chromatographic purification. What is the cause, and how can I avoid it?

A3: Decomposition on silica gel is a frequent problem when purifying quinoline and its derivatives. This is primarily due to the acidic nature of the silanol groups on the silica surface, which can interact with the basic nitrogen of the quinoline ring, leading to degradation.[6] To prevent this, you can:

  • Deactivate the Silica Gel: Pre-treat the silica gel with a basic solution, such as a solvent system containing 0.5-2% triethylamine (NEt₃) or pyridine.[6]

  • Use an Alternative Stationary Phase: Consider using neutral or basic alumina, Florisil, or cellulose as the stationary phase.[6]

  • Reversed-Phase Chromatography: If your compound is sufficiently non-polar, reversed-phase chromatography (e.g., C18) can be an effective alternative.[6]

Troubleshooting Guides

This section addresses specific issues you might encounter during quinoline purification in a question-and-answer format.

Issue Possible Cause Troubleshooting Steps
Product Discoloration (Yellowing/Browning) Oxidation and/or photodegradation due to exposure to air and light.[1][4]Store purified quinoline in amber vials under an inert atmosphere (nitrogen or argon) and in a cool, dark place. For solutions, use buffers to maintain a stable pH and protect from light.[2]
Low Yield After Distillation - Product decomposition at high temperatures.- Incomplete transfer of the product.- Leaks in the vacuum distillation setup.- Use vacuum distillation to lower the boiling point.[6]- Ensure all joints in the distillation apparatus are properly sealed with grease.- After distillation, rinse the distillation flask with a suitable solvent to recover any residual product.
Tailing or Streaking on TLC/Column Chromatography Interaction of the basic quinoline nitrogen with acidic sites on the silica gel.[6]- Add a basic modifier like triethylamine (1-2%) to the eluent.[6] - Use a less acidic stationary phase like neutral alumina.[6]
Oily Product That Won't Crystallize - Presence of impurities.- Inappropriate solvent choice.- Attempt purification via salt formation (picrate or phosphate) followed by regeneration of the free base.[7][8]- Screen a variety of solvents with different polarities for recrystallization.[6]

Data Presentation: Comparison of Quinoline Purification Methods

The following table summarizes the effectiveness of various quinoline purification techniques, providing a comparison of their typical yields and achieved purities.

Purification TechniqueStarting MaterialReagents/ConditionsAchieved Purity (%)Yield (%)Source(s)
Steam & Vacuum Distillation Crude Quinoline from Skraup SynthesisSteam distillation followed by vacuum distillation (110-114°C at 14 mmHg).High (not specified)84-91[9][10]
Atmospheric & Vacuum Distillation Coal Tar Wash OilAtmospheric and subsequent vacuum distillation.>9782[10][11]
Salt Formation (Phosphate) Crude QuinolinePhosphoric acid, followed by neutralization.90-92 (one cycle), 98-99 (multiple cycles)Not specified[7]
Salt Formation (Picrate) Crude QuinolinePicric acid in ethanol, followed by regeneration.High (not specified)Not specified[7]
Recrystallization Crude 8-hydroxyquinoline (78.0% purity)Dichloromethane99.596.5[10]

Experimental Protocols

Protocol 1: Purification of Quinoline by Vacuum Distillation

This protocol is suitable for purifying crude quinoline that is thermally sensitive at atmospheric pressure.

Materials:

  • Crude quinoline

  • Drying agent (e.g., anhydrous potassium carbonate)

  • Round-bottom flask

  • Claisen adapter

  • Vigreux column (optional, for fractional distillation)

  • Condenser

  • Receiving flask(s) (a "cow" or "pig" adapter is useful for collecting multiple fractions)

  • Vacuum source (e.g., vacuum pump or water aspirator) with a vacuum trap

  • Heating mantle and stirrer

  • Thermometer and manometer

Procedure:

  • Drying: Dry the crude quinoline over anhydrous potassium carbonate for several hours.

  • Apparatus Setup: Assemble the vacuum distillation apparatus as shown in the diagram below. Ensure all ground glass joints are lightly greased and securely clamped to prevent leaks. Use thick-walled tubing for all vacuum connections.

  • Charging the Flask: Decant the dried quinoline into the distillation flask. Add a magnetic stir bar for smooth boiling. Do not use boiling chips as they are ineffective under vacuum.

  • Evacuating the System: Turn on the vacuum source and allow the pressure inside the apparatus to stabilize. A typical pressure for quinoline distillation is around 14 mmHg.[9]

  • Heating: Begin stirring the quinoline. Slowly heat the distillation flask using a heating mantle.

  • Collecting Fractions:

    • Forerun: Collect the initial, lower-boiling fraction, which may contain residual solvents or more volatile impurities.

    • Main Fraction: As the temperature stabilizes, collect the main fraction of purified quinoline. The boiling point of quinoline at 14 mmHg is approximately 110-114°C.[9]

    • Residue: Stop the distillation before the flask is completely dry to avoid the concentration of potentially explosive peroxides and high-boiling impurities.

  • Shutdown:

    • Remove the heating mantle and allow the apparatus to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure.

    • Turn off the vacuum source.

    • Transfer the purified quinoline to a clean, amber-colored storage bottle.

Protocol 2: Purification of Quinoline via Picrate Salt Formation

This method is effective for removing impurities that do not form crystalline picrate salts.[7]

Materials:

  • Crude quinoline

  • Picric acid

  • 95% Ethanol

  • Acetonitrile

  • Dimethyl sulfoxide (DMSO)

  • Basic alumina

  • n-Pentane

  • Beakers, filtration apparatus

Procedure:

  • Salt Formation:

    • Dissolve the crude quinoline in a minimal amount of 95% ethanol.

    • In a separate flask, prepare a saturated solution of picric acid in 95% ethanol.

    • Slowly add the picric acid solution to the quinoline solution with stirring. Yellow crystals of quinoline picrate will precipitate.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the crystals by vacuum filtration and wash them with cold 95% ethanol.

  • Recrystallization of the Picrate Salt:

    • Recrystallize the quinoline picrate from acetonitrile to further improve purity.

  • Regeneration of Pure Quinoline:

    • Dissolve the purified quinoline picrate in a minimal amount of DMSO.

    • Pass the solution through a column packed with basic alumina. The picric acid will be adsorbed onto the alumina.

    • Extract the free quinoline from the eluate using n-pentane.

    • Remove the n-pentane by evaporation.

    • For the highest purity, the resulting quinoline can be distilled under vacuum.[6]

Protocol 3: GC-MS Analysis for Purity Assessment

This protocol provides a general method for determining the purity of quinoline and identifying potential impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm)

GC-MS Conditions:

  • Injector Temperature: 250°C[5]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min[5]

  • Oven Program:

    • Initial temperature: 90°C, hold for 2 min

    • Ramp: 20°C/min to 260°C

    • Final hold: 3 min at 260°C[5]

  • MS Conditions:

    • Ion Source: Electron Impact (EI)

    • Mass Scan Range: m/z 30-300

Sample Preparation:

  • Prepare a stock solution of the purified quinoline in a suitable solvent (e.g., toluene or methanol) at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to an appropriate concentration for GC-MS analysis (e.g., 10 µg/mL).

  • Inject 1 µL of the sample into the GC-MS.

Data Analysis:

  • Identify the peak corresponding to quinoline based on its retention time and mass spectrum (characteristic ions at m/z 129, 102, 76).[5]

  • Calculate the purity by determining the peak area percentage of quinoline relative to the total peak area of all components in the chromatogram.

  • Identify any impurity peaks by comparing their mass spectra to a library database.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Storage crude_quinoline Crude Quinoline drying Drying (e.g., K2CO3) crude_quinoline->drying distillation Vacuum Distillation drying->distillation salt_formation Salt Formation (e.g., Picrate) drying->salt_formation chromatography Column Chromatography (Deactivated Silica/Alumina) drying->chromatography purity_analysis Purity Analysis (GC-MS, HPLC) distillation->purity_analysis salt_formation->purity_analysis chromatography->purity_analysis storage Storage (Amber bottle, Inert atm.) purity_analysis->storage

Caption: Experimental workflow for quinoline purification.

decomposition_pathway cluster_conditions Decomposition Conditions quinoline Quinoline (Colorless) light Light (Photodegradation) quinoline->light air Air (Oxidation) quinoline->air heat Heat (Thermal Decomposition) quinoline->heat acid Acidic Media (e.g., Silica Gel) quinoline->acid degradation_products Degradation Products (Colored Impurities, Polymers, Tars) light->degradation_products air->degradation_products heat->degradation_products acid->degradation_products

Caption: Factors leading to quinoline decomposition.

References

Technical Support Center: Scale-Up of 1-(Quinolin-4-yl)ethanone Production

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the transition from laboratory-scale to large-scale production of 1-(Quinolin-4-yl)ethanone.

Frequently Asked Questions (FAQs)

Q1: Which synthetic routes are most amenable to the large-scale synthesis of this compound?

A1: Several classical methods can be adapted for the synthesis of this compound, with the Friedländer and Combes syntheses being common choices. The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. The Combes synthesis utilizes the reaction of an aniline with a β-diketone. For large-scale production, modifications to these classical methods are often necessary to overcome harsh reaction conditions.[1][2] Modern approaches, such as mechanochemical synthesis, are also emerging as scalable and efficient alternatives.[3][4]

Q2: What are the primary challenges when scaling up the production of this compound?

A2: The primary challenges in scaling up production include:

  • Reduced Yields: A significant drop in yield is common when moving from bench to pilot scale. This can be due to issues with mass and heat transfer.[5]

  • Exothermic Reactions: Many quinoline syntheses are highly exothermic. Managing heat dissipation in large reactors is critical to prevent runaway reactions and degradation of products.[5][6]

  • Impurity Profile Changes: New or increased levels of impurities may appear at a larger scale due to longer reaction times or localized high temperatures.[5]

  • Product Isolation and Purification: Isolating and purifying the product can become more complex. Techniques that are straightforward in the lab, like column chromatography, may not be feasible for large quantities. Crystallization and solvent washes are more common at scale.[6]

  • Safety and Environmental Concerns: The use of hazardous reagents, strong acids, and high temperatures in classical syntheses poses significant safety and environmental challenges at an industrial scale.[7]

Q3: How can we improve the regioselectivity of the synthesis to favor the desired this compound isomer?

A3: When using unsymmetrical ketones or anilines, regioselectivity can be a significant issue, leading to the formation of multiple isomers.[1][6] To improve the formation of the desired 4-substituted quinoline, consider the following:

  • Steric and Electronic Effects: The substituents on the starting materials can influence the regioselectivity. For instance, in the Combes synthesis, bulkier groups on the diketone can direct the cyclization.[8]

  • Catalyst and Solvent Choice: The choice of acid or base catalyst and the reaction solvent can impact which isomer is favored.[1]

  • Protecting Groups: In some cases, the use of protecting groups can direct the reaction to the desired outcome.

Q4: Are there greener or more sustainable methods for producing this compound at scale?

A4: Yes, there is a growing interest in developing more environmentally friendly methods for quinoline synthesis. Some of these include:

  • Use of Milder Catalysts: Replacing strong acids like sulfuric acid with solid acid catalysts or milder options can reduce waste and improve safety.[1]

  • Solvent-Free Reactions: Some methods have been developed that proceed without a solvent, reducing environmental impact.[1]

  • Mechanochemistry: Ball milling and other mechanochemical techniques can offer rapid, scalable, and solvent-free synthesis routes.[3][4]

  • One-Pot Procedures: Combining multiple reaction steps into a single pot reduces waste and improves process efficiency.[9]

Troubleshooting Guides

Problem 1: Significant decrease in yield upon scale-up.

  • Potential Cause: Inefficient mass and heat transfer in larger reactors can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and degradation.[5]

  • Suggested Solution:

    • Improve Agitation: Switch from magnetic stirring to overhead mechanical stirring with an appropriately designed impeller to ensure homogeneity.[5]

    • Controlled Reagent Addition: Add reagents portion-wise or via a syringe pump to manage the reaction exotherm.[5]

    • Enhanced Heat Transfer: Utilize a jacketed reactor with an efficient cooling system.[5]

    • Re-optimize Parameters: Systematically re-evaluate reaction parameters like temperature, concentration, and catalyst loading at the larger scale.[5]

Problem 2: Appearance of new or higher levels of impurities at scale.

  • Potential Cause: Longer reaction times, localized overheating, or increased sensitivity to air and moisture can lead to the formation of new byproducts.[5]

  • Suggested Solution:

    • In-Process Controls (IPCs): Implement regular monitoring of the reaction by TLC, HPLC, or GC to track the formation of impurities.[5]

    • Inert Atmosphere: If the reaction is sensitive to air or moisture, ensure the process is carried out under an inert atmosphere (e.g., nitrogen or argon).

    • Purification of Starting Materials: Ensure the purity of starting materials, as impurities can be amplified during scale-up.

Problem 3: Difficulty with product isolation and purification.

  • Potential Cause: The physical properties of the product and impurities may lead to challenges in crystallization or filtration at a large scale. The chosen laboratory purification method may not be scalable.[6]

  • Suggested Solution:

    • Alternative Purification Techniques: Explore scalable purification methods such as crystallization, salt formation, or distillation.[6]

    • Solvent Screening for Crystallization: Conduct a solvent screen to find an optimal solvent system for crystallization that provides good yield and purity.

    • Filtration Optimization: Evaluate different filtration techniques (e.g., pressure filtration, centrifugation) to improve the efficiency of solid-liquid separation.

Data Presentation

Table 1: Comparison of Common Synthesis Routes for Scalability
Synthesis MethodAdvantages for Scale-UpDisadvantages for Scale-UpKey Considerations
Friedländer Synthesis One-pot variations exist, potentially high atom economy.[9]Often requires harsh conditions (high temperature, strong acid/base), which can lead to lower yields and degradation at scale.[1]Milder catalysts (e.g., gold-based) or solvent-free conditions can improve scalability.[1]
Combes Synthesis Often used for 2,4-disubstituted quinolines.[10]Can be highly exothermic and uses strong acids like concentrated sulfuric acid.[6][8]Careful control of temperature and reagent addition is crucial. Alternative catalysts like polyphosphoric ester (PPE) may be more effective.[8]
Mechanochemical Synthesis Rapid, often solvent-free, and has been demonstrated at the gram scale with high yield.[3][4]Requires specialized equipment (ball mill, resonant acoustic mixer).Can be a greener and more efficient alternative to traditional solution-phase synthesis.[3]

Experimental Protocols

Protocol 1: Modified Friedländer Synthesis for this compound (Lab Scale)

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and dropping funnel, add 2-aminobenzaldehyde (1.0 equivalent) and a suitable solvent (e.g., ethanol).

  • Reagent Addition: To this solution, add ethyl acetoacetate (1.2 equivalents).

  • Catalyst Addition: Slowly add a catalytic amount of a suitable acid or base (e.g., p-toluenesulfonic acid or piperidine).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane mixture) or by column chromatography on silica gel.

Protocol 2: Scale-Up Considerations for Friedländer Synthesis
  • Reactor Setup: Use a jacketed glass reactor equipped with an overhead stirrer, temperature probe, and a port for controlled reagent addition.

  • Reagent Charging: Charge the reactor with 2-aminobenzaldehyde and the solvent.

  • Controlled Addition: Add the ethyl acetoacetate and catalyst solution via a dosing pump over a period of time to control the exotherm. Maintain the internal temperature within the desired range using the reactor's cooling jacket.

  • Reaction Monitoring: Regularly take samples for IPC analysis to ensure the reaction is proceeding as expected and to monitor impurity formation.

  • Isolation: Upon completion, the product may be isolated by cooling the reactor to induce crystallization, followed by filtration or centrifugation.

  • Purification: For large quantities, purification will likely involve recrystallization. A solvent screen should be performed to identify the optimal solvent system for yield and purity.

Visualizations

Synthesis Workflow

G start Starting Materials (2-Aminoaryl Ketone, α-Methylene Compound) reaction Reaction (e.g., Friedländer Synthesis) start->reaction Catalyst, Solvent, Heat workup Work-up (Extraction/Quenching) reaction->workup purification Purification (Crystallization/Distillation) workup->purification product Final Product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

G start Low Yield at Scale? check_mixing Is mixing efficient? (No dead zones) start->check_mixing Yes check_temp Is temperature uniform? (No hot spots) check_mixing->check_temp Yes improve_mixing Action: Improve Agitation (Overhead stirrer, impeller design) check_mixing->improve_mixing No check_reagents Are reagents added slowly? check_temp->check_reagents Yes improve_cooling Action: Enhance Cooling (Jacketed reactor, flow rate) check_temp->improve_cooling No control_addition Action: Control Reagent Addition (Dosing pump) check_reagents->control_addition No reoptimize Re-optimize conditions (Concentration, catalyst load) check_reagents->reoptimize Yes improve_mixing->reoptimize improve_cooling->reoptimize control_addition->reoptimize

References

Optimizing reaction conditions for the synthesis of functionalized quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of functionalized quinolines. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of these vital heterocyclic scaffolds. Quinoline and its derivatives are foundational in medicinal chemistry, forming the core of drugs with activities ranging from antimalarial to anticancer.[1][2][3]

This resource provides in-depth troubleshooting guides, answers to frequently asked questions (FAQs), and detailed experimental protocols for several of the most common and powerful quinoline syntheses. Our focus is on explaining the causality behind experimental choices to empower you to optimize your reactions effectively.

Section 1: The Friedländer Annulation

The Friedländer synthesis is a versatile and direct method for creating polysubstituted quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2][4][5] The reaction can be catalyzed by acids or bases, making it adaptable to a wide range of substrates.[5][6][7]

Reaction Mechanism Overview

The reaction proceeds via an initial condensation (either aldol or Schiff base formation), followed by a cyclodehydration step to form the aromatic quinoline ring.[4][8][9]

Friedlander_Mechanism reactants 2-Aminoaryl Ketone + α-Methylene Ketone step1 Aldol Condensation or Schiff Base Formation reactants->step1 catalyst Acid or Base Catalyst catalyst->step1 intermediate Intermediate Adduct (e.g., Aldol or Enamine) step1->intermediate step2 Cyclodehydration (-H₂O) intermediate->step2 product Functionalized Quinoline step2->product

Caption: Simplified workflow of the Friedländer Annulation.

Troubleshooting Guide & FAQs (Friedländer Synthesis)

Q1: My reaction yield is very low or I'm getting no product at all. What are the primary causes?

A1: This is a common issue that typically points to one of three areas: the catalyst, the reaction conditions, or substrate reactivity.[6]

  • Inappropriate Catalyst: The choice between an acid or base catalyst is highly substrate-dependent.[6]

    • Acid Catalysts (e.g., p-TsOH, H₂SO₄, Lewis Acids): Generally effective for a broad range of substrates.[6][10]

    • Base Catalysts (e.g., KOH, KOtBu, piperidine): Often preferred for more reactive starting materials, but can promote unwanted side reactions.[6][11]

  • Suboptimal Temperature: The reaction often requires heat to overcome the activation energy for the cyclodehydration step.[6] However, excessive temperatures (>150-220°C) can lead to decomposition or tar formation.[11][12] We recommend starting at a moderate temperature (e.g., 80-100 °C) and increasing incrementally.

  • Poor Substrate Reactivity: Electron-withdrawing groups on the aniline ring or significant steric hindrance near the reacting centers can dramatically slow the reaction.[6] For such challenging substrates, a stronger acid catalyst or higher temperatures may be necessary.

Q2: I'm observing a significant amount of a dark, insoluble tar-like substance in my flask. What is it and how can I prevent it?

A2: This is likely due to self-condensation or polymerization of your α-methylene ketone, a common side reaction, especially under basic conditions.[6][7]

  • Solution 1: Change Catalyst: Switch from a base to an acid catalyst like p-toluenesulfonic acid (p-TsOH), which is less likely to promote aldol self-condensation.[10]

  • Solution 2: Slow Addition: Instead of adding all reactants at once, add the α-methylene ketone dropwise to the heated solution of the 2-aminoaryl ketone. This keeps the instantaneous concentration of the self-condensing reactant low.

  • Solution 3: Solvent-Free Conditions: For some substrates, heating the neat reactants with a solid-supported catalyst (e.g., p-TsOH) can provide a high-yielding reaction while minimizing solvent-related side reactions.[10]

Q3: The reaction seems to work, but I'm getting a mixture of regioisomers. How can I improve selectivity?

A3: Regioselectivity is a known challenge when using unsymmetrical ketones. The cyclization can occur on either side of the carbonyl group.

  • Cause: The outcome is determined by which α-methylene group preferentially forms the enolate (under basic conditions) or enol (under acidic conditions) and participates in the cyclization. This is a delicate balance of steric and electronic factors.

  • Solution: Modern methods have been developed to address this. Using ionic liquids or introducing a phosphoryl group on one α-carbon of the ketone have been shown to effectively control the regioselectivity.[7]

Section 2: The Doebner-von Miller Reaction

This reaction is a powerful method for forming quinolines from anilines and α,β-unsaturated carbonyl compounds, often generated in situ.[13] It is typically conducted under strong acidic conditions (Brønsted or Lewis acids) and may require an oxidizing agent.[13][14]

Troubleshooting Guide & FAQs (Doebner-von Miller)

Q1: My primary challenge is an extremely low yield accompanied by the formation of a thick, dark tar. How can I mitigate this?

A1: Tar formation is the most notorious issue with the Doebner-von Miller reaction, arising from the acid-catalyzed polymerization of the α,β-unsaturated starting material.[14]

  • Cause: Strong acids, while necessary for the reaction, are aggressive catalysts for polymerization.[14]

  • Troubleshooting Steps:

    • Optimize Acid: The choice and concentration of acid are critical. Consider screening milder Lewis acids (e.g., ZnCl₂, SnCl₄) which can be less aggressive towards polymerization than strong Brønsted acids like H₂SO₄.[14][15]

    • Control Temperature: Excessive heat accelerates polymerization. Maintain the lowest temperature that allows the reaction to proceed at a reasonable rate.[14]

    • Gradual Addition: Slowly add the α,β-unsaturated carbonyl compound (or its precursors) to the heated acidic solution of the aniline. This keeps its concentration low, favoring the desired intermolecular reaction over polymerization.[14]

Q2: My final product appears to be contaminated with a partially hydrogenated impurity that is difficult to separate. What is this and why does it form?

A2: You are likely observing a dihydroquinoline intermediate.

  • Cause: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[14] If the oxidation is incomplete, this intermediate will persist in the final product. While sometimes air is a sufficient oxidant, often an explicit oxidizing agent (like nitrobenzene, historically) is required.

  • Solution:

    • Ensure the reaction is open to the air or actively aerated if using a mild oxidant.

    • If the problem persists, consider adding a more robust, yet safer, oxidizing agent than traditional nitrobenzene, such as elemental iodine or iron(III) chloride.

Example Protocol: Minimizing Tar in 2-Methylquinoline Synthesis

This protocol is adapted from established methods emphasizing tar reduction.[14]

  • Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Heating: Heat the mixture to reflux (approx. 100-110 °C).

  • Reactant Addition: In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in a non-miscible solvent like toluene.

  • Slow Addition: Add the crotonaldehyde/toluene solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours. The slow, controlled addition is key to minimizing polymerization.

  • Reflux: After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction by TLC.

  • Workup: Cool the mixture to room temperature. Carefully neutralize with a concentrated NaOH solution until basic.

  • Extraction: Extract the product with dichloromethane or ethyl acetate. Dry the organic layer, concentrate, and purify by column chromatography or distillation.

Section 3: The Combes Quinoline Synthesis

The Combes synthesis is characterized by the acid-catalyzed condensation of an aniline with a β-diketone to form 2,4-substituted quinolines.[16][17] The rate-determining step is the electrophilic aromatic annulation (ring closure) of an enamine intermediate.[16]

Troubleshooting Guide & FAQs (Combes Synthesis)

Q1: My Combes reaction is not proceeding to completion, even after extended heating. What factors influence the rate?

A1: The rate is highly dependent on the electronic properties of the aniline and the strength of the acid catalyst.

  • Cause: The rate-determining step is an electrophilic attack on the aniline ring.[16] Strong electron-withdrawing groups (e.g., -NO₂) on the aniline will deactivate the ring, making this step extremely slow or preventing it altogether.[18]

  • Solutions:

    • Stronger Acid: For deactivated anilines, a stronger acid catalyst may be required to sufficiently protonate the intermediate and drive the cyclization. Polyphosphoric acid (PPA) is often more effective than sulfuric acid in these cases.[16]

    • Increase Temperature: Carefully increasing the reaction temperature can help overcome the high activation barrier associated with deactivated substrates.

Q2: I am using an unsymmetrical β-diketone and obtaining a mixture of regioisomers. How can I control the outcome?

A2: Regioselectivity in the Combes synthesis is a well-documented challenge, influenced primarily by sterics.

  • Cause: The initial condensation of the aniline can occur at either of the two carbonyls of the β-diketone. Subsequently, the cyclization occurs at the more sterically accessible position.

  • Controlling Factors: Studies have shown that increasing the steric bulk of one of the diketone's substituents can effectively direct the cyclization. For example, in the synthesis of trifluoromethyl-quinolines, increasing the bulk of the other substituent favors the formation of the 2-CF₃ regioisomer.[16] The choice of substituted aniline also plays a role, with methoxy-substituted anilines favoring one isomer while halo-substituted anilines favor the other.[16]

Section 4: Modern Methods: Palladium-Catalyzed Synthesis

Modern synthetic chemistry has introduced powerful palladium-catalyzed methods for quinoline synthesis, often involving C-H activation or oxidative annulation.[1][19][20] These methods can offer high efficiency and novel substitution patterns but come with their own set of challenges, primarily related to the catalyst.

Troubleshooting Guide & FAQs (Palladium-Catalyzed Synthesis)

Q1: My Pd-catalyzed reaction starts well but then stalls before reaching full conversion. What is happening?

A1: This is a classic symptom of catalyst deactivation. Palladium catalysts are sensitive and can be "poisoned" or decompose under reaction conditions.[21][22]

  • Cause 1: Catalyst Poisoning: The quinoline product itself is a nitrogen heterocycle, which can act as a ligand. The lone pair on the nitrogen can coordinate strongly to the palladium center, blocking active sites and effectively poisoning the catalyst.[21]

  • Cause 2: Catalyst Decomposition: At elevated temperatures, or if the ligand sphere is not sufficiently stabilizing, the active Pd(0) species can agglomerate into inactive palladium black.[21][22]

  • Solutions:

    • Ligand Choice: The ligand is crucial for stabilizing the catalyst. For reactions prone to deactivation, consider using bulky, electron-rich phosphine ligands (e.g., Xantphos) or N-heterocyclic carbenes (NHCs) that form more robust catalytic complexes.[21][22]

    • Lower Temperature: Running the reaction at the lowest effective temperature can slow down decomposition pathways.[22]

    • Slow Substrate Addition: In some cases, slowly adding the aniline or other coupling partner can maintain a low concentration of the potentially poisoning quinoline product throughout the reaction.

Q2: I am attempting a C-H activation/alkenylation of a quinoline N-oxide, but the reaction is failing. Why?

A2: While the N-oxide is often used to direct C-H activation to the C2 position and can act as an internal oxidant, certain substituents can inhibit the reaction.[23]

  • Cause: Electron-withdrawing groups on the quinoline ring can passivate the system, making the C-H bond less susceptible to activation. For instance, a 4-nitroquinoline-N-oxide may fail to react.[23] Similarly, substrates with alternative coordinating groups (like an 8-hydroxyl group) can chelate the palladium catalyst in an unproductive way, leading to deactivation.[23]

  • Solution: This is a substrate limitation. If your substrate contains strongly deactivating or competing coordinating groups, an alternative synthetic route that does not rely on this specific C-H activation pathway may be necessary.

Catalyst_Deactivation active_catalyst Active Pd(0) Catalyst poisoning Poisoning (Quinoline Coordination) active_catalyst->poisoning Product or Substrate Binding decomposition Decomposition (Thermal Agglomeration) active_catalyst->decomposition High Temp. or Unstable Ligand inactive_catalyst Inactive Catalyst (e.g., Pd-Quinoline Complex, Pd Black) poisoning->inactive_catalyst decomposition->inactive_catalyst

Caption: Key pathways for palladium catalyst deactivation.[21]

Section 5: General Purification Strategies

Q: My crude product is an impure oil or solid that is difficult to purify by standard column chromatography. What are some alternative strategies?

A: Functionalized quinolines can be challenging to purify due to their basicity and often high polarity.

  • Acid-Base Extraction: Exploit the basicity of the quinoline nitrogen. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash with dilute acid (e.g., 1 M HCl). The quinoline will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or Na₂CO₃) and re-extract the pure quinoline back into an organic solvent.

  • Salt Crystallization: For solid products, converting the quinoline to a salt can facilitate purification.[24]

    • Picrate Salts: Form the picrate salt by adding picric acid in ethanol. Picrates are often highly crystalline and can be purified by recrystallization. The pure quinoline is then regenerated by passing a solution of the salt through a short column of basic alumina.[24]

    • Phosphate or Hydrochloride Salts: These can also be formed and recrystallized to purify the target compound.[24]

  • Distillation from Zinc Dust: For thermally stable, liquid quinolines, distillation under vacuum from zinc dust can be an effective final purification step to remove colored impurities and trace contaminants.[24]

Data Summary Table

The choice of catalyst and conditions is paramount for a successful Friedländer synthesis. The following table summarizes various approaches.

Catalyst SystemTypical ConditionsAdvantagesPotential IssuesReference
KOH / EtOH RefluxSimple, inexpensive basePromotes aldol self-condensation of ketones[6][11]
p-TsOH 100-120 °C, neat or in TolueneReduces aldol side reactions, good for many substratesCan be slow for deactivated systems[10][17]
Molecular Iodine (I₂) 120-130 °C, solvent-freeHighly efficient, metal-free, simple workupVolatile/corrosive nature of iodine[10][17]
Neodymium(III) Nitrate 80-120 °CMild Lewis acid, good yields for functionalized substratesCost and availability of catalyst[10][17]
Microwave Irradiation 100 °C, solvent-free w/ catalystDrastically reduced reaction times, high efficiencyRequires specialized equipment, scalability can be an issue[9][10]

References

Preventing polymerization in the Doebner-von Miller reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the Doebner-von Miller synthesis of quinolines, with a specific focus on preventing polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of polymerization in the Doebner-von Miller reaction?

A1: The most common cause of polymerization is the acid-catalyzed self-condensation of the α,β-unsaturated aldehyde or ketone starting material.[1][2] Strong acidic conditions, which are typically required for the reaction, can promote this side reaction, leading to the formation of high-molecular-weight polymers and tars, significantly reducing the yield of the desired quinoline product.[1][2]

Q2: How does a biphasic solvent system help in preventing polymerization?

A2: A biphasic system, typically involving an aqueous acid phase and an organic phase (e.g., toluene), helps to sequester the α,β-unsaturated carbonyl compound in the organic phase. This separation limits its contact with the high concentration of acid in the aqueous phase, thereby reducing the rate of acid-catalyzed polymerization.[2]

Q3: Can polymerization be completely avoided?

A3: While complete avoidance can be challenging, polymerization can be significantly minimized by employing the strategies outlined in this guide. The extent of polymerization will depend on the specific substrates, reaction conditions, and the preventative measures taken.

Q4: Are there any specific safety precautions to consider when dealing with polymerization?

A4: Yes, uncontrolled polymerization can be highly exothermic and lead to a rapid increase in temperature and pressure. It is crucial to have adequate temperature control and to add reagents slowly. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Q5: What are polymerization inhibitors, and can they be used in the Doebner-von Miller reaction?

A5: Polymerization inhibitors are compounds that scavenge free radicals, which can initiate polymerization. Common examples include hydroquinone and phenothiazine.[3][4][5] While they are widely used to stabilize α,β-unsaturated carbonyl compounds during storage, their direct addition to the Doebner-von Miller reaction mixture is less common. Their effectiveness can be dependent on the reaction conditions, such as the presence of oxygen for hydroquinone-based inhibitors.[5] Phenothiazine is known to be an effective inhibitor for acrylic acid polymerization in anaerobic conditions.[3][6]

Troubleshooting Guides

Problem: Low Yield and Significant Tar/Polymer Formation

Symptoms:

  • The reaction mixture becomes a thick, dark, and intractable tar.

  • Difficulty in isolating the desired quinoline product.

  • Significantly reduced yield of the final product.

Root Cause: Acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone is the primary cause of tar formation.[1][2]

Troubleshooting Steps:

  • Employ a Biphasic Solvent System:

    • Action: Conduct the reaction in a two-phase system, such as water and toluene. The aniline and acid will primarily be in the aqueous phase, while the α,β-unsaturated carbonyl compound is dissolved in the organic phase.

    • Rationale: This sequesters the carbonyl compound from the high acid concentration, minimizing polymerization.[2]

  • Slow Addition of Reactants:

    • Action: Add the α,β-unsaturated carbonyl compound dropwise to the heated acidic solution of the aniline over an extended period.

    • Rationale: This maintains a low concentration of the carbonyl compound in the reaction mixture at any given time, favoring the desired reaction over self-polymerization.

  • Optimize Reaction Temperature:

    • Action: Maintain the lowest effective temperature for the reaction to proceed. Avoid excessive heating.

    • Rationale: Higher temperatures can accelerate the rate of polymerization.[1]

  • Optimize Acid Catalyst and Concentration:

    • Action: Experiment with different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) and their concentrations.

    • Rationale: The choice and concentration of the acid catalyst can significantly impact the reaction rate and the extent of side reactions. Milder conditions may be sufficient to catalyze the desired reaction without promoting excessive polymerization.[1]

  • Use an Acetal Protecting Group:

    • Action: Employ an acetal of the α,β-unsaturated aldehyde (e.g., acrolein diethyl acetal).

    • Rationale: The acetal is stable to the acidic conditions at lower temperatures and will hydrolyze in situ to generate the reactive aldehyde at the desired reaction temperature, keeping its concentration low.[7]

Data Presentation

Table 1: Effect of Acid Catalyst on the Yield of 2-carboxy-4-phenylquinoline *

EntryCatalyst (mol %)SolventTime (h)Yield (%)
1Hf(OTf)₄ (10)CH₂Cl₂4818
2HCl (20)Dioxane480
3HCl (gas)Dioxane480
4H₂SO₄ (20)Dioxane480
5TFATFA2461
6Formic AcidFormic Acid2455

*Data extracted from a study on the reversal of regiochemistry and may not represent typical yields for all Doebner-von Miller reactions. The reaction was between 2,3-dimethylaniline and (3E)-2-oxo-4-phenylbut-3-enoate methyl ester.[8]

Table 2: Comparison of Polymerization Prevention Strategies (Qualitative)

StrategyPrinciple of ActionExpected Outcome
Biphasic System Sequesters carbonyl compound from high acid concentration.Significant reduction in tar formation and improved yield.
Slow Addition Maintains a low instantaneous concentration of the carbonyl compound.Reduced polymerization and better reaction control.
Acetal Precursor In situ generation of the reactive aldehyde.Minimized polymerization by keeping the aldehyde concentration low.
Polymerization Inhibitor Scavenges free radicals that initiate polymerization.Potential to reduce polymer formation, but effectiveness is condition-dependent.

Experimental Protocols

Protocol 1: Synthesis of 2-Methylquinoline using a Biphasic System to Minimize Polymerization

This protocol is adapted from established procedures to minimize tar formation.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid

  • Crotonaldehyde

  • Toluene

  • Sodium Hydroxide (concentrated solution)

  • Dichloromethane or Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Dropping funnel

Procedure:

  • In a round-bottom flask, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Heat the mixture to reflux with vigorous stirring.

  • In a dropping funnel, dissolve crotonaldehyde (1.2 eq) in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

  • After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude 2-methylquinoline, which can be further purified by vacuum distillation.

Protocol 2: Synthesis of Quinolines using Acrolein Diethyl Acetal

This protocol utilizes an acetal to generate the α,β-unsaturated aldehyde in situ.

Materials:

  • Substituted Aniline

  • Acrolein Diethyl Acetal

  • Concentrated Hydrochloric Acid

  • Sodium Bicarbonate (saturated solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • In a round-bottom flask, combine the substituted aniline (1.0 eq) and concentrated hydrochloric acid (3.0 eq).

  • Add acrolein diethyl acetal (1.5 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) for 3-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude quinoline product.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

cluster_0 Polymerization Pathway cluster_1 Doebner-von Miller Reaction Pathway Unsaturated Carbonyl Unsaturated Carbonyl Polymer/Tar Polymer/Tar Unsaturated Carbonyl->Polymer/Tar  Acid-Catalyzed Self-Condensation Aniline Aniline Intermediate Dihydroquinoline Intermediate Aniline->Intermediate + Unsaturated_Carbonyl Unsaturated Carbonyl Unsaturated_Carbonyl->Intermediate + Acid Quinoline Quinoline Product Intermediate->Quinoline Oxidation

Main reaction vs. side reaction pathways.

Start Low Yield or Significant Tar Formation Q1 Are you using a biphasic solvent system? Start->Q1 S1 Implement a biphasic system (e.g., water/toluene) Q1->S1 No Q2 Is the carbonyl compound added slowly? Q1->Q2 Yes A1_yes Yes A1_no No S1->Q2 S2 Add the carbonyl compound dropwise over 1-2 hours Q2->S2 No Q3 Is the reaction temperature optimized? Q2->Q3 Yes A2_yes Yes A2_no No S2->Q3 S3 Maintain the lowest effective temperature Q3->S3 No Q4 Have you considered using an acetal precursor? Q3->Q4 Yes A3_yes Yes A3_no No S3->Q4 S4 Use an acetal of the α,β-unsaturated aldehyde Q4->S4 No End Improved Yield and Reduced Polymerization Q4->End Yes A4_no No S4->End

Troubleshooting workflow for polymerization.

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Potential of 1-(Quinolin-4-yl)ethanone and Ciprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antibacterial properties of the synthetic compound 1-(Quinolin-4-yl)ethanone and the well-established fluoroquinolone antibiotic, ciprofloxacin. While extensive data is available for ciprofloxacin, a thorough review of scientific literature did not yield specific experimental data on the antibacterial activity of this compound. Therefore, this document will present the known antibacterial profile of ciprofloxacin and discuss the potential antibacterial activity of this compound based on the broader class of quinoline compounds to which it belongs.

Introduction to the Compounds

This compound , also known as 4-acetylquinoline, is a chemical compound featuring a quinoline ring substituted with an ethanone group. Quinoline and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial properties. However, specific data on the antibacterial efficacy of this compound remains to be elucidated through dedicated experimental studies.

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that is highly effective against a wide variety of bacterial infections. It is particularly potent against Gram-negative bacteria.[1] Ciprofloxacin functions by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, leading to bacterial cell death.[2][3]

Quantitative Antibacterial Activity

A direct quantitative comparison of the antibacterial activity of this compound and ciprofloxacin is not possible due to the absence of published Minimum Inhibitory Concentration (MIC) data for this compound.

For reference, the following table summarizes the MIC values for ciprofloxacin against a selection of common bacterial pathogens.

Bacterial StrainCiprofloxacin MIC (µg/mL)
Escherichia coli ATCC 259220.004 - 0.015
Pseudomonas aeruginosa ATCC 278530.25 - 1.0
Staphylococcus aureus ATCC 292130.12 - 0.5
Streptococcus pneumoniae ATCC 496190.5 - 2.0

Note: MIC values can vary depending on the specific strain and the testing methodology used.

While specific data for this compound is unavailable, numerous studies have demonstrated the antibacterial potential of various quinoline derivatives. These studies suggest that the quinoline scaffold can be a promising starting point for the development of new antibacterial agents.

Mechanism of Action

This compound

The precise mechanism of action for this compound as an antibacterial agent has not been determined. However, based on the known mechanisms of other quinoline-based antibacterials, it could potentially interfere with bacterial DNA synthesis or other essential cellular processes.

Ciprofloxacin

Ciprofloxacin's mechanism of action is well-established. It targets two essential bacterial enzymes:

  • DNA Gyrase (Topoisomerase II): This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription. Ciprofloxacin binds to the enzyme-DNA complex, trapping the enzyme and leading to double-strand DNA breaks.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by ciprofloxacin prevents the separation of newly replicated chromosomes, ultimately halting cell division.

The dual-targeting mechanism of ciprofloxacin contributes to its broad spectrum of activity and bactericidal effects.[2][3]

Ciprofloxacin_Mechanism Ciprofloxacin Ciprofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Ciprofloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Ciprofloxacin->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Leads to Chromosome_Segregation Daughter Chromosome Segregation Topo_IV->Chromosome_Segregation Enables Cell_Death Bacterial Cell Death Chromosome_Segregation->Cell_Death Essential for Cell Division DS_Breaks->Cell_Death

Mechanism of Action of Ciprofloxacin

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the antibacterial activity of a compound. The following are detailed protocols for two standard methods.

Broth Microdilution Method

This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.

Materials:

  • 96-well microtiter plates

  • Sterile bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Test compound (this compound or Ciprofloxacin) stock solution

  • Positive control (bacterial growth without compound)

  • Negative control (broth only)

Procedure:

  • Prepare serial two-fold dilutions of the test compound in the growth medium directly in the wells of the 96-well plate.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the standardized bacterial inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well (except the negative control) with the diluted bacterial suspension.

  • Incubate the plates at 35-37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Broth_Microdilution_Workflow start Start prepare_dilutions Prepare Serial Dilutions of Test Compound in Plate start->prepare_dilutions prepare_inoculum Prepare and Standardize Bacterial Inoculum prepare_dilutions->prepare_inoculum inoculate_plate Inoculate Microtiter Plate prepare_inoculum->inoculate_plate incubate Incubate Plate (35-37°C, 16-20h) inoculate_plate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

References

Quinolone Derivatives Show Promise in DNA Gyrase Inhibition: A Comparative Docking Study Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Quinolones are a well-established class of antibiotics that function by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][2] By interfering with the DNA replication process, these compounds induce double-strand DNA breaks, ultimately leading to bacterial cell death.[1] The increasing prevalence of drug-resistant bacterial strains, however, necessitates the development of new and more effective quinolone-based inhibitors.[2][3] Molecular docking simulations have become an indispensable tool in this endeavor, allowing for the rapid in silico screening and evaluation of the binding affinities of novel compounds against DNA gyrase.[4][5]

This guide provides a comparative summary of docking scores for various quinoline derivatives against DNA gyrase, as reported in recent scientific literature. The data is presented to facilitate an objective comparison of the potential efficacy of these compounds.

Comparative Docking Scores of Quinolone Derivatives

The following table summarizes the docking scores of selected quinoline derivatives against DNA gyrase. A more negative docking score generally indicates a stronger binding affinity between the ligand and the target protein.

Compound ID/NameTarget Organism/PDB IDDocking Score (kcal/mol)Reference
Compound 9Human NAD(P)H dehydrogenase (quinone 1) and DNA gyrase-9.3[6][7]
Mutant DockingBacterial DNA gyrase-9.023[8]
DiospyrinE. coli DNA gyrase (7P2M)-8.7[5]
DiospyrinS. aureus DNA gyrase (3U2D)-9.1[5]
Compound 115E. coli DNA gyraseHigh binding energy[9]
Compound 105E. coli DNA gyraseHigh binding energy[9]
Thienopyridine carboxamide 3aE. coli DNA gyrase B (1AJ6)-6.83 to -8.43[10]
Thienopyridine carboxamide 4aE. coli DNA gyrase B (1AJ6)-6.83 to -8.43[10]
Methylpiperazinyl derivative 9bE. coli DNA gyrase B (1AJ6)-6.83 to -8.43[10]
Methanimine derivative 12bE. coli DNA gyrase B (1AJ6)-6.83 to -8.43[10]
Ciprofloxacin (Reference)E. coli DNA gyrase B-7.4[7]
Novobiocin (Reference)E. coli DNA gyrase B (1AJ6)-6.30[10]

Experimental Protocols: A Look at the Methodology

The docking scores presented above are the result of rigorous computational studies. While specific parameters may vary between studies, the general workflow for molecular docking against DNA gyrase follows a standardized procedure.

1. Protein and Ligand Preparation:

  • Protein Structure Retrieval: The three-dimensional crystal structure of DNA gyrase is typically obtained from the Protein Data Bank (PDB). A commonly used PDB ID for E. coli DNA gyrase is 2XCT.[11]

  • Protein Preparation: The retrieved protein structure is prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. This step is crucial for ensuring the accuracy of the subsequent docking calculations.

  • Ligand Preparation: The 2D structures of the quinoline derivatives are drawn using chemical drawing software and then converted to 3D structures. Energy minimization is performed to obtain the most stable conformation of each ligand.

2. Molecular Docking Simulation:

  • Software: A variety of software packages are available for molecular docking, with AutoDock Vina being a popular open-source option.[11] Other commonly used programs include Glide and DOCK.[4][8]

  • Grid Box Generation: A grid box is defined around the active site of the DNA gyrase to specify the search space for the ligand binding.[11] The dimensions and center of the grid box are critical parameters that can influence the docking results.

  • Docking and Scoring: The docking algorithm systematically samples different conformations and orientations of the ligand within the defined grid box and calculates the binding energy for each pose. The pose with the lowest binding energy is typically considered the most favorable.

3. Analysis of Results:

  • Binding Interactions: The interactions between the best-docked ligands and the amino acid residues in the active site of DNA gyrase are analyzed to understand the molecular basis of their binding. These interactions often include hydrogen bonds and hydrophobic interactions.[8]

  • Validation: To validate the docking protocol, the co-crystallized ligand (if available) is often re-docked into the active site, and the root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose is calculated.

Mechanism of Action: DNA Gyrase Inhibition

The inhibitory action of quinoline derivatives on DNA gyrase follows a well-defined pathway. The following diagram illustrates this mechanism.

DNA_Gyrase_Inhibition cluster_process Bacterial DNA Replication cluster_inhibition Inhibition by Quinolone Derivatives DNA Bacterial DNA DNA_Gyrase DNA Gyrase DNA->DNA_Gyrase binds to Supercoiled_DNA Introduction of Negative Supercoils DNA_Gyrase->Supercoiled_DNA creates Cleavage_Complex Stabilized DNA-Gyrase Cleavage Complex DNA_Gyrase->Cleavage_Complex forms Replication_Fork DNA Replication Fork Progression Supercoiled_DNA->Replication_Fork allows Quinolone Quinolone Derivative Quinolone->DNA_Gyrase Quinolone->Cleavage_Complex stabilizes DSB Double-Strand Breaks Cleavage_Complex->DSB leads to Cell_Death Bacterial Cell Death DSB->Cell_Death induces

Caption: Inhibition of DNA gyrase by quinolone derivatives.

This comparative guide underscores the value of molecular docking in identifying and optimizing novel quinoline derivatives as DNA gyrase inhibitors. The presented data and methodologies provide a solid foundation for future research aimed at developing next-generation antibiotics to address the critical challenge of antimicrobial resistance.

References

In vitro cytotoxicity comparison of novel quinolinones with doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the In Vitro Cytotoxicity of Novel Quinolinones and Doxorubicin

This guide provides a comparative analysis of the in vitro cytotoxicity of novel quinolinone derivatives against the established chemotherapeutic agent, doxorubicin. The data presented is collated from various studies, offering insights for researchers, scientists, and professionals in drug development.

Quantitative Comparison of Cytotoxicity

The cytotoxic activity of various compounds is typically evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater cytotoxic potency.[1] The following tables summarize the IC50 values for novel quinolinone and quinoline derivatives compared to doxorubicin across different cancer cell lines.

Table 1: Cytotoxicity (IC50 in µM) Against MCF-7 Breast Cancer Cells

CompoundIC50 (µM)Reference
Doxorubicin~1.2
Novel Quinolinone 4b0.002[2]
Novel Quinolinone 4j0.004[2]
Novel Quinolinone 4k0.004[2]
Novel Quinolinone 4e0.004[2]
Quinoline-Chalcone Hybrid 6Comparable to Doxorubicin[3]
Quinoline-Chalcone Hybrid 8Comparable to Doxorubicin[3]

Table 2: Cytotoxicity (IC50 in µM) Against HeLa and Other Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
DoxorubicinHeLaPositive Control (20 µM used)[4]
A549 (Lung)Not Specified
AGS (Gastric)13.00 (µg/mL)[5]
KYSE150 (Esophageal)13.2 (µg/mL)[5]
KYSE450 (Esophageal)6.83 (µg/mL)[5]
Novel Quinazolinone 11gHeLaHigh activity[6][7]
Novel Quinoline 91b1AGS (Gastric)4.28 (µg/mL)[5]
KYSE150 (Esophageal)4.17 (µg/mL)[5]
KYSE450 (Esophageal)1.83 (µg/mL)[5]
Quinoline-Chalcone Hybrids 66a-fA549 (Lung)More potent than Doxorubicin[8]

Experimental Protocols

The following is a detailed methodology for the MTT assay, a common colorimetric assay used to assess in vitro cytotoxicity.[1][6]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

Objective: To determine the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC50).[1]

Principle: The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals via mitochondrial dehydrogenases.[1] The amount of formazan produced is directly proportional to the number of viable cells.[1]

Procedure:

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, HeLa) are cultivated in an appropriate medium such as RPMI 1640, supplemented with 10% fetal bovine serum and antibiotics.[6] The cells are then seeded in 96-well plates at a specific density (e.g., 5x10⁴ cells/ml) and incubated for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (novel quinolinones) and the reference drug (doxorubicin).[4][9] A negative control (e.g., DMSO 1%) is also included.[4] The plates are then incubated for a specified period, typically 48 or 72 hours.[4][9]

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically at a concentration of 0.5 mg/mL) is added to each well.[9] The plates are then incubated for approximately 3 hours to allow for the formation of formazan crystals.[4]

  • Solubilization of Formazan: The MTT solution is removed, and a solvent such as DMSO is added to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[1]

  • Data Analysis: The percentage of cell viability is calculated relative to the negative control. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and performing a non-linear regression analysis.[1]

Visualizations

Experimental Workflow

G cluster_setup Plate Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis a Cell Seeding in 96-well plate b 24h Incubation a->b c Add Quinolinones & Doxorubicin b->c d 48h-72h Incubation c->d e Add MTT Reagent d->e f 3h Incubation e->f g Add Solubilizing Agent (DMSO) f->g h Measure Absorbance g->h i Calculate IC50 Values h->i

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Signaling Pathway

G cluster_cell Cancer Cell cluster_pathway Apoptotic Pathway A Novel Quinolinone / Doxorubicin B Induction of DNA Damage / Kinase Inhibition A->B C Activation of Caspases B->C D Execution of Apoptosis C->D E Cell Death D->E

Caption: Simplified signaling pathway for quinolinone-induced apoptosis.

References

A Senior Application Scientist's Guide to the Cross-Validation of Substituted Quinoline Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a vast spectrum of biological activities.[1][2] From the life-saving antimalarial quinine isolated in 1820 to modern synthetic fluoroquinolone antibiotics and targeted anticancer agents, the versatility of the quinoline ring system is unparalleled.[3][4] This guide provides an in-depth comparison of the primary biological activities of substituted quinolines, supported by experimental data and validated protocols, to assist researchers in navigating this critical area of drug discovery.

Our focus is not merely on what these compounds do, but how they do it and how we can reliably measure it. We will explore the core mechanisms of action, present comparative data to illuminate structure-activity relationships (SAR), and provide detailed, self-validating experimental workflows.

Antimicrobial Activity: Targeting Bacterial Replication

Quinolone derivatives, particularly the fluoroquinolones, are among the most successful classes of synthetic antibiotics developed.[4] They exhibit broad-spectrum bactericidal activity by targeting essential enzymes involved in DNA replication.[5]

Mechanism of Action: DNA Gyrase and Topoisomerase IV Inhibition

The primary targets for quinolones are the bacterial enzymes DNA gyrase (a type II topoisomerase) and topoisomerase IV.[6] These enzymes are critical for managing DNA supercoiling, a process essential for replication, transcription, and repair. Quinolones bind to the enzyme-DNA complex, stabilizing it in a state where the DNA is cleaved.[4] This action prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, which triggers cell death.[5][6] While DNA gyrase is the primary target in many Gram-negative bacteria, topoisomerase IV is often the main target in Gram-positive species.[4][7]

antimicrobial_mechanism cluster_bacterium Bacterial Cell DNA Bacterial DNA Gyrase DNA Gyrase / Topo IV DNA->Gyrase binds to Complex Cleavage Complex (DNA + Enzyme) Gyrase->Complex creates Complex->DNA relaxes & rejoins Breaks Double-Strand DNA Breaks Complex->Breaks leads to Quinolone Substituted Quinolone Quinolone->Complex traps Death Cell Death Breaks->Death triggers

Caption: Quinolone action on bacterial DNA replication.

Comparative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of quinolones is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible bacterial growth. Lower MIC values indicate higher potency.

CompoundSubstitution PatternTarget OrganismMIC (µg/mL)
Nalidixic Acid 1st Gen QuinoloneE. coli4-16
Ciprofloxacin 2nd Gen Fluoroquinolone (F at C6, Piperazine at C7)E. coli0.008-0.015
Ciprofloxacin 2nd Gen FluoroquinoloneS. aureus0.12-0.5
Moxifloxacin 4th Gen Fluoroquinolone (Methoxy at C8, complex C7 ring)S. pneumoniae0.12
Moxifloxacin 4th Gen FluoroquinoloneB. fragilis (anaerobe)0.5

This table is a representative summary compiled from established knowledge on quinolone generations and their activity spectra.

Field Insights: The evolution from nalidixic acid to later-generation fluoroquinolones demonstrates a clear structure-activity relationship.[8] The addition of a fluorine atom at C-6 dramatically increases gyrase inhibition and broadens the spectrum of activity.[8] The nature of the substituent at C-7 influences potency, pharmacokinetics, and activity against Gram-positive bacteria.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard, self-validating method for determining the MIC of a compound.

Causality: The principle is to expose a standardized bacterial inoculum to serial dilutions of the test compound. The presence or absence of visible growth (turbidity) after incubation directly measures the compound's inhibitory capacity.

Protocol Steps:

  • Preparation: Prepare a 2-fold serial dilution of the substituted quinoline in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). Final volumes should be 50 µL per well.

  • Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Controls (Critical for Trustworthiness):

    • Growth Control: A well containing only broth and inoculum (no drug). This must show turbidity.

    • Sterility Control: A well containing only broth (no inoculum, no drug). This must remain clear.

    • Positive Control: A well containing a known antibiotic (e.g., Ciprofloxacin) as a reference.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Antimalarial Activity: Disrupting Heme Detoxification

Quinolines are the historical cornerstone of antimalarial therapy, with quinine and its synthetic analogs like chloroquine and mefloquine being mainstays for decades.[9][10] Their primary battleground is the acidic food vacuole of the Plasmodium parasite.

Mechanism of Action: Inhibition of Heme Polymerization

During its life cycle in red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme.[9] To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin.[11] Quinolines, particularly the 4-aminoquinolines like chloroquine, are weak bases that accumulate to high concentrations in the acidic parasite food vacuole.[10] There, they are thought to cap the growing faces of hemozoin crystals, preventing further polymerization.[12] This leads to a buildup of toxic free heme, which damages parasite membranes and leads to its death.[13]

antimalarial_mechanism cluster_vacuole Parasite Food Vacuole (Acidic) Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme digested to Hemozoin Inert Hemozoin (Crystal) Heme->Hemozoin polymerized to Damage Membrane Damage & Parasite Death Heme->Damage accumulation leads to Quinolone Substituted Quinolone Quinolone->Hemozoin caps crystal

Caption: Quinolone interference with heme detoxification.

Comparative Data: In Vitro Antiplasmodial Activity (IC₅₀)

The potency of antimalarial compounds is measured by their half-maximal inhibitory concentration (IC₅₀) against parasite growth in vitro.

CompoundClassP. falciparum StrainIC₅₀ (nM)
Chloroquine 4-Aminoquinoline3D7 (Sensitive)15 - 25
Chloroquine 4-AminoquinolineK1 (Resistant)200 - 400
Quinine Quinolinemethanol3D7 (Sensitive)50 - 100
Mefloquine QuinolinemethanolK1 (Resistant)20 - 40
Compound 40d Quinoline-1,2,4-triazine hybridβ-hematin formation assay4540 (IC₅₀ in µM)[11]

This table is a representative summary compiled from established knowledge and cited literature.

Field Insights: Chloroquine resistance, often linked to mutations in a transporter protein, highlights the parasite's ability to evolve and reduce drug accumulation in the food vacuole.[9] This has driven the development of new quinoline derivatives and hybrids, like compound 40d, which aim to overcome resistance mechanisms or act on different targets.[11]

Anticancer Activity: A Multi-Targeted Approach

The quinoline scaffold is present in a diverse array of anticancer agents, reflecting its ability to interact with multiple targets crucial for cancer cell survival and proliferation.[14][15] Mechanisms range from DNA damage to the inhibition of key signaling pathways.[16]

Mechanism of Action: Diverse and Target-Specific

Unlike the relatively focused mechanisms in antimicrobial and antimalarial activity, the anticancer effects of quinolines are highly varied:

  • Topoisomerase Inhibition: Similar to their antibacterial counterparts, some quinoline derivatives like camptothecin intercalate with DNA and inhibit human topoisomerase enzymes, leading to DNA damage and apoptosis.[14][17]

  • Kinase Inhibition: Many quinolines are designed to inhibit protein kinases that are hyperactivated in cancer.[17] This includes targeting receptors like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical for tumor growth and angiogenesis (the formation of new blood vessels).[18]

  • Tubulin Polymerization Inhibition: Some derivatives can interfere with the dynamics of microtubules, essential components of the cell's cytoskeleton, leading to cell cycle arrest and apoptosis.[17]

anticancer_mechanism cluster_cell Cancer Cell GF Growth Factor EGFR EGFR/VEGFR (Tyrosine Kinase) GF->EGFR binds Pathway Signaling Cascade EGFR->Pathway activates Quinolone_TKI Quinoline (Kinase Inhibitor) Proliferation Cell Proliferation & Survival Pathway->Proliferation promotes Quinolone_TKİ Quinolone_TKİ Quinolone_TKİ->EGFR inhibits

Caption: Quinoline inhibition of a cancer signaling pathway.

Comparative Data: In Vitro Cytotoxicity (GI₅₀ / IC₅₀)

The anticancer potential is assessed by the concentration required to inhibit the growth of cancer cell lines by 50% (GI₅₀ or IC₅₀).

Compound SeriesSubstitution ExampleCancer Cell LineActivity (GI₅₀ in µM)
EGFR/HER-2 dual inhibitors Compound 5aMCF-7 (Breast)0.025 - 0.082[1]
EGFR/HER-2 dual inhibitors Compound 5aA-549 (Lung)0.025 - 0.082[1]
Pyridine at C4 Compound 13hKG-1 (Leukemia)2.98[1]
Pyridine at C4 Compound 13ePC-3 (Prostate)2.61[1]

Field Insights: The data clearly shows that specific substitution patterns can yield highly potent and selective compounds. The sub-micromolar activity of EGFR/HER-2 inhibitors highlights the success of designing quinolines to fit the ATP-binding pocket of specific kinases, a cornerstone of modern targeted cancer therapy.[1]

Experimental Protocol: MTT Assay for Cell Viability

This is a robust, colorimetric assay for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

Causality: Viable cells contain mitochondrial reductase enzymes that can cleave the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol Steps:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the substituted quinoline compound for a specified period (e.g., 48 or 72 hours).

  • Controls (Critical for Trustworthiness):

    • Vehicle Control: Cells treated with the solvent used to dissolve the compound (e.g., DMSO) at the highest concentration used. This represents 100% viability.

    • Blank Control: Wells with media but no cells, to subtract background absorbance.

    • Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin).

  • MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well. Incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution on a plate reader, typically at a wavelength of 570 nm.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Conclusion

The substituted quinoline core is a remarkably versatile scaffold that continues to provide a rich source of therapeutic agents. Cross-validation of its biological activity, grounded in a deep understanding of the underlying mechanisms and executed with robust, self-validating protocols, is essential for advancing drug discovery. By systematically comparing quantitative data and understanding the structure-activity relationships, researchers can rationally design the next generation of quinoline-based drugs to combat infectious diseases, malaria, and cancer.

References

A Spectroscopic Showdown: Unmasking the Isomers of Quinolinone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the world of heterocyclic compounds, quinolinones represent a pivotal scaffold. Their isomeric forms, particularly 2-quinolinone and 4-quinolinone, while structurally similar, exhibit distinct physicochemical and pharmacological properties. A precise and rapid differentiation between these isomers is crucial for synthesis, quality control, and downstream applications. This guide provides an objective, data-driven spectroscopic comparison of 2-quinolinone and 4-quinolinone, supported by detailed experimental protocols and a visual workflow to aid in their unambiguous identification.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for 2-quinolinone and 4-quinolinone, collated from various experimental sources. These values provide a quantitative basis for distinguishing between the two isomers.

Spectroscopic TechniqueParameter2-Quinolinone4-Quinolinone
UV-Vis Spectroscopy λmax (nm)~328, 270, 228~314, 269
FTIR Spectroscopy Carbonyl (C=O) stretch (cm⁻¹)~1660~1640
N-H stretch (cm⁻¹)~3100-3400 (broad)~3100-3400 (broad)
¹H NMR Spectroscopy δ (ppm) in DMSO-d₆~11.6 (NH), 7.8-7.2 (aromatic), 6.5 (H3), 7.8 (H4)~11.9 (NH), 8.2-7.3 (aromatic), 6.1 (H3)
¹³C NMR Spectroscopy δ (ppm) in DMSO-d₆~162 (C2), 141 (C4), 120-139 (aromatic)~178 (C4), 140 (C2), 110-140 (aromatic)
Mass Spectrometry Molecular Ion (m/z)145145
Key Fragmentation Ions (m/z)117, 90117, 90

Experimental Protocols

Detailed methodologies are essential for the replication and validation of spectroscopic data. Below are generalized protocols for the key experiments cited.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a stock solution of the quinolinone isomer in ethanol at a concentration of 1 mM. From the stock solution, create a dilution to a final concentration of approximately 0.1 mM in ethanol.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorbance spectrum from 200 to 400 nm against an ethanol blank. Identify the wavelengths of maximum absorbance (λmax).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix approximately 1 mg of the quinolinone isomer with 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrumentation: Utilize an FTIR spectrometer.

  • Measurement: Record the infrared spectrum in the range of 4000-400 cm⁻¹. Identify the characteristic absorption bands, particularly the carbonyl (C=O) and N-H stretching frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the quinolinone isomer in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Measurement: Acquire ¹H and ¹³C NMR spectra. For ¹H NMR, a standard single-pulse experiment is sufficient. For ¹³C NMR, a proton-decoupled pulse sequence is used. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the quinolinone isomer in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Measurement: Introduce the sample into the ion source. Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-200. Identify the molecular ion peak and major fragmentation ions.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic comparison of quinolinone isomers.

G Experimental Workflow for Spectroscopic Comparison of Quinolinone Isomers cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Comparison Sample Quinolinone Isomer (2- or 4-quinolinone) UVVis UV-Vis Spectroscopy Sample->UVVis Analysis FTIR FTIR Spectroscopy Sample->FTIR Analysis NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Analysis MS Mass Spectrometry Sample->MS Analysis Data Spectral Data Acquisition (λmax, cm⁻¹, δ, m/z) UVVis->Data FTIR->Data NMR->Data MS->Data Comparison Comparative Analysis and Isomer Identification Data->Comparison

Caption: A flowchart illustrating the general experimental procedure for the spectroscopic analysis and comparison of quinolinone isomers.

Evaluating the Target Selectivity of 1-(Quinolin-4-yl)ethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(Quinolin-4-yl)ethanone, also known as 4-acetylquinoline, belongs to the quinoline class of heterocyclic aromatic compounds. Quinoline and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] Many of these biological effects are attributed to the ability of quinoline-based molecules to interact with a variety of biological targets, particularly protein kinases.[4] Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of selective kinase inhibitors is a major focus of modern drug discovery.

This guide provides an objective evaluation of the target selectivity of this compound. As of the time of this publication, comprehensive public data on the specific kinase inhibition profile and target selectivity of this compound is limited. Therefore, this guide will evaluate its potential selectivity in the context of other well-characterized quinoline-based kinase inhibitors. We will present comparative data for these alternative compounds, detail the standard experimental protocols used to assess target selectivity, and provide visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Comparative Analysis of Quinoline-Based Inhibitors

Due to the lack of specific publicly available data for this compound, this section presents the inhibitory activities of several other quinoline-based compounds against various kinases and cancer cell lines. This comparative data provides a framework for understanding the potential target space of quinoline derivatives. The table below summarizes the half-maximal inhibitory concentrations (IC50) for these selected compounds, which serve as benchmarks for evaluating the potency and selectivity of novel quinoline-based molecules.

Compound Name/ReferenceTarget(s)IC50 (nM)Cell Line(s)IC50 (µM)
GSK583 [5][6]RIP2 Kinase1Human Whole Blood0.237
Compound 7 (GSK derivative) [5][6]RIP2 Kinase1Human Whole Blood0.01
3,6-disubstituted quinoline 26 [7]c-Met9.3MKN450.093
Quinoline 45 [7]EGFR5--
Thieno[2,3-b]quinoline-2-carboxamide-chalcone 54 [7]EGFR500Various cancer cell lines0.9 - 1.2
Quinazolin-Isatin Hybrid 6c [8]CDK2183HepG2-
EGFR83
VEGFR-276
HER2138
NU7441 [9]DNA-PK30--
Pyridopyrimidin-4-one derivative [9]DNA-PK8--

Experimental Protocols

The determination of a compound's target selectivity is a critical step in drug development. The following are detailed methodologies for two key experiments commonly used to assess the binding and inhibition of small molecules against their protein targets.

1. In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

  • Principle: The assay quantifies the phosphorylation of a substrate by a kinase in the presence and absence of the test compound. Inhibition of the kinase results in a decreased level of substrate phosphorylation.

  • Materials:

    • Recombinant purified kinase

    • Kinase-specific substrate (peptide or protein)

    • Adenosine triphosphate (ATP), often radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP) or coupled to a detection system

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Test compound (this compound or alternatives) dissolved in a suitable solvent (e.g., DMSO)

    • 96- or 384-well plates

    • Detection reagent (e.g., scintillation fluid, luminescence-based ADP detection kit)

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Add the kinase and its specific substrate to the wells of the microplate.

    • Add the different concentrations of the test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Pre-incubate the plate to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding ATP.

    • Allow the reaction to proceed for a defined period at a specific temperature (e.g., 30°C for 30 minutes).

    • Stop the reaction (e.g., by adding a stop solution like EDTA).

    • Detect the amount of phosphorylated substrate. If using radiolabeled ATP, this can be done by capturing the substrate on a filter membrane and measuring radioactivity using a scintillation counter. Alternatively, luminescence-based assays like ADP-Glo™ measure the amount of ADP produced.[10]

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

2. Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for verifying the direct binding of a compound to its target protein in a cellular environment.

  • Principle: The binding of a ligand (e.g., a small molecule inhibitor) to its target protein generally increases the protein's thermal stability. CETSA® measures this change in thermal stability by heating cells or cell lysates to various temperatures and then quantifying the amount of soluble protein that remains. A shift in the melting temperature (Tm) of the target protein in the presence of the compound indicates target engagement.

  • Materials:

    • Cultured cells

    • Test compound (this compound or alternatives)

    • Cell lysis buffer

    • Equipment for heating samples (e.g., thermal cycler)

    • Centrifuge

    • SDS-PAGE and Western blotting reagents

    • Primary antibody specific to the target protein

    • Secondary antibody (e.g., HRP-conjugated)

  • Procedure:

    • Treat cultured cells with the test compound or a vehicle control for a specific duration.

    • Harvest the cells and resuspend them in a buffer.

    • Divide the cell suspension into aliquots and heat them to a range of different temperatures for a short period (e.g., 3 minutes).

    • Lyse the cells (e.g., by freeze-thaw cycles).

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of the soluble target protein in each sample by Western blotting using a specific antibody.

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein against the temperature to generate a melting curve for both the vehicle-treated and compound-treated samples.

    • A shift in the melting curve to higher temperatures in the presence of the compound indicates stabilization of the target protein and thus, direct binding.

Mandatory Visualizations

The following diagrams illustrate a representative signaling pathway that is often targeted by quinoline-based inhibitors and the workflows for the experimental protocols described above.

Signaling_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->RTK Binds P1 Adaptor Proteins (e.g., Grb2, Sos) RTK->P1 Activates Ras Ras P1->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Response Cellular Responses (Proliferation, Survival) Transcription->Response Inhibitor This compound (Potential Inhibitor) Inhibitor->RTK

Caption: A generic receptor tyrosine kinase (RTK) signaling pathway.

Experimental_Workflows cluster_0 In Vitro Kinase Inhibition Assay cluster_1 Cellular Thermal Shift Assay (CETSA®) k_start Prepare Compound Dilutions k_add_reagents Add Kinase, Substrate, and Compound to Plate k_start->k_add_reagents k_incubate Pre-incubate k_add_reagents->k_incubate k_start_reaction Initiate with ATP k_incubate->k_start_reaction k_stop_reaction Stop Reaction k_start_reaction->k_stop_reaction k_detect Detect Phosphorylation k_stop_reaction->k_detect k_analyze Calculate IC50 k_detect->k_analyze c_start Treat Cells with Compound c_heat Heat Aliquots to Different Temperatures c_start->c_heat c_lyse Lyse Cells c_heat->c_lyse c_centrifuge Centrifuge to Separate Soluble Proteins c_lyse->c_centrifuge c_wb Western Blot for Target Protein c_centrifuge->c_wb c_analyze Generate Melting Curve and Determine Tm Shift c_wb->c_analyze

Caption: Workflows for in vitro kinase and CETSA® assays.

References

A Head-to-Head Comparison of Quinolinone Synthesis Methods for the Modern Researcher

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of the quinolinone scaffold is a critical step in the creation of a vast array of biologically active compounds. This guide provides an objective, data-driven comparison of classical and modern methods for quinolinone synthesis, offering detailed experimental protocols and quantitative performance metrics to inform your selection of the most effective synthetic route.

The quinolinone core is a privileged structure in medicinal chemistry, found in compounds exhibiting antibacterial, anticancer, and anti-inflammatory properties. The choice of synthetic strategy can significantly impact yield, purity, substrate scope, and overall efficiency. This comparison guide delves into the nuances of established methods like the Conrad-Limpach, Knorr, and Camps syntheses, alongside contemporary transition-metal-catalyzed and environmentally benign approaches.

Comparative Overview of Quinolinone Synthesis Methods

The selection of an appropriate synthetic method for quinolinone derivatives is a crucial decision that balances factors such as desired substitution patterns, availability of starting materials, and tolerance of various functional groups. The following tables provide a summary of key quantitative data for several prominent synthesis methods.

Classical Synthesis Methods
Synthesis MethodStarting MaterialsTypical ProductsTypical Yield (%)Reaction ConditionsKey AdvantagesKey Disadvantages
Conrad-Limpach Synthesis Anilines, β-ketoesters4-Hydroxyquinolines65-95%[1][2]High temperatures (250 °C) in inert solvents (e.g., mineral oil, Dowtherm A)[1][3]Good yields for specific substrates; readily available starting materials.Harsh reaction conditions; limited substrate scope.
Knorr Quinoline Synthesis β-ketoanilides2-HydroxyquinolinesHigh, often exceeding 80-90%[4][5]Strong acid catalyst (e.g., H₂SO₄, PPA)[4][5]High yields; effective for 2-hydroxyquinoline derivatives.Requires pre-synthesis of β-ketoanilide; harsh acidic conditions.
Camps Cyclization o-AcylaminoacetophenonesMixture of 2-hydroxy- and 4-hydroxyquinolinesVaries depending on substrate and conditions; can be high for specific isomers.[6][7]Base-catalyzed (e.g., NaOH, KOH) in alcoholic solvents.[6][8]Useful for synthesizing hydroxyquinolines.Often produces a mixture of isomers, requiring separation.[7]
Modern Synthesis Methods
Synthesis MethodCatalyst/ReagentStarting MaterialsTypical Yield (%)Reaction ConditionsKey AdvantagesKey Disadvantages
Copper-Catalyzed Synthesis CuI / diamine ligand[9][10]o-Haloacetophenones, amides72-97% (for 2-aryl-4-quinolones)[9]Base-promoted cyclization following amidation.[9]Good to excellent yields; broader substrate scope.Requires a catalyst system; may involve multiple steps.
Palladium-Catalyzed Synthesis Pd catalyst (e.g., Pd(OAc)₂)o-Iodoanilines, alkynes/alkenes63-91%[11][12]Varies; can be mild.High yields and regioselectivity.Catalyst cost and removal can be a concern.
Rhodium-Catalyzed Synthesis Rhodium catalysto-Alkynyl anilines, aldehydesHigh yields reported.[13]Mild reaction conditions.Broad functional group tolerance.[13]Catalyst can be expensive.
Microwave-Assisted Synthesis Various catalysts (e.g., acids, bases, metal catalysts)Varies depending on the specific reaction.Generally high, often improved over conventional heating.[14][15][16]Microwave irradiation, often for short reaction times (minutes).[16]Drastically reduced reaction times; improved yields.[16]Requires specialized microwave equipment.
Environmentally Friendly Synthesis (in Water) Often catalyst-free or uses green catalysts.Varies.Can be high, e.g., up to 97% for Friedländer synthesis in water.[17][18]Often at moderate temperatures in water.[17]Reduced environmental impact; use of a safe and cheap solvent.[18]Substrate solubility in water can be a limitation.

Experimental Protocols

Detailed methodologies for key synthesis methods are provided below to facilitate their application in a laboratory setting.

Conrad-Limpach Synthesis of 2-Methyl-4-hydroxyquinoline

This protocol is adapted from a procedure known to produce high yields.[3]

Materials:

  • Ethyl β-anilinocrotonate

  • Dowtherm A (or mineral oil)

  • Petroleum ether

  • Decolorizing carbon (e.g., Norit)

  • Water

Procedure:

  • In a three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, heat 150 mL of Dowtherm A to reflux.

  • Rapidly add 65 g (0.32 mol) of ethyl β-anilinocrotonate to the refluxing Dowtherm A.

  • Continue stirring and refluxing for an additional 10-15 minutes.

  • Allow the reaction mixture to cool to room temperature, which should result in the precipitation of a yellow solid.

  • Add approximately 200 mL of petroleum ether to the mixture and collect the solid by filtration.

  • Wash the collected solid with 100 mL of petroleum ether.

  • To purify, dissolve the crude product in 1 L of boiling water containing 10 g of decolorizing carbon.

  • Filter the hot solution and allow it to cool to crystallize the product.

  • Collect the white, needle-like crystals of 2-methyl-4-hydroxyquinoline by filtration. The expected yield is 43-46 g (85-90%).[3]

Knorr Synthesis of 4-Substituted-2-quinolones

This solvent-free protocol is effective for the synthesis of various 2-quinolone derivatives.[4]

Materials:

  • β-keto anilide

  • Polyphosphoric acid (PPA)

  • Water

Procedure:

  • In a glass vial, add 200 mg of the desired β-keto anilide.

  • To the same vial, add 5-6 g of polyphosphoric acid.

  • Heat the mixture to 80°C with vigorous stirring until it becomes fully homogenized (approximately 15-20 minutes).

  • Maintain the temperature at 80°C for an additional 90 minutes.

  • Cool the vial to room temperature and carefully pour the contents into 50-70 mL of water.

  • The product will precipitate out of the aqueous solution.

  • Collect the solid product by filtration and wash with water.

  • The product can be further purified by recrystallization from a suitable solvent.

Camps Cyclization of an o-Acylaminoacetophenone

This general protocol illustrates the base-catalyzed cyclization to form hydroxyquinolines.[8]

Materials:

  • o-Acylaminoacetophenone

  • Ethanol (or other suitable alcohol)

  • Aqueous sodium hydroxide (or potassium hydroxide) solution

  • Hydrochloric acid (for workup)

Procedure:

  • Dissolve the o-acylaminoacetophenone in a suitable amount of ethanol in a round-bottomed flask.

  • Add a solution of sodium hydroxide in water.

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the hydroxyquinoline product(s).

  • Collect the solid product by filtration and wash with water.

  • If a mixture of isomers is formed, they can be separated by column chromatography or fractional crystallization.

Copper-Catalyzed Synthesis of 2-Aryl-4-quinolones

This two-step procedure involves a copper-catalyzed amidation followed by a base-mediated Camps cyclization.[9]

Step 1: Copper-Catalyzed Amidation

  • In a reaction vessel, combine the o-haloacetophenone (1.0 mmol), the desired amide (1.2 mmol), CuI (10 mol%), a diamine ligand (e.g., N,N'-dimethylethylenediamine, 20 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Add a suitable solvent (e.g., dioxane or toluene).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon) at a temperature ranging from 80 to 110°C until the starting material is consumed (as monitored by TLC or GC).

  • After cooling, the reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated to give the crude N-(2-acylaryl)amide.

Step 2: Base-Mediated Camps Cyclization

  • Dissolve the crude N-(2-acylaryl)amide from the previous step in a suitable solvent (e.g., ethanol).

  • Add a solution of a strong base (e.g., NaOH or KOH).

  • Heat the mixture to reflux until the cyclization is complete (monitor by TLC).

  • Cool the reaction mixture and neutralize with acid to precipitate the 2-aryl-4-quinolone product.

  • Collect the product by filtration and purify by recrystallization or chromatography. Buchwald's group reported yields of 72–97% for a series of 2-aryl-4-quinolinones using this method.[6]

Reaction Mechanisms and Workflows

Visualizing the reaction pathways and experimental workflows is essential for understanding and implementing these synthetic methods. The following diagrams, generated using Graphviz, illustrate the mechanisms of the key classical syntheses and a general experimental workflow.

Conrad_Limpach_Synthesis Aniline Aniline Intermediate β-Arylaminoacrylate (Kinetic Product) Aniline->Intermediate Condensation (<140°C) BetaKetoester β-Ketoester BetaKetoester->Intermediate Product 4-Hydroxyquinoline Intermediate->Product Thermal Cyclization (~250°C)

Caption: Conrad-Limpach Synthesis Pathway.

Knorr_Quinoline_Synthesis Aniline Aniline Intermediate β-Ketoanilide (Thermodynamic Product) Aniline->Intermediate Condensation (>140°C) BetaKetoester β-Ketoester BetaKetoester->Intermediate Product 2-Hydroxyquinoline Intermediate->Product Acid-Catalyzed Cyclization

Caption: Knorr Quinoline Synthesis Pathway.

Camps_Cyclization Start o-Acylamino- acetophenone ProductA 2-Hydroxyquinoline Isomer Start->ProductA Base-catalyzed intramolecular condensation ProductB 4-Hydroxyquinoline Isomer Start->ProductB Base-catalyzed intramolecular condensation

Caption: Camps Cyclization Product Formation.

Experimental_Workflow Start Starting Materials Reaction Reaction Setup (Solvent, Catalyst, Temp.) Start->Reaction Monitoring Reaction Monitoring (TLC, GC, LC-MS) Reaction->Monitoring Workup Workup (Extraction, Washing) Monitoring->Workup Reaction Complete Purification Purification (Recrystallization, Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS, m.p.) Purification->Analysis FinalProduct Pure Quinolinone Analysis->FinalProduct

Caption: General Experimental Workflow for Quinolinone Synthesis.

References

New Quinolinone Derivatives Outshine Established Drugs in Preclinical Anti-infective and Anti-cancer Screens

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive comparison of new-generation quinolinone derivatives against established therapeutic agents. This guide details the superior efficacy of these novel compounds in both antibacterial and anticancer applications, supported by robust experimental data. The findings indicate that these emerging derivatives hold significant promise for overcoming the challenges of drug resistance and improving therapeutic outcomes.

This publication presents a head-to-head analysis of a novel fluoroquinolone derivative against the widely used antibiotic, ciprofloxacin, and a promising quinolinone-chalcone hybrid against the established chemotherapy agent, 5-Fluorouracil (5-FU). The data, summarized in clear, comparative tables, demonstrates the enhanced potency of these new chemical entities. Detailed experimental protocols are provided to ensure transparency and facilitate replication of the findings.

Antibacterial Efficacy: A New Fluoroquinolone Derivative Surpasses Ciprofloxacin

A novel fluoroquinolone derivative, Compound 5d , has demonstrated significantly greater potency than ciprofloxacin against a panel of clinically relevant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC), the lowest concentration of an antibacterial agent that prevents visible growth of a microorganism, was determined for the new derivative and ciprofloxacin.

Comparative Antibacterial Activity (MIC in µM)
Bacterial StrainCompound 5dCiprofloxacin
Staphylococcus aureus0.016 1.0
MRSA0.016 >128
Enterococcus faecalis0.031 2.0
Escherichia coli0.50.25
Klebsiella pneumoniae1.00.5
Pseudomonas aeruginosa4.01.0

The data clearly indicates that Compound 5d is substantially more effective against Gram-positive bacteria, including the highly resistant MRSA, a major cause of hospital-acquired infections.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity was assessed using the broth microdilution method. Bacterial strains were cultured in Mueller-Hinton Broth (MHB). The compounds were serially diluted in 96-well microtiter plates. A standardized bacterial inoculum (5 x 10^5 CFU/mL) was added to each well. The plates were incubated at 37°C for 18-24 hours. The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Start stock Prepare stock solutions of new derivative and ciprofloxacin start->stock dilution Perform serial two-fold dilutions in 96-well plates stock->dilution add_inoculum Inoculate plates with bacterial suspension dilution->add_inoculum inoculum Prepare standardized bacterial inoculum inoculum->add_inoculum incubate Incubate at 37°C for 18-24 hours add_inoculum->incubate read_results Visually inspect for bacterial growth incubate->read_results determine_mic Determine MIC as lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Experimental workflow for MIC determination.

Anticancer Potential: A Quinolinone-Chalcone Hybrid Outperforms 5-Fluorouracil

In the realm of oncology, a novel quinolinone-chalcone derivative, Compound 12e , has exhibited superior cytotoxic activity against a panel of human cancer cell lines when compared to the standard chemotherapeutic drug, 5-Fluorouracil (5-FU). The half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of cell growth, was determined for both compounds.

Comparative Anticancer Activity (IC50 in µM)[1][2]
Cancer Cell LineCompound 12e5-Fluorouracil (5-FU)
MGC-803 (Gastric Cancer)1.38 6.22
HCT-116 (Colon Cancer)5.34 10.4
MCF-7 (Breast Cancer)5.21 11.1

These results highlight the significantly greater potency of Compound 12e in inhibiting the proliferation of gastric, colon, and breast cancer cells.[1]

Experimental Protocol: Determination of IC50

The anticancer activity was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] Cancer cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of the test compounds for 48 hours. Following treatment, MTT solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.[1]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Further investigations into the mechanism of action of Compound 12e revealed its ability to induce cancer cell death through multiple pathways.[1][2] The compound was found to cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating.[1] Furthermore, Compound 12e was shown to induce apoptosis, or programmed cell death, and increase the generation of reactive oxygen species (ROS), leading to cellular damage and death in cancer cells.[1][2]

Anticancer_Mechanism cluster_compound Compound 12e Action cluster_cellular_effects Cellular Effects cluster_outcome Outcome compound Quinolinone-Chalcone Derivative (12e) ros Increased ROS Generation compound->ros g2m G2/M Phase Cell Cycle Arrest compound->g2m apoptosis Induction of Apoptosis compound->apoptosis death Cancer Cell Death ros->death g2m->death apoptosis->death

Mechanism of action of Compound 12e.

This comparative guide underscores the potential of novel quinolinone derivatives to address critical unmet needs in the treatment of infectious diseases and cancer. The superior efficacy and distinct mechanisms of action of these compounds warrant further investigation and development as next-generation therapeutics.

References

A Comparative Analysis of Quinolinone-Based Fluorophores: Photophysical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable fluorophore is paramount for the success of fluorescence-based assays and imaging studies. Quinolinone and its derivatives have emerged as a versatile class of heterocyclic compounds, prized for their robust photophysical properties and amenability to synthetic modification. This guide provides a comparative overview of the photophysical characteristics of several quinolinone-based fluorophores, supported by experimental data and detailed methodologies to inform the selection and design of probes for specific research applications.

Quinolinone scaffolds form the core of a diverse range of fluorescent molecules with applications spanning from cellular imaging to chemical sensing. Their inherent fluorescence, coupled with the potential for tailored functionality, makes them powerful tools in biological and pharmaceutical research. Key performance indicators for these fluorophores include their absorption and emission maxima (λ_abs_ and λ_em_), Stokes shift, fluorescence quantum yield (Φ_F_), and fluorescence lifetime (τ). A comprehensive understanding of these parameters is crucial for optimizing experimental design and data interpretation.

Comparative Photophysical Data of Selected Quinolinone-Based Fluorophores

The following table summarizes the key photophysical properties of representative quinolinone-based fluorophores, offering a direct comparison of their performance characteristics.

Fluorophore ClassSpecific DerivativeSolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (ΦF)Lifetime (τ, ns)
7-(Diethylamino)quinolone Chalcone Compound 4aDichloromethane425525100N/AN/A
Compound 5aDichloromethane435540105N/AN/A
Compound 5bDichloromethane442555113N/AN/A
Pyrroloquinoline-based Dyes 7-Methyl-pyrroloquinolin(9)oneN/AStrong Blue EmitterStrong Blue EmitterN/AHighN/A
6,7-Dimethyl-pyrroloquinolin(9)oneN/AStrong Blue EmitterStrong Blue EmitterN/AHighN/A
Aminated Quinolinium Salts 1-Methyl-7-amino-quinoliniumAqueousN/AN/AN/A0.7-0.812-13
Quinoline-based Cysteine Probe ZS-C1N/A380531151N/AN/A

Experimental Protocols

Detailed methodologies are critical for the accurate and reproducible characterization of fluorophore photophysical properties. Below are protocols for the key experiments cited in this guide.

UV-Visible Absorption Spectroscopy

This protocol outlines the procedure for determining the absorption spectrum and the wavelength of maximum absorption (λ_abs_) of a quinolinone-based fluorophore.

  • Sample Preparation:

    • Prepare a stock solution of the quinolinone derivative in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dichloromethane) at a concentration of approximately 1 mM.

    • From the stock solution, create a series of dilutions to a final concentration that yields an absorbance value between 0.1 and 1.0 at the λ_abs_ to ensure adherence to the Beer-Lambert law.

  • Instrumentation and Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Use a matched pair of quartz cuvettes (1 cm path length). One cuvette is filled with the pure solvent to serve as a reference, and the other with the sample solution.

    • Scan a wavelength range appropriate for the compound, typically from 200 to 800 nm.

    • The wavelength at which the highest absorbance is recorded is the λ_abs_.

Fluorescence Spectroscopy

This protocol details the measurement of the fluorescence emission spectrum and the determination of the wavelength of maximum emission (λ_em_).

  • Sample Preparation:

    • Prepare a dilute solution of the fluorophore in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Instrumentation and Measurement:

    • Use a spectrofluorometer equipped with an excitation and an emission monochromator.

    • Set the excitation wavelength to the λ_abs_ determined from the UV-Vis absorption spectrum.

    • Scan the emission monochromator over a wavelength range starting from just above the excitation wavelength to a longer wavelength where the emission intensity returns to the baseline.

    • The wavelength at which the highest fluorescence intensity is recorded is the λ_em_.

Relative Fluorescence Quantum Yield (Φ_F_) Determination

The relative quantum yield is determined by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

  • Materials:

    • Fluorophore sample of unknown quantum yield.

    • A standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F_ = 0.54; or Rhodamine B in ethanol, Φ_F_ = 0.65).

    • Spectroscopic grade solvents.

  • Procedure:

    • Prepare a series of solutions of both the sample and the standard at different concentrations in the same solvent.

    • Measure the absorbance of each solution at the same excitation wavelength. The absorbance values should be kept below 0.1.

    • Measure the integrated fluorescence intensity for each solution, ensuring identical experimental conditions (e.g., excitation and emission slit widths, detector voltage).

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φ_sample_) is calculated using the following equation:

      Φ_sample_ = Φ_std_ × (Grad_sample_ / Grad_std_) × (η_sample_² / η_std_²)

      where:

      • Φ is the quantum yield.

      • Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance.

      • η is the refractive index of the solvent.

      • The subscripts "sample" and "std" refer to the sample and the standard, respectively.

Visualizing Experimental Workflows and Biological Pathways

To further aid in the conceptual understanding of the application and characterization of these fluorophores, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a relevant biological signaling pathway.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Photophysical Analysis cluster_data Data Processing synthesis Fluorophore Synthesis purification Purification & Characterization synthesis->purification stock Stock Solution Preparation purification->stock uv_vis UV-Vis Absorption Spectroscopy stock->uv_vis Dilutions fluorescence Fluorescence Emission Spectroscopy stock->fluorescence Dilutions qy Quantum Yield Determination stock->qy uv_vis->fluorescence λ_abs_ for excitation analysis Data Analysis uv_vis->analysis fluorescence->qy fluorescence->analysis qy->analysis lifetime Fluorescence Lifetime Measurement lifetime->analysis comparison Comparative Study analysis->comparison

Caption: Experimental workflow for the photophysical characterization of quinolinone-based fluorophores.

lipid_droplet_pathway cluster_cell Cellular Environment er Endoplasmic Reticulum (ER) ld_biogenesis Lipid Droplet (LD) Biogenesis er->ld_biogenesis TAG Synthesis ld Lipid Droplet ld_biogenesis->ld lipolysis Lipolysis ld->lipolysis Lipases ffa Free Fatty Acids (FFAs) lipolysis->ffa mitochondria Mitochondria ffa->mitochondria beta_oxidation β-oxidation mitochondria->beta_oxidation atp ATP beta_oxidation->atp Energy Production probe Quinolinone Fluorophore Probe probe->ld Staining

Caption: Simplified signaling pathway of lipid droplet dynamics and targeting by a quinolinone-based fluorophore.

Navigating the ADMET Landscape: A Comparative Analysis of 1-(Quinolin-4-yl)ethanone and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers in drug development, this report provides a comparative assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 1-(Quinolin-4-yl)ethanone and its analogs. In the absence of direct experimental data for the parent compound, this guide leverages in-silico predictions and contrasts them with available experimental data for structurally related quinoline derivatives. Detailed experimental protocols for key ADMET assays are also provided to support future research endeavors.

Executive Summary

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1] The journey of a promising compound from a "hit" to a viable drug candidate, however, is fraught with challenges, with poor ADMET properties being a primary cause of clinical trial failures. This guide focuses on this compound, a simple quinoline derivative, and explores its predicted ADMET profile in comparison to analogs that have been subjected to experimental evaluation. This comparative approach offers valuable insights into the structure-activity relationships that govern the pharmacokinetic and safety profiles of this important class of compounds.

Comparative ADMET Profile

The following tables summarize the predicted ADMET properties of this compound against experimentally determined or predicted properties of its analogs. It is crucial to note that the data for this compound are based on computational models, which provide valuable estimations but are not a substitute for empirical testing.

Table 1: Physicochemical Properties and Absorption

CompoundStructureLogPAqueous SolubilityCaco-2 Permeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability PredictionReference
This compound 4-acetylquinolineIn silico: 1.8 - 2.5Predicted: ModeratePredicted: Moderate to HighPredicted: GoodIn-silico tools
Quinoline-1,4-quinone Hybrids VariesExperimental: 1.65–5.06ModerateNot AvailableGood (based on Lipinski's and Veber's rules)[2]
Quinoline-4-carboxamides VariesNot AvailableNot AvailableExperimental: >73 nm/sIn vivo (mice): 74%[3]
Diquinothiazines VariesNot AvailableNot AvailablePredicted: High (1.003–1.226)Not Available[4]

Table 2: Distribution, Metabolism, and Excretion

CompoundPlasma Protein Binding (%)Blood-Brain Barrier (BBB) PermeabilityMetabolismMajor MetabolitesExcretionReference
This compound Predicted: HighPredicted: PermeablePredicted: Hepatic (CYP450)Hydroxylated and dealkylated derivativesPredicted: Renal and BiliaryIn-silico tools
Quinoline 3-carboxamide derivatives Not AvailableNot AvailableIn vitro (liver microsomes): Low clearance via CYP450Hydroxylated and dealkylated metabolitesLow clearance in vivo (mice)[5][6]
2-substituted quinolines Not AvailableNot AvailableIn vitro (liver microsomes & hepatocytes): Rapid metabolismHydroxylated derivatives and GSH conjugatesNot Available[7]

Table 3: Toxicity Profile

CompoundhERG Inhibition (IC₅₀)HepatotoxicityMutagenicity (Ames Test)CardiotoxicityReference
This compound Predicted: Potential inhibitorPredicted: Potential for toxicityPredicted: Non-mutagenicPredicted: Potential for QT prolongationIn-silico tools
4-Aminoquinoline-based RIP2 inhibitor (GSK'583 analog) Experimental: 14 µMNot AvailableNot AvailableReduced potential for QT prolongation compared to parent[8]
Quinidine (Quinoline analog) Experimental: 0.41 µMKnown hepatotoxinNot mutagenicKnown to cause QT prolongation[9]
Designed Quinoline Analogs Not AvailablePredicted: LowPredicted: Non-mutagenicNot Available[1]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of ADMET properties. The following sections describe standard protocols for key in vitro assays.

Caco-2 Permeability Assay

This assay is the gold standard for predicting in vivo drug absorption.[10] It utilizes the Caco-2 human colon adenocarcinoma cell line, which, when cultured, forms a monolayer of differentiated, polarized enterocytes with tight junctions, mimicking the intestinal barrier.[10][11]

Methodology:

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter inserts in a multi-well plate and cultured for 21-25 days to allow for differentiation and monolayer formation.[12]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[12]

  • Permeability Measurement: The test compound is added to the apical (A) side, and its appearance on the basolateral (B) side is measured over time to determine the apparent permeability coefficient (Papp) for absorption (A-to-B).[11] To assess efflux, the compound is added to the basolateral side, and its appearance on the apical side is measured (B-to-A).

  • Quantification: The concentration of the compound in the receiver compartment is typically determined using LC-MS/MS.[10]

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s (CYPs).[5][6]

Methodology:

  • Incubation: The test compound is incubated with liver microsomes (from human or other species) and a cofactor, typically NADPH, to initiate the metabolic reactions.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction is stopped by adding a solvent like acetonitrile.

  • Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.

  • Data Interpretation: The rate of disappearance of the compound is used to calculate parameters like half-life (t½) and intrinsic clearance (CLint).

hERG Inhibition Assay

The human Ether-à-go-go-Related Gene (hERG) potassium ion channel is crucial for cardiac repolarization.[13] Inhibition of this channel can lead to QT interval prolongation and potentially fatal arrhythmias.[14]

Methodology:

  • Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.[9]

  • Electrophysiology: The whole-cell patch-clamp technique is the gold standard for measuring the effect of a compound on the hERG channel current.[13]

  • Data Acquisition: The cells are exposed to increasing concentrations of the test compound, and the inhibition of the hERG current is recorded.

  • IC₅₀ Determination: The concentration of the compound that causes 50% inhibition of the hERG current (IC₅₀) is calculated from the dose-response curve.[13]

Visualizations

General ADMET Assessment Workflow

ADMET_Workflow cluster_in_silico In Silico Screening cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies in_silico Computational Modeling (Physicochemical Properties, ADMET Prediction) absorption Absorption (Caco-2, PAMPA) in_silico->absorption Prioritize Compounds metabolism Metabolism (Microsomal Stability, Hepatocyte Stability) absorption->metabolism toxicity Toxicity (hERG, Cytotoxicity) metabolism->toxicity pk_studies Pharmacokinetics (Rodent PK) toxicity->pk_studies Select Lead Candidates tox_studies Toxicology (Rodent Tox) pk_studies->tox_studies Quinoline_Metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (Conjugation) Parent Quinoline Derivative Hydroxylation Hydroxylation Parent->Hydroxylation Dealkylation N- or O-Dealkylation Parent->Dealkylation Oxidation Oxidation Parent->Oxidation Glucuronidation Glucuronidation Hydroxylation->Glucuronidation Sulfation Sulfation Hydroxylation->Sulfation GSH_Adduct Glutathione Conjugation Oxidation->GSH_Adduct Excretion Excretion (Urine, Feces) Glucuronidation->Excretion Sulfation->Excretion GSH_Adduct->Excretion

References

Safety Operating Guide

Navigating the Safe Disposal of 1-(Quinolin-4-yl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other chemical research, the responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step procedure for the proper handling and disposal of 1-(Quinolin-4-yl)ethanone, ensuring the safety of personnel and adherence to regulatory standards.

Immediate Safety and Handling Precautions

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber).
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat to prevent skin contact.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to treat it as hazardous chemical waste. It should never be disposed of down the drain or in regular solid waste streams.

Step 1: Waste Identification and Segregation

  • Designate as Hazardous Waste : As soon as this compound is no longer needed, it must be declared as hazardous waste.

  • Segregate from Other Waste Streams : Do not mix this compound with non-hazardous waste. It should be collected in a dedicated and properly labeled waste container.

  • Check for Incompatibilities : Store this compound away from strong oxidizing agents, acids, and bases to prevent any adverse chemical reactions.

Step 2: Proper Containerization and Labeling

  • Select an Appropriate Container : Use a clean, dry, and chemically compatible container with a secure screw-top lid. The container should be in good condition, free from leaks or cracks.

  • Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Include any known hazard warnings (e.g., "Irritant," "Handle with Care").

Step 3: Storage and Accumulation

  • Designated Storage Area : Store the labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • Secondary Containment : It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

Step 4: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS) : Your institution's EHS office is the primary resource for hazardous waste disposal. Contact them to schedule a pickup.

  • Provide Necessary Documentation : Be prepared to provide the EHS office with a completed hazardous waste disposal form, detailing the contents and quantity of the waste.

The following table summarizes the different waste streams that may be generated and their appropriate disposal routes:

Waste TypeDescriptionDisposal Procedure
Unused or Expired this compound Pure solid chemical.Collect in a labeled hazardous waste container. Arrange for EHS pickup.
Contaminated Solid Waste Gloves, weighing paper, paper towels, etc.Place in a designated, sealed, and labeled hazardous waste bag or container.
Contaminated Glassware Beakers, flasks, etc.Rinse with a suitable solvent (e.g., acetone). Collect the rinsate as hazardous liquid waste. Wash the glassware according to standard lab procedures.
Solutions of this compound Solutions in aqueous or organic solvents.Collect in a labeled hazardous liquid waste container. Keep halogenated and non-halogenated solvents separate.

Experimental Protocol: Waste Segregation and Packaging for Disposal

In the absence of a validated in-lab neutralization or degradation protocol, the following procedure details the safe and compliant packaging of this compound for disposal by a licensed waste management vendor.

Materials:

  • Personal Protective Equipment (PPE) as specified above.

  • Original container of this compound or a designated hazardous waste container.

  • Hazardous waste labels.

  • Secondary containment bin.

  • Laboratory spatula and weighing paper (if transferring solid).

  • Funnel (if transferring liquid waste).

Procedure:

  • Ensure Proper Ventilation : Perform all waste handling activities in a well-ventilated chemical fume hood.

  • Wear Appropriate PPE : Don the required gloves, eye protection, and lab coat.

  • Prepare the Waste Container :

    • If using the original container, ensure the label is intact and legible. Add a hazardous waste label.

    • If transferring to a new container, ensure it is clean, dry, and compatible. Affix a hazardous waste label and fill in all required information (chemical name, accumulation start date, etc.).

  • Transfer of Waste :

    • Solid Waste : Carefully transfer any unused or contaminated solid this compound into the designated waste container using a clean spatula.

    • Liquid Waste : If dealing with solutions, use a funnel to carefully pour the liquid waste into the designated liquid hazardous waste container.

    • Contaminated Labware : Place any disposables (gloves, weighing paper) that have come into contact with the chemical into a separate, clearly labeled solid hazardous waste bag or container.

  • Secure and Store :

    • Tightly seal the waste container.

    • Wipe the exterior of the container with a damp paper towel to decontaminate any external residue, and dispose of the paper towel as solid hazardous waste.

    • Place the sealed container in a designated secondary containment bin within your laboratory's satellite accumulation area.

  • Schedule Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Complete any necessary paperwork as required by your institution.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_container Containerization & Labeling cluster_storage_disposal Storage & Final Disposal start Is this compound to be disposed of? ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Yes workspace Work in a Ventilated Area (Fume Hood) ppe->workspace waste_type Identify Waste Type workspace->waste_type solid_waste Solid: Unused Chemical, Contaminated Disposables waste_type->solid_waste Solid liquid_waste Liquid: Solutions containing This compound waste_type->liquid_waste Liquid solid_container Use Labeled, Sealed Container for Solid Hazardous Waste solid_waste->solid_container liquid_container Use Labeled, Leak-Proof Container for Liquid Hazardous Waste liquid_waste->liquid_container store_saa Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment solid_container->store_saa liquid_container->store_saa contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store_saa->contact_ehs documentation Complete Waste Disposal Documentation contact_ehs->documentation disposed Waste Properly Disposed documentation->disposed

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

Personal protective equipment for handling 1-(Quinolin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 1-(Quinolin-4-yl)ethanone (CAS No. 103854-56-4). Given the limited availability of specific hazard data for this compound, a cautious approach based on best laboratory practices and information for structurally related compounds is essential.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is necessary to minimize exposure. The following table summarizes the recommended protective gear.

Protection Type Recommended Equipment Standards/Considerations
Eye and Face Protection Tightly fitting safety goggles or a face shield.Should conform to EN 166 (EU) or NIOSH (US) standards.[1][2][3][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) and a lab coat or disposable gown. For larger quantities or potential for splashing, impervious clothing or a chemical-resistant suit is recommended.Gloves should be inspected before use and satisfy EU Directive 89/686/EEC and the standard EN 374.[2][5]
Respiratory Protection A fit-tested N95 or N100 NIOSH-approved mask for handling powders. In cases of insufficient ventilation, potential for aerosolization, or exceeding exposure limits, a full-face respirator with an appropriate cartridge or a powered air-purifying respirator (PAPR) should be used.[1][2][4][6]Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.
Foot Protection Closed-toe shoes. In areas with a risk of spills, chemical-resistant boots with steel toes and shanks are advised.[7]

Emergency Procedures

Immediate and appropriate responses in an emergency are critical. The following protocols outline the necessary steps for various incidents.

First Aid Measures:

  • General Advice: In case of exposure, consult a physician and provide them with the Safety Data Sheet.[8]

  • If Inhaled: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][8][9][10]

  • In Case of Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[8][10] Consult a doctor if irritation persists.[1]

  • In Case of Eye Contact: Rinse the eyes thoroughly with plenty of water for at least 15 minutes.[1][8] It is important to remove contact lenses if present and easy to do so. Seek medical advice.

  • If Swallowed: Do NOT induce vomiting. Rinse the mouth with water and never give anything by mouth to an unconscious person.[1][8][10] Call a physician or Poison Control Center immediately.[1][10]

Spill and Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to a safe area.[2][10] Ensure adequate ventilation.[2][8][10] Avoid breathing vapors, mist, gas, or dust.[1][2][8] Use personal protective equipment as outlined above.[2][8][10]

  • Environmental Precautions: Prevent the chemical from entering drains or public waters.[1][5]

  • Containment and Cleanup: For solid spills, collect the material without creating dust. Methods include gentle sweeping or using a HEPA-filtered vacuum. Place the collected material in a suitable, labeled container for disposal.[1] For liquid spills, absorb with an inert material (e.g., sand, sawdust) and place in a sealed container for disposal.[11]

Handling, Storage, and Disposal

Safe Handling:

  • Handle the substance in a well-ventilated area, preferably in a chemical fume hood.[2][5][12]

  • Avoid the formation of dust and aerosols.[1][2][5][8][12]

  • Take precautions against electrostatic discharge.[2][12]

  • Wash hands thoroughly after handling.[13]

  • Do not eat, drink, or smoke in the work area.[13]

Storage:

  • Store in a tightly closed, original container in a cool, dry, and well-ventilated place.[5][11]

  • Protect from direct sunlight and moisture.[5]

  • Keep away from incompatible materials such as oxidizing agents.[5]

Disposal:

  • Dispose of the chemical and its container in accordance with local, regional, and national regulations.

  • The disposal should be handled by a licensed professional waste disposal service.

  • Do not allow the product to reach sewage systems.

Operational Workflow

The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting.

G cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_cleanup Cleanup and Disposal receipt Receive Chemical inspect Inspect Container receipt->inspect log Log in Inventory inspect->log storage Store in Designated Area log->storage ppe Don Appropriate PPE storage->ppe Retrieve for Use weigh Weigh Compound in Fume Hood ppe->weigh prep Prepare for Experiment weigh->prep experiment Conduct Experiment prep->experiment decontaminate Decontaminate Work Area experiment->decontaminate Post-Experiment waste Segregate Waste decontaminate->waste remove_ppe Remove and Dispose of PPE decontaminate->remove_ppe dispose Dispose of Waste via Licensed Contractor waste->dispose

Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.